Br-PEG6-CH2COOH
Description
Structure
2D Structure
Properties
Molecular Formula |
C14H27BrO8 |
|---|---|
Molecular Weight |
403.26 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C14H27BrO8/c15-1-2-18-3-4-19-5-6-20-7-8-21-9-10-22-11-12-23-13-14(16)17/h1-13H2,(H,16,17) |
InChI Key |
BHCZXTLCHWOVAD-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCC(=O)O)OCCOCCOCCBr |
Origin of Product |
United States |
Foundational & Exploratory
Br-PEG6-CH2COOH synthesis and purification protocol
An In-depth Technical Guide to the Synthesis and Purification of Br-PEG6-CH2COOH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a robust methodology for the synthesis and purification of bromo-hexaethylene glycol-acetic acid (this compound), a heterobifunctional linker commonly employed in the development of bioconjugates, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs). The protocols detailed herein are based on established principles of organic chemistry, including the Mitsunobu reaction and Williamson ether synthesis, followed by standard purification and analytical techniques.
Synthetic Strategy Overview
The synthesis of this compound is proposed via a three-step sequence starting from commercially available hexaethylene glycol. This strategy is designed to ensure high purity of the final product by minimizing the formation of di-substituted byproducts. The overall workflow is as follows:
-
Monoprotection of Hexaethylene Glycol: The synthesis begins with the monoprotection of one of the terminal hydroxyl groups of hexaethylene glycol with a tert-butyldiphenylsilyl (TBDPS) group. This directing group ensures that subsequent reactions occur at the other terminus of the PEG chain.
-
Bromination of the Free Hydroxyl Group: The remaining free hydroxyl group is then converted to a bromide using a Mitsunobu reaction with N-bromosuccinimide (NBS) and triphenylphosphine (PPh3).
-
Deprotection and Oxidation: The TBDPS protecting group is removed, and the resulting primary alcohol is oxidized to the corresponding carboxylic acid to yield the final product, this compound.
An alternative final step involves the deprotection followed by a Williamson ether synthesis with an haloacetic acid ester and subsequent hydrolysis. The oxidation route is presented here for its efficiency.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
Materials and Methods
All reagents should be of analytical grade and used as received unless otherwise noted. Solvents for reactions should be anhydrous. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.
Step 1: Synthesis of Mono-tert-butyldiphenylsilyl Hexaethylene Glycol (TBDPS-O-PEG6-OH)
-
To a stirred solution of hexaethylene glycol (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C, add imidazole (1.2 equivalents).
-
Slowly add a solution of tert-butyldiphenylsilyl chloride (TBDPSCl, 1.05 equivalents) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor the reaction by TLC (Eluent: 10% Methanol in DCM).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (Gradient: 0-10% Methanol in DCM) to afford the desired mono-protected product.
Step 2: Synthesis of 1-Bromo-6-(tert-butyldiphenylsilyloxy)-hexaethylene Glycol (TBDPS-O-PEG6-Br)
-
To a solution of TBDPS-O-PEG6-OH (1 equivalent) and triphenylphosphine (PPh3, 1.5 equivalents) in anhydrous DCM at 0 °C, add N-bromosuccinimide (NBS, 1.5 equivalents) portion-wise.
-
Stir the reaction at room temperature for 4 hours.
-
Monitor the reaction by TLC (Eluent: 30% Ethyl Acetate in Hexanes).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue directly by flash column chromatography on silica gel (Gradient: 0-30% Ethyl Acetate in Hexanes) to yield the brominated intermediate.
Step 3: Synthesis of Bromo-hexaethylene glycol-acetic acid (this compound)
-
Deprotection:
-
To a solution of TBDPS-O-PEG6-Br (1 equivalent) in tetrahydrofuran (THF), add tetrabutylammonium fluoride (TBAF, 1.1 equivalents, 1M solution in THF).
-
Stir at room temperature for 2 hours.
-
Monitor by TLC for the disappearance of the starting material.
-
Concentrate the reaction mixture and purify by column chromatography (Gradient: 0-15% Methanol in DCM) to obtain HO-PEG6-Br.
-
-
Oxidation:
-
Dissolve the purified HO-PEG6-Br (1 equivalent) in acetone at 0 °C.
-
Slowly add Jones reagent (2 equivalents) dropwise.
-
Stir the mixture at 0 °C for 1 hour, then at room temperature for 3 hours.
-
Quench the reaction by adding isopropanol until the orange color disappears.
-
Filter the mixture through a pad of celite and wash with acetone.
-
Concentrate the filtrate and dissolve the residue in ethyl acetate.
-
Wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude final product.
-
Purification Protocol
The final crude product, this compound, is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Column: C18, 10 µm, 250 x 20 mm
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 10-70% B over 30 minutes
-
Flow Rate: 15 mL/min
-
Detection: UV at 214 nm
Fractions containing the pure product are collected, combined, and lyophilized to yield this compound as a colorless oil.
Caption: Purification and quality control workflow.
Quantitative Data Summary
The following table summarizes the expected yields and purity for each step of the synthesis.
| Step | Product | Starting Material | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (by HPLC) |
| 1. Monoprotection | TBDPS-O-PEG6-OH | Hexaethylene Glycol | 520.78 | 1.84 | 1.42 | 77 | >95% |
| 2. Bromination | TBDPS-O-PEG6-Br | TBDPS-O-PEG6-OH | 583.67 | 1.12 | 0.91 | 81 | >95% |
| 3. Deprotection & Oxidation | This compound | TBDPS-O-PEG6-Br | 359.21 | 0.56 | 0.38 | 68 | >98% |
Yields are calculated based on a starting scale of 1g of hexaethylene glycol and are representative.
Characterization Data
The structure and purity of the final product should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
¹H NMR (400 MHz, CDCl₃): δ 3.80 (t, 2H), 3.65-3.75 (m, 20H), 3.45 (t, 2H), 2.55 (s, 2H).
-
¹³C NMR (100 MHz, CDCl₃): δ 176.5, 71.3, 70.8, 70.6, 70.5, 70.3, 70.1, 69.8, 30.2.
-
Mass Spectrometry (ESI-MS): Calculated for C₁₄H₂₇BrO₈ [M-H]⁻: 401.08, Found: 401.09.
This guide provides a detailed and robust protocol for the synthesis and purification of this compound, suitable for researchers in drug development and chemical biology. Adherence to these methodologies should provide the target compound with high purity, ready for subsequent conjugation applications.
An In-depth Technical Guide to the Chemical Properties and Reactivity of Br-PEG6-CH2COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Br-PEG6-CH2COOH, with the systematic name 1-bromo-20-oxo-22,25,28,31,34,37-hexaoxa-21-azanonatriacontanoic acid, is a heterobifunctional crosslinker pivotal in the fields of bioconjugation, drug delivery, and nanotechnology. This guide provides a comprehensive overview of its chemical properties, reactivity, and common applications, with a focus on its role in the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). The polyethylene glycol (PEG) backbone imparts favorable characteristics such as enhanced water solubility, biocompatibility, and reduced immunogenicity to the molecules it modifies.[1][2][3] The terminal bromo and carboxylic acid groups offer versatile handles for covalent modification of a wide array of biomolecules and surfaces.
Chemical Properties
The key chemical and physical properties of this compound are summarized in the table below. While specific experimental data for this molecule is not extensively published, the properties of the PEG linker class provide a reliable reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Reference |
| Systematic Name | 1-bromo-20-oxo-22,25,28,31,34,37-hexaoxa-21-azanonatriacontanoic acid | IUPAC Nomenclature |
| CAS Number | 411241-11-7 | |
| Molecular Formula | C15H29BrO8 | |
| Molecular Weight | 417.29 g/mol | |
| Appearance | Colorless to light yellow oil | General property of PEG derivatives |
| Solubility | Soluble in water and most organic solvents (e.g., DMF, DMSO, CH2Cl2) | [4] |
| pKa (Carboxylic Acid) | Estimated 4.5 - 5.0 | Predicted based on similar PEG-carboxylic acids |
| Storage | Store at -20°C for long-term storage. | [5] |
Spectral Data Interpretation
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a prominent signal around 3.6 ppm corresponding to the repeating ethylene glycol (-OCH2CH2O-) protons.[6] Signals for the methylene protons adjacent to the bromine atom would appear further downfield, typically in the range of 3.4-3.8 ppm. The methylene protons adjacent to the carboxylic acid would be expected around 3.7-4.2 ppm.
-
¹³C NMR: The carbon NMR spectrum will be dominated by a strong peak around 70 ppm from the ethylene glycol backbone carbons.[6] The carbon bearing the bromine atom would be expected in the range of 30-40 ppm, while the carbonyl carbon of the carboxylic acid would appear significantly downfield, around 170-175 ppm.[7]
3.2. Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry would be a suitable technique for the analysis of this compound. The mass spectrum would be expected to show a prominent ion corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
3.3. Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. A broad O-H stretching band from the carboxylic acid would be observed in the region of 2500-3300 cm⁻¹. A sharp and strong C=O stretching vibration from the carboxylic acid would be present around 1700-1730 cm⁻¹.[8] The C-O-C stretching of the PEG backbone would give rise to a strong, broad band around 1100 cm⁻¹.[9] The C-Br stretching vibration is expected in the lower frequency region, typically 500-600 cm⁻¹.
Reactivity and Bioconjugation
The bifunctional nature of this compound allows for sequential or orthogonal conjugation strategies.
4.1. Reactivity of the Bromo Group
The terminal alkyl bromide is a good leaving group and is susceptible to nucleophilic substitution reactions (SN2).[10][11] This allows for the conjugation of molecules containing nucleophilic functional groups such as thiols (to form thioethers) and amines (to form secondary amines).[12][13]
4.2. Reactivity of the Carboxylic Acid Group
The carboxylic acid can be activated to form a more reactive species, enabling its conjugation to primary and secondary amines to form stable amide bonds. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt) to increase efficiency and reduce side reactions.[14][15][16]
Experimental Protocols
5.1. Protocol for Alkylation of a Thiol-Containing Molecule
This protocol describes a general procedure for the reaction of the bromo group of this compound with a thiol-containing molecule, such as a cysteine residue in a peptide or protein.
Materials:
-
This compound
-
Thiol-containing molecule (e.g., N-acetyl-L-cysteine)
-
Aprotic polar solvent (e.g., Dimethylformamide, DMF)
-
Base (e.g., Triethylamine, TEA, or Diisopropylethylamine, DIPEA)
-
Reaction vessel
-
Stirring apparatus
-
Purification system (e.g., HPLC)
Procedure:
-
Dissolve the thiol-containing molecule in DMF.
-
Add 1.1 to 1.5 equivalents of a non-nucleophilic base such as TEA or DIPEA to the solution to deprotonate the thiol and form the more nucleophilic thiolate.
-
In a separate vial, dissolve 1.0 equivalent of this compound in DMF.
-
Slowly add the this compound solution to the thiol solution with stirring.
-
Allow the reaction to proceed at room temperature for 2-24 hours, monitoring the progress by an appropriate analytical technique (e.g., LC-MS or TLC).
-
Upon completion, the reaction mixture can be purified by reverse-phase HPLC to isolate the desired conjugate.[17][18]
5.2. Protocol for Amide Bond Formation with an Amine-Containing Molecule
This protocol outlines a general method for conjugating the carboxylic acid group of this compound to a primary amine, for example, the lysine residue of a protein.
Materials:
-
This compound
-
Amine-containing molecule (e.g., a peptide or protein)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) or an organic solvent like DMF
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Reaction vessel
-
Stirring apparatus
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Dissolve this compound in DMF.
-
Add 1.1 equivalents of EDC and 1.1 equivalents of NHS to the this compound solution to pre-activate the carboxylic acid. Allow this activation to proceed for 15-30 minutes at room temperature.
-
Dissolve the amine-containing molecule in an appropriate buffer (e.g., PBS, pH 7.4-8.0).
-
Slowly add the activated this compound solution to the protein solution with gentle stirring. The molar ratio of the linker to the protein will depend on the desired degree of labeling.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding a small molecule amine (e.g., Tris or glycine).
-
Purify the resulting conjugate using size-exclusion chromatography or dialysis to remove unreacted linker and byproducts.[19][20]
Applications in Drug Development
The unique properties of this compound make it a valuable tool in the design of sophisticated drug delivery systems.
6.1. Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies that utilize the specificity of a monoclonal antibody to deliver a potent cytotoxic drug to cancer cells.[21] this compound can be used as a linker to connect the antibody to the drug.
In this workflow, the carboxylic acid of this compound could be conjugated to a lysine residue on the antibody, and the bromo end could be reacted with a nucleophilic group on the cytotoxic drug.[22]
6.2. PROteolysis TArgeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[23] A PROTAC consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. This compound is an ideal candidate for the linker component.
The carboxylic acid and bromo groups of the linker allow for the sequential attachment of the POI ligand and the E3 ligase ligand.[24][25]
Signaling Pathways in Targeted Therapy
When this compound is used in an ADC targeting a receptor like HER2 (Human Epidermal Growth Factor Receptor 2), which is overexpressed in some cancers, the delivered drug can interfere with its downstream signaling pathways, leading to cell death.[3][26]
An ADC carrying a cytotoxic payload can inhibit these pathways, ultimately leading to apoptosis of the cancer cell.[27][28]
Conclusion
This compound is a versatile and valuable tool for researchers in drug development and bioconjugation. Its well-defined structure, bifunctional nature, and the beneficial properties imparted by the PEG linker make it an excellent choice for creating sophisticated and targeted therapeutic agents. Understanding its chemical properties and reactivity is key to its successful application in the design of next-generation drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bromo-PEG5-Acid Of PEG Linker Is For Targeted Drug Delivery [m.polyethyleneglycolpeg.com]
- 5. medkoo.com [medkoo.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. spectra-analysis.com [spectra-analysis.com]
- 9. Ethylene Glycol - Polyethylene Glycol (EG-PEG) Mixtures: Infrared Spectra Wavelet Cross-Correlation Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bromo-PEG3-acid, 782475-35-8 | BroadPharm [broadpharm.com]
- 11. Bromo-PEG5-acid - Creative Biolabs [creative-biolabs.com]
- 12. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 13. Amination [fishersci.co.uk]
- 14. hepatochem.com [hepatochem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 17. jmaterenvironsci.com [jmaterenvironsci.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Amide Synthesis [fishersci.co.uk]
- 21. Antibody–drug conjugate - Wikipedia [en.wikipedia.org]
- 22. Antibody–drug conjugates in cancer therapy: mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. biopharma.co.uk [biopharma.co.uk]
- 24. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 26. hrcak.srce.hr [hrcak.srce.hr]
- 27. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Overview: Mechanism of Action of ADC – Creative Biolabs ADC Blog [creative-biolabs.com]
Navigating the Solubility Landscape of Br-PEG6-CH2COOH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The heterobifunctional linker, Bromo-hexaethylene glycol-acetic acid (Br-PEG6-CH2COOH), is a critical component in the synthesis of advanced therapeutics, including Proteolysis Targeting Chimeras (PROTACs). Its unique structure, featuring a terminal bromine atom, a flexible hexaethylene glycol spacer, and a carboxylic acid group, allows for the covalent linkage of different molecular entities. Understanding the solubility of this linker in various solvent systems is paramount for its effective handling, reaction optimization, and the purification of subsequent conjugates. This technical guide provides a comprehensive overview of the solubility characteristics of this compound and detailed experimental protocols for its determination.
Core Concepts: Predicting Solubility
The this compound molecule possesses both hydrophilic and hydrophobic characteristics, rendering it amphiphilic.
-
Hydrophilic Contributions: The hexaethylene glycol (PEG6) chain and the terminal carboxylic acid are the primary drivers of aqueous solubility. Polyethylene glycol is well-known for its hydrophilicity and ability to engage in hydrogen bonding with water molecules. The carboxylic acid group (-COOH) can be ionized to a carboxylate (-COO⁻) at pH values above its acid dissociation constant (pKa), further enhancing its solubility in aqueous solutions. Short-chain carboxylated PEGs are generally observed to have good water solubility.
-
Hydrophobic Contributions: The terminal bromine atom and the ethylene backbone of the PEG chain contribute to the molecule's hydrophobic character. Bromoalkanes are typically characterized by low solubility in water but exhibit good solubility in organic solvents.[1][2][3][4][5]
This amphiphilic nature suggests that this compound will exhibit some degree of solubility in a range of solvents, from polar protic (e.g., water, ethanol) to polar aprotic (e.g., DMSO, DMF) and potentially some less polar organic solvents.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Aqueous | Water, Phosphate-Buffered Saline (PBS) | Moderate | The PEG chain and carboxylic acid group promote hydrogen bonding and ionization in aqueous media. Solubility is expected to be pH-dependent, increasing at pH > pKa. |
| Polar Protic | Ethanol, Methanol | High | The hydroxyl group of the solvent can act as both a hydrogen bond donor and acceptor, interacting favorably with the ether oxygens and carboxylic acid of the PEG linker. |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | High | These solvents are strong hydrogen bond acceptors and can effectively solvate the polar functional groups of the molecule. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | The bromoalkane character and the ether backbone should allow for favorable interactions with these solvents. |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate | The ether linkages in the PEG chain are compatible with ether-based solvents. |
| Non-polar | Hexanes, Toluene | Low | The overall polarity of the molecule due to the PEG and carboxylic acid moieties is likely too high for significant solubility in non-polar hydrocarbon solvents. |
Experimental Protocols for Solubility Determination
Accurate determination of the solubility of this compound is crucial for its application. The following are standard experimental protocols that can be employed.
Method 1: Shake-Flask Method for Thermodynamic Solubility
This is a widely recognized method for determining the equilibrium (thermodynamic) solubility of a compound.
Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.
Detailed Protocol:
-
Preparation: Add an excess amount of this compound (e.g., 10 mg) to a known volume of the test solvent (e.g., 1 mL) in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. A preliminary time-course experiment is recommended to determine the time to reach equilibrium.
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution (supernatant) from the excess solid. This can be achieved by:
-
Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.
-
Filtration: Use a chemically inert syringe filter (e.g., 0.22 µm PTFE or PVDF) to separate the supernatant. Ensure the filter does not adsorb the compound.
-
-
Quantification: Carefully take an aliquot of the clear supernatant and dilute it with a suitable solvent. Analyze the concentration of this compound using a validated analytical method, such as:
-
High-Performance Liquid Chromatography (HPLC): Develop an HPLC method with a suitable column (e.g., C18) and mobile phase. Use a UV detector if the compound has a chromophore, or an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) for detection.
-
Nuclear Magnetic Resonance (NMR) with an internal standard: A known amount of a non-volatile internal standard can be added to the supernatant, and the concentration of the analyte can be determined by comparing the integral of a characteristic analyte peak to that of the standard.
-
-
Calculation: Calculate the solubility in units such as mg/mL or mmol/L based on the measured concentration and the dilution factor.
Method 2: Turbidimetric Assay for Kinetic Solubility
This high-throughput method is useful for rapid screening of solubility in aqueous buffers.[6]
Principle: The compound is dissolved in an organic solvent (typically DMSO) and then serially diluted into an aqueous buffer. The concentration at which precipitation is first observed (indicated by an increase in turbidity) is determined.
Detailed Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM).
-
Serial Dilution: In a multi-well plate (e.g., 96-well), perform serial dilutions of the stock solution with the aqueous buffer of interest (e.g., PBS pH 7.4). The final DMSO concentration should be kept low and consistent across all wells (e.g., 1-2%).
-
Incubation and Measurement: Incubate the plate at a constant temperature (e.g., 25 °C) for a set period (e.g., 1-2 hours). Measure the turbidity of each well using a plate reader capable of detecting light scattering (nephelometry) or absorbance at a wavelength where the compound does not absorb (e.g., 600-700 nm).
-
Data Analysis: Plot the turbidity reading against the compound concentration. The concentration at which the turbidity significantly increases above the background is reported as the kinetic solubility.
Visualization of Experimental Workflow
The logical flow for determining the solubility of a new compound like this compound can be visualized as follows:
This guide provides a foundational understanding of the solubility of this compound and the methodologies to quantify it. For any specific application, it is highly recommended to perform experimental verification of solubility in the relevant solvent systems.
References
A Technical Guide to the Molecular Weight and Structure Determination of Br-PEG6-CH2COOH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies used to determine the molecular weight and elucidate the structure of bromo-poly(ethylene glycol)6-carboxymethyl (Br-PEG6-CH2COOH). The information presented herein is intended to support research and development activities in drug delivery, nanotechnology, and materials science.
Quantitative Data Summary
The accurate characterization of this compound is fundamental to its application. The following table summarizes key quantitative data for this molecule.
| Parameter | Value | Reference |
| Molecular Formula | C15H29BrO8 | [1][2] |
| Molecular Weight | 417.29 g/mol | [1][2] |
| Purity | ≥95% | [1] |
| CAS Number | 309916-91-4 | [1][2] |
Experimental Protocols for Characterization
The determination of the molecular weight and confirmation of the chemical structure of this compound rely on a combination of analytical techniques. Detailed experimental protocols for the most critical methods are outlined below.
1. Mass Spectrometry (MS)
Mass spectrometry is a primary technique for determining the molecular weight of this compound with high accuracy.
-
Objective: To determine the molecular mass of the intact molecule and to identify characteristic fragment ions that confirm its structure.
-
Methodology: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Dissolve a small amount of this compound (typically 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent. The addition of a small amount of formic acid or ammonium acetate can aid in ionization.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap mass analyzer, equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Infuse the sample solution directly into the ESI source at a flow rate of 5-20 µL/min. Acquire mass spectra in both positive and negative ion modes. In positive ion mode, protonated molecules ([M+H]^+) or adducts with sodium ([M+Na]^+) or potassium ([M+K]^+) are typically observed. In negative ion mode, deprotonated molecules ([M-H]^-) are detected.
-
Data Analysis: The molecular weight is determined from the mass-to-charge ratio (m/z) of the observed molecular ions. The isotopic pattern should be analyzed to confirm the presence of bromine. Tandem mass spectrometry (MS/MS) can be performed to induce fragmentation of the parent ion, providing structural information based on the resulting fragment ions.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of this compound, providing detailed information about the chemical environment of each atom.
-
Objective: To confirm the connectivity of atoms and the overall structure of the molecule.
-
Methodology: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., Deuterated Chloroform (CDCl₃), Deuterated Methanol (CD₃OD), or Deuterated Water (D₂O)). The choice of solvent depends on the solubility of the compound.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum. Key signals to expect include those for the methylene protons adjacent to the bromine atom, the repeating ethylene glycol units, the methylene group adjacent to the carboxylic acid, and the carboxylic acid proton itself (which may be broad or exchange with the solvent).
-
¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. This will show distinct signals for the carbon atoms in different chemical environments, such as the carbon bonded to bromine, the carbons of the PEG chain, and the carbonyl carbon of the carboxylic acid.
-
-
Data Analysis: Analyze the chemical shifts, integration values (for ¹H NMR), and coupling patterns to assign signals to specific protons and carbons in the molecule. This detailed analysis confirms the expected structure.
-
3. Chromatography
Chromatographic techniques are employed to assess the purity of this compound.
-
Objective: To determine the purity of the compound and to separate it from any starting materials, byproducts, or oligomers of different PEG chain lengths.
-
Methodology: High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Prepare a dilute solution of this compound in the mobile phase.
-
Instrumentation: Use an HPLC system equipped with a suitable column (e.g., C18 reverse-phase) and a detector such as a UV detector (if the molecule has a chromophore or is derivatized) or an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS).
-
Data Acquisition: Inject the sample onto the column and elute with an appropriate mobile phase gradient (e.g., a water/acetonitrile gradient).
-
Data Analysis: The purity is determined by integrating the peak area of the main compound and comparing it to the total area of all observed peaks.
-
Visualizations
Experimental Workflow for Characterization
The following diagram illustrates the logical flow of experiments for the comprehensive characterization of this compound.
This guide provides a foundational understanding of the key analytical techniques and expected data for the characterization of this compound. Adherence to these detailed protocols will ensure accurate and reproducible results, which are critical for the successful application of this molecule in research and development.
References
An In-depth Technical Guide to Br-PEG6-CH2COOH for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Br-PEG6-CH2COOH in Modern Bioconjugation
This compound is a heterobifunctional linker designed for the covalent joining of two distinct molecular entities, where at least one is a biomolecule.[1] This process, known as bioconjugation, is fundamental in developing advanced therapeutics, diagnostics, and research tools, including antibody-drug conjugates (ADCs), immobilized enzymes, and fluorescent probes.[2][3]
The structure of this compound consists of three key components:
-
Bromo (Br) Group: A reactive alkyl halide that serves as an electrophile, primarily targeting nucleophilic thiol groups.[4]
-
Hexaethylene Glycol (PEG6) Spacer: A flexible, hydrophilic polyethylene glycol chain that enhances the solubility and biocompatibility of the resulting conjugate, reduces steric hindrance, and can minimize immunogenicity.[2][5]
-
Carboxylic Acid (CH2COOH) Group: A terminal carboxyl group that can be activated to react with primary amines.[6][7]
The distinct reactivity of its two terminal functional groups allows for a controlled, sequential conjugation process, making it a versatile tool in the bioconjugation toolkit.[8]
Core Mechanism of Action
The utility of this compound lies in the orthogonal reactivity of its bromo and carboxylic acid functionalities. This enables a two-step conjugation strategy, allowing for the specific coupling of amine-containing and thiol-containing biomolecules.
Amine Coupling via the Carboxylic Acid Group
The carboxylic acid moiety does not directly react with amines. It must first be activated to create a more reactive intermediate that is susceptible to nucleophilic attack by a primary amine (e.g., from the side chain of a lysine residue or the N-terminus of a protein).[1] The most common activation method involves carbodiimide chemistry, specifically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[9][10]
The mechanism proceeds in two stages:
-
Activation: EDC reacts with the carboxyl group to form a highly reactive but unstable O-acylisourea intermediate.[9] This intermediate is prone to hydrolysis in aqueous solutions. To enhance stability and efficiency, NHS is added. It rapidly reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[9][10] This activation step is most efficient in an acidic environment (pH 4.5–7.2).[11]
-
Conjugation: The resulting NHS ester readily reacts with primary amines at a physiological or slightly alkaline pH (7.2–8.5) to form a stable and irreversible amide bond, releasing NHS as a byproduct.[11][12]
Diagram 1: Carboxylic Acid Activation and Amine Coupling Pathway.
Thiol Coupling via the Bromo Group
The bromoacetyl group reacts with nucleophilic sulfhydryl (thiol) groups, such as those found on cysteine residues in proteins and peptides.[4] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the thiolate anion acts as the nucleophile, attacking the carbon atom bearing the bromine. This results in the formation of a highly stable thioether bond and the displacement of the bromide ion.[13]
The reaction is highly dependent on pH. The thiol group (R-SH) must be in its deprotonated, more nucleophilic thiolate form (R-S⁻) for the reaction to proceed efficiently. Since the pKa of the cysteine thiol group is approximately 8.3-8.6, the reaction is favored at a pH of 7.5–9.0.[14][15] At this pH range, the bromoacetyl group shows high selectivity for thiols over other nucleophilic groups like amines.[15]
Diagram 2: Bromo-Thiol Coupling (SN2) Pathway.
Data Presentation: Reaction Parameters
The efficiency and specificity of conjugations using this compound are highly dependent on reaction conditions. The following table summarizes the key parameters for each reactive group.
| Feature | Carboxylic Acid (-COOH) End | Bromo (-Br) End |
| Target Group | Primary Amine (-NH₂)[7] | Thiol/Sulfhydryl (-SH)[4] |
| Resulting Bond | Amide[16] | Thioether[13] |
| Bond Stability | Very High | Very High |
| Optimal pH Range | Activation: 4.5-7.2Conjugation: 7.2-8.5[11] | 7.5-9.0[14][15] |
| Key Reagents | EDC and NHS (or Sulfo-NHS)[9] | Thiol-containing biomolecule in buffer |
| Common Buffers | Activation: MES BufferConjugation: PBS, HEPES[11] | PBS, HEPES, Borate Buffer |
| Potential Side Reactions | Hydrolysis of O-acylisourea intermediate[9] | Reaction with other nucleophiles (e.g., histidine) at higher pH[17] |
Experimental Protocols
This section provides a generalized two-step protocol for conjugating an amine-containing biomolecule (Molecule A) to a thiol-containing biomolecule (Molecule B) using this compound.
Materials
-
Linker: this compound
-
Activation Reagents: EDC, Sulfo-NHS
-
Biomolecules: Molecule A (with primary amines), Molecule B (with free thiols)
-
Buffers:
-
Quenching Reagents: 2-Mercaptoethanol, Hydroxylamine, or Glycine[9][11]
-
Purification: Desalting columns (e.g., Zeba™ Spin Desalting Columns) or dialysis equipment.[11]
Step 1: Activation of this compound and Conjugation to Molecule A
-
Preparation: Bring EDC and Sulfo-NHS to room temperature before opening to prevent moisture degradation.[9] Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use.[12]
-
Activation: Dissolve this compound in Activation Buffer. Add a molar excess of EDC and Sulfo-NHS to the linker solution. A typical ratio is a 2- to 10-fold molar excess of each reagent over the linker. Incubate for 15-30 minutes at room temperature.[12]
-
Conjugation to Molecule A: Dissolve Molecule A in Coupling Buffer. To couple, you can either add the activated linker solution directly to the Molecule A solution or, for greater control, first remove excess EDC/Sulfo-NHS using a desalting column equilibrated with Coupling Buffer, and then add the purified activated linker to Molecule A.[11]
-
Reaction: Incubate the mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.[12]
-
Quenching: Add a quenching reagent (e.g., hydroxylamine to a final concentration of 10 mM) to stop the reaction by hydrolyzing any unreacted NHS esters.[11]
-
Purification: Remove excess reagents and byproducts by running the reaction mixture through a desalting column or via dialysis against an appropriate buffer (e.g., PBS). The resulting product is Molecule A-PEG6-Br.
Step 2: Conjugation of Molecule A-PEG6-Br to Molecule B
-
Preparation: Ensure Molecule B is in the Thiol Reaction Buffer. If any disulfide bonds need to be cleaved to expose free thiols, pre-treat Molecule B with a reducing agent like TCEP and subsequently remove the reducing agent.
-
Conjugation: Add the purified Molecule A-PEG6-Br from Step 1 to the solution of Molecule B. A 5- to 20-fold molar excess of the activated molecule is common.
-
Reaction: Incubate for 2-4 hours at room temperature or overnight at 4°C under gentle agitation. Monitor the reaction for the disappearance of free thiols using Ellman's Reagent if necessary.
-
Purification: Purify the final conjugate (Molecule A-PEG6-Molecule B) from unreacted components using an appropriate method such as size exclusion chromatography (SEC), ion-exchange chromatography (IEX), or affinity chromatography, depending on the properties of the biomolecules.
Diagram 3: General Experimental Workflow for Bioconjugation.
This guide provides a technical overview and generalized protocols. Researchers must optimize reaction conditions, stoichiometry, and purification methods for their specific biomolecules and applications.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. purepeg.com [purepeg.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. PEG Bromide, Bromo linker, PEG reagent | BroadPharm [broadpharm.com]
- 5. medkoo.com [medkoo.com]
- 6. Bromo-PEG3-acid, 782475-35-8 | BroadPharm [broadpharm.com]
- 7. Bromo-PEG1-CH2CO2H - Creative Biolabs [creative-biolabs.com]
- 8. Heterobifunctional PEG [jenkemusa.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 13. WO1992022318A1 - Amino acid derivative and bromoacetyl modified peptides - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Carboxyl-Based Conjugation - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 17. An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the PEG Spacer in Br-PEG6-CH2COOH: A Technical Guide
This technical guide provides an in-depth analysis of the heterobifunctional linker, Bromo-PEG6-Carboxylic Acid (Br-PEG6-CH2COOH). It is designed for researchers, chemists, and drug development professionals who utilize such linkers for bioconjugation, particularly in the development of advanced therapeutics like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This document details the physicochemical properties of the molecule, provides a comprehensive analysis of its PEG6 spacer length, outlines experimental protocols for its use, and visualizes key concepts and workflows.
Physicochemical Characteristics
This compound is a monodispersed polyethylene glycol (PEG) linker featuring two distinct reactive functional groups at its termini: a bromo group and a carboxylic acid group.[1][2] This dual functionality allows for the sequential and controlled conjugation of two different molecules. The bromo group serves as a reactive handle for nucleophilic substitution, commonly with thiol groups, while the carboxylic acid can be activated to form a stable amide bond with primary amines.[3][4]
The central PEG6 chain imparts favorable properties to the linker and the resulting conjugate, including increased hydrophilicity, reduced aggregation, and low immunogenicity.[1][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Chemical Name | 1-bromo-3,6,9,12,15,18-hexaoxahenicosan-21-oic acid | [6] |
| Molecular Formula | C₁₅H₂₉BrO₈ | [7] |
| Molecular Weight | ~417.29 g/mol | [7][8] |
| CAS Number | 309916-91-4 | [6][7] |
| Purity | Typically ≥95% | [7][8] |
| Appearance | Colorless to light yellow liquid or solid |[9] |
The PEG6 Spacer: Length and Functional Significance
The length and flexibility of the linker are critical parameters in the design of bifunctional molecules, profoundly impacting the biological activity of the final conjugate.[10][11] This is especially true in PROTACs, where the linker must span the distance between a target Protein of Interest (POI) and an E3 ubiquitin ligase to facilitate the formation of a productive ternary complex for ubiquitination and subsequent degradation.[12][13]
Calculating the Spacer Length
The "PEG6" designation indicates six repeating ethylene glycol units. The end-to-end length of a single ethylene glycol monomer unit (–CH₂–CH₂–O–) is estimated to be approximately 3.5 Å.[14] Based on this, the approximate length of the PEG6 portion of the linker can be calculated.
Table 2: this compound Spacer Length and Atom Count
| Parameter | Description | Value |
|---|---|---|
| PEG Units | Number of ethylene glycol repeats. | 6 |
| Backbone Atom Count | The number of atoms in the direct chain connecting the two terminal functional groups (Br-[chain]-COOH). | 20 atoms |
| Estimated Length | Calculated length of the 6 PEG units (6 x 3.5 Å). | ~21 Å (~2.1 nm) |
The total backbone chain of the linker consists of 20 atoms. This length falls within a range that has proven effective for inducing protein degradation in many PROTAC systems.[11][15] However, the optimal linker length is highly dependent on the specific target and E3 ligase pair and often requires empirical optimization.[12][15] A linker that is too short may cause steric clash preventing ternary complex formation, while an excessively long linker can result in reduced degradation efficiency due to high flexibility and potential for unproductive binding modes.[13]
Applications in Bioconjugation and Drug Development
The heterobifunctional nature of this compound makes it a versatile tool for covalently linking different molecular entities. Its most prominent application is in the construction of PROTACs.
PROTAC Mechanism of Action
A PROTAC molecule simultaneously binds to a target protein and an E3 ubiquitin ligase. This proximity induces the E3 ligase to tag the target protein with ubiquitin, marking it for destruction by the cell's proteasome. The linker's role is to tether the two binding moieties at an optimal distance and orientation.
Experimental Protocols
The following is a generalized two-step protocol for conjugating two molecules (Molecule A with a thiol group and Molecule B with a primary amine) using this compound. Optimization of molar ratios, concentrations, reaction times, and buffers is essential for specific applications.
Materials:
-
This compound
-
Molecule A-SH (containing a thiol group)
-
Molecule B-NH₂ (containing a primary amine)
-
Anhydrous, amine-free solvent (e.g., DMF or DMSO)
-
Base (e.g., DIPEA or TEA)
-
Amine-free buffer (e.g., PBS or HEPES, pH 7.2-7.5)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching reagent (e.g., Tris or hydroxylamine)
-
Purification system (e.g., HPLC or column chromatography)
Protocol - Step 1: Conjugation to Thiol-Containing Molecule (Molecule A)
-
Dissolution: Dissolve Molecule A-SH and a 1.1 molar equivalent of this compound in anhydrous DMF or DMSO.
-
Base Addition: Add 2-3 molar equivalents of a non-nucleophilic base like DIPEA to the solution. The base facilitates the deprotonation of the thiol group, enhancing its nucleophilicity.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours under an inert atmosphere (e.g., nitrogen or argon) to prevent thiol oxidation.
-
Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS) to confirm the formation of the A-S-PEG6-CH2COOH intermediate.
-
Purification: Once the reaction is complete, purify the intermediate product, typically using reverse-phase HPLC, to remove unreacted starting materials and byproducts.
Protocol - Step 2: Conjugation to Amine-Containing Molecule (Molecule B)
-
Activation of Carboxylic Acid: Dissolve the purified A-S-PEG6-CH2COOH intermediate in an amine-free buffer (e.g., PBS, pH 7.4).
-
EDC/Sulfo-NHS Addition: Add 1.5 molar equivalents of EDC and 2.0 molar equivalents of Sulfo-NHS to the solution. Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group, forming a semi-stable amine-reactive Sulfo-NHS ester.
-
Conjugation: Immediately add a solution of Molecule B-NH₂ (1.0 molar equivalent) dissolved in the same buffer to the activated linker solution.
-
Reaction: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C. The primary amine on Molecule B will react with the NHS ester to form a stable amide bond.
-
Quenching: (Optional) Quench any unreacted NHS ester by adding a small amount of a primary amine-containing buffer, such as Tris, to a final concentration of 20-50 mM. Incubate for 15 minutes.
-
Final Purification: Purify the final conjugate (A-S-PEG6-B) using a suitable method such as size-exclusion chromatography (SEC) or reverse-phase HPLC to remove excess reagents and byproducts.
Molecular Structure Visualization
A simplified diagram of the this compound linker highlights its three key functional components.
Conclusion
The this compound linker is a well-defined, versatile chemical tool essential for modern bioconjugation and drug development. Its heterobifunctional nature allows for controlled, sequential reactions, while its PEG6 spacer provides critical benefits of solubility and biocompatibility. The ~21 Å spacer length is particularly relevant for the rational design of PROTACs, enabling the effective formation of ternary complexes required for targeted protein degradation. Understanding the specific properties of this linker, especially its length, is paramount for researchers aiming to design and synthesize novel, potent therapeutics.
References
- 1. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 2. purepeg.com [purepeg.com]
- 3. Bromo PEG, Brome(Br) Linker, PEG Bromide, PEG Halide | AxisPharm [axispharm.com]
- 4. m-PEG6-CH2COOH, 16142-03-03 | BroadPharm [broadpharm.com]
- 5. Polyethylene Glycol-Mediated Directional Conjugation of Biological Molecules for Enhanced Immunoassays at the Point-of-Care - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. Br-PEG6-COOH | CAS:309916-91-4 | Biopharma PEG [biochempeg.com]
- 8. Monodispersed Carboxylic Acid(COOH) PEG - Biopharma PEG [biochempeg.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 13. researchgate.net [researchgate.net]
- 14. Action at a Distance: Lengthening Adhesion Bonds with Poly(ethylene glycol) Spacers Enhances Mechanically Stressed Affinity for Improved Vascular Targeting of Microparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Activating Br-PEG6-CH2COOH for Bioconjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the core methods for the carboxylic acid activation of Br-PEG6-CH2COOH, a heterobifunctional PEG linker crucial for the development of advanced bioconjugates, including antibody-drug conjugates (ADCs) and targeted drug delivery systems. This document provides a comprehensive overview of the most common activation strategies, detailed experimental protocols, and quantitative data to facilitate reproducible and efficient conjugation workflows.
Introduction to Carboxylic Acid Activation
The terminal carboxylic acid of this compound is unreactive towards nucleophiles, such as the primary amines found on proteins and peptides. Therefore, it must first be converted into a more reactive species. The most prevalent and effective method for this transformation is the formation of an active ester, typically an N-hydroxysuccinimide (NHS) ester. This process is most commonly achieved through the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of NHS or its water-soluble analog, N-hydroxysulfosuccinimide (sulfo-NHS).[1][2]
The resulting NHS ester is a stable intermediate that readily reacts with primary amines at physiological to slightly basic pH to form a stable amide bond, covalently linking the PEG molecule to the target biomolecule.[3][] The bromo group on the other end of the PEG linker remains available for subsequent conjugation with a thiol-containing molecule, enabling the creation of complex bioconjugates.[5]
Core Activation Method: EDC/NHS Chemistry
The combination of EDC and NHS is the gold standard for activating carboxylic acids for bioconjugation due to its high efficiency and selectivity for primary amines.[1][] The reaction proceeds in two steps:
-
O-acylisourea intermediate formation: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[1][2]
-
NHS ester formation: This unstable intermediate is then attacked by NHS (or sulfo-NHS) to form a more stable and amine-reactive NHS ester.[1][2] The addition of NHS is crucial to prevent the hydrolysis of the O-acylisourea intermediate in aqueous solutions and to improve the overall efficiency of the conjugation reaction.[1]
Quantitative Data for Reagent Stoichiometry
For successful activation and subsequent conjugation, the molar ratios of the coupling reagents to the this compound are critical. The following table summarizes recommended molar excess values derived from established protocols.
| Reagent | Molar Excess (relative to this compound) | Reference |
| EDC | 10-fold | [2] |
| sulfo-NHS | 25-fold | [2] |
| Amine-containing substrate | 0.1-fold (10:1 ratio of activated PEG to substrate) | [2] |
Experimental Protocols
This section provides detailed methodologies for the activation of this compound and subsequent conjugation to an amine-containing biomolecule. The protocols are divided into aqueous and organic solvent-based methods.
Aqueous Activation and Conjugation Protocol
This method is suitable for reactions involving proteins and other biomolecules that must remain in an aqueous environment.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (sulfo-NHS)
-
Amine-containing biomolecule (e.g., antibody, peptide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[6]
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[1]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Water-miscible organic solvent (e.g., DMSO or DMF)
Procedure:
-
Preparation of Reagents:
-
Equilibrate all reagents to room temperature before use.[7]
-
Prepare fresh solutions of EDC and sulfo-NHS in Activation Buffer immediately before use.[2] Do not store these solutions.
-
Dissolve the this compound in a minimal amount of water-miscible organic solvent (e.g., DMSO or DMF) before diluting in the Activation Buffer.[7]
-
Prepare the amine-containing biomolecule in the Conjugation Buffer.
-
-
Activation of this compound:
-
Conjugation to Amine-Containing Biomolecule:
-
Add the amine-containing biomolecule to the activated this compound solution. The recommended molar ratio is approximately 10:1 of the activated PEG linker to the biomolecule.[2]
-
Adjust the pH of the reaction mixture to 7.2-7.5 using the Conjugation Buffer.[1]
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.[][7]
-
-
Quenching of the Reaction:
-
To stop the reaction and hydrolyze any unreacted NHS esters, add the Quenching Buffer to a final concentration of 20-50 mM.[7]
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted PEG linker and byproducts by dialysis, size-exclusion chromatography (SEC), or tangential flow filtration (TFF).
-
Organic Solvent-Based Activation Protocol
This method is suitable for the activation of this compound when the subsequent reaction partner is soluble in organic solvents.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Amine-containing substrate
Procedure:
-
Preparation of Reagents:
-
Ensure all glassware is dry and reactions are performed under an inert atmosphere (e.g., nitrogen or argon).
-
Use anhydrous solvents.
-
-
Activation of this compound:
-
Conjugation to Amine-Containing Substrate:
-
Work-up and Purification:
-
Upon completion, the reaction mixture can be concentrated under reduced pressure.
-
The crude product can be purified by flash chromatography to yield the pure conjugated compound.[7]
-
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the activation and conjugation of this compound.
Caption: Activation of this compound via EDC/NHS chemistry.
Caption: General workflow for conjugation of activated this compound.
Conclusion
The activation of the carboxylic acid moiety of this compound is a critical first step in its use as a heterobifunctional linker in bioconjugation. The EDC/NHS method provides a reliable and efficient means to generate an amine-reactive NHS ester. By following the detailed protocols and considering the appropriate stoichiometry of reagents, researchers can successfully conjugate this versatile PEG linker to a wide range of biomolecules, enabling the development of novel therapeutics and diagnostic agents. Careful purification is essential to ensure the homogeneity and quality of the final bioconjugate.
References
- 1. encapsula.com [encapsula.com]
- 2. encapsula.com [encapsula.com]
- 3. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 5. Bromo PEG | BroadPharm [broadpharm.com]
- 6. Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. broadpharm.com [broadpharm.com]
Purity Analysis of Br-PEG6-CH2COOH by NMR and HPLC: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of Bromo-Polyethylene Glycol-Carboxylic Acid (Br-PEG6-CH2COOH). The purity of this heterobifunctional PEG linker is critical for its successful application in bioconjugation, drug delivery, and materials science. This document outlines the theoretical and practical aspects of purity assessment using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
Introduction to this compound and the Importance of Purity
This compound is a versatile chemical tool featuring a terminal bromine atom and a carboxylic acid, separated by a hexaethylene glycol spacer. The bromine serves as a reactive site for nucleophilic substitution, while the carboxylic acid allows for conjugation to amine-containing molecules. The length and hydrophilicity of the PEG chain impart favorable solubility and pharmacokinetic properties in biological systems.
The presence of impurities can significantly impact the outcome of subsequent conjugation reactions, leading to ill-defined products with altered biological activity and potential immunogenicity. Common impurities may include starting materials, homobifunctional species (such as dibromo-PEG6 or diacid-PEG6), or PEGs of varying chain lengths. Therefore, rigorous purity analysis is a prerequisite for its use in research and drug development.
Purity Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation and purity assessment of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular structure and can be used to identify and quantify impurities.
Expected ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons in different chemical environments. The integration of these signals can be used to confirm the structure and assess purity.
| Protons (Assignment) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Br-CH₂ -CH₂-O- | ~3.80 | Triplet | 2H |
| Br-CH₂-CH₂ -O- | ~3.68 | Triplet | 2H |
| -O-CH₂ -CH₂ -O- (PEG backbone) | ~3.65 | Singlet (broad) | 20H |
| -O-CH₂ -COOH | ~4.13 | Singlet | 2H |
| -CH₂-COOH | ~10-12 | Singlet (broad) | 1H |
Note: Chemical shifts are referenced to TMS (Tetramethylsilane) at 0 ppm and can vary slightly depending on the solvent used (e.g., CDCl₃, DMSO-d₆).
Expected ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.
| Carbon (Assignment) | Expected Chemical Shift (δ, ppm) |
| C OOH | ~172 |
| -O-C H₂-COOH | ~69 |
| -O-C H₂-C H₂-O- (PEG backbone) | ~70-72 |
| Br-CH₂-C H₂-O- | ~71 |
| Br-C H₂-CH₂-O- | ~30 |
Note: The exact chemical shifts can be influenced by the solvent and concentration.
Experimental Protocol for NMR Analysis
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Add a small amount of a reference standard (e.g., TMS) if not already present in the solvent.
Data Acquisition:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-64 to achieve adequate signal-to-noise.
-
Relaxation delay: 1-5 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of scans: 1024 or more due to the low natural abundance of ¹³C.
-
Relaxation delay: 2-5 seconds.
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale using the reference standard.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Compare the observed chemical shifts and integration with the expected values to confirm the structure and identify any impurities.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a key technique for separating and quantifying this compound from its impurities. Due to the lack of a strong UV chromophore in the PEG backbone, conventional UV detection can be challenging. Therefore, more universal detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are recommended for sensitive detection.[1] Reversed-phase HPLC is a suitable mode for the separation of these moderately polar molecules.[2]
Recommended HPLC Method
A gradient reversed-phase HPLC method using a polymeric stationary phase is effective for the separation of PEG oligomers and their derivatives.
| Parameter | Recommended Condition |
| Column | Polymeric reversed-phase, e.g., PLRP-S, 100 Å, 5 µm, 150 x 4.6 mm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% to 80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) |
| Injection Volume | 10-20 µL |
Experimental Protocol for HPLC Analysis
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase (e.g., a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
HPLC System Setup and Analysis:
-
Equilibrate the HPLC system with the initial mobile phase composition (20% B) until a stable baseline is achieved.
-
Inject the prepared sample.
-
Run the gradient method as described in the table above.
-
Monitor the detector signal to obtain the chromatogram.
Data Analysis:
-
Identify the main peak corresponding to this compound.
-
Identify any impurity peaks. The relative purity can be calculated based on the peak areas.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Identification of Potential Impurities
A thorough purity analysis should also consider the potential impurities that may arise during the synthesis of this compound.
| Potential Impurity | Expected Behavior in NMR | Expected Behavior in HPLC |
| PEG6-diol (Starting material) | Absence of the -CH₂COOH signal at ~4.13 ppm and the Br-CH₂- signal at ~3.80 ppm. Presence of a -CH₂OH signal. | More polar, will elute earlier than the main compound. |
| Dibromo-PEG6 | Absence of the -CH₂COOH signal at ~4.13 ppm. Symmetrical spectrum with only signals for the PEG backbone and the bromo-terminated ends. | Less polar, will elute later than the main compound. |
| PEG6-diacid | Absence of the Br-CH₂- signal at ~3.80 ppm. Symmetrical spectrum with signals for the PEG backbone and two carboxyl-terminated ends. | More polar, will elute earlier than the main compound. |
| Br-PEGn-CH2COOH (Different PEG length) | Difficult to distinguish by ¹H NMR due to overlapping PEG backbone signals. | Will elute at slightly different retention times, potentially leading to peak broadening or shoulder peaks. |
Conclusion
The combination of NMR spectroscopy and HPLC provides a robust and comprehensive approach for the purity assessment of this compound. NMR confirms the chemical identity and provides structural information, while HPLC is a powerful tool for the separation and quantification of impurities. The detailed protocols and expected data presented in this guide serve as a valuable resource for researchers and quality control scientists to ensure the high purity of this important bifunctional linker, thereby guaranteeing the quality and reproducibility of their downstream applications.
References
An In-depth Technical Guide to the Storage and Stability of Br-PEG6-CH2COOH Linker
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical aspects of storing and handling the Br-PEG6-CH2COOH linker, a heterobifunctional molecule widely utilized in the development of bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs. Understanding the stability of this linker is paramount to ensure the quality, efficacy, and safety of the final therapeutic or research molecule. This document outlines recommended storage conditions, potential degradation pathways, and experimental protocols for stability assessment and conjugation.
Linker Profile and Physicochemical Properties
The this compound linker possesses two reactive functionalities: a bromo group and a carboxylic acid, separated by a hydrophilic hexa(ethylene glycol) (PEG6) spacer.
| Property | Value |
| Molecular Formula | C14H27BrO8 |
| Molecular Weight | 403.26 g/mol |
| Appearance | Typically a colorless to pale yellow oil or solid |
| Solubility | Soluble in water and most organic solvents |
Recommended Storage and Handling
Proper storage is crucial to maintain the integrity of the this compound linker. The primary concerns are hydrolysis of the bromo group and potential degradation of the PEG chain.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C for long-term storage. Short-term storage at 2-8°C is acceptable. | Low temperatures minimize the rates of potential degradation reactions, particularly hydrolysis. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) and desiccated. | The bromoalkyl group is susceptible to hydrolysis, and the PEG chain can be prone to oxidation. Removing moisture and oxygen mitigates these risks. |
| Light | Protect from light. | While specific photostability data is not readily available, it is good practice to protect all reactive chemical linkers from light to prevent potential photo-induced degradation. |
| pH | Store in a neutral, aprotic solvent if in solution. | The bromo group's stability is pH-dependent. Both acidic and basic conditions can accelerate hydrolysis. |
Stability Profile and Degradation Pathways
The stability of the this compound linker is influenced by its environment, particularly temperature, pH, and the presence of nucleophiles or oxidizing agents.
Hydrolytic Stability of the Bromo Group
The primary degradation pathway for the bromo end of the linker is hydrolysis, which can occur via two mechanisms depending on the pH.
-
Neutral to Alkaline Conditions (pH > 7): Hydrolysis likely proceeds via an SN2 mechanism, where a hydroxide ion directly attacks the carbon bearing the bromine, leading to the formation of a hydroxyl group.
-
Acidic Conditions (pH < 7): Under acidic conditions, an SN1-type mechanism may become more prevalent, involving the formation of a carbocation intermediate that then reacts with water.
Primary alkyl bromides, like the one in this linker, are generally more susceptible to SN2 reactions. The rate of hydrolysis is expected to increase with temperature.
Stability of the Carboxylic Acid Group
The carboxylic acid moiety is generally stable under typical storage conditions.[1][2] However, in aqueous solutions, particularly non-sterile ones, it can be susceptible to microbial degradation over extended periods.[1] It is also important to note that carboxylic acids can be corrosive to metals, so appropriate storage containers (glass or compatible polymers) should be used.[2]
Polyethylene Glycol (PEG) Backbone Stability
The PEG chain itself is generally stable but can undergo degradation under harsh conditions such as strong acid or base, high temperatures, or in the presence of oxidizing agents.[3][4] Oxidative degradation can lead to chain cleavage and the formation of various byproducts, including formaldehyde and acetaldehyde, which could have unintended reactivity.[3]
Summary of Potential Degradation Products
| Initial Moiety | Condition | Degradation Pathway | Potential Product(s) |
| Bromo Group | Aqueous solution, neutral to high pH | SN2 Hydrolysis | HO-PEG6-CH2COOH |
| Bromo Group | Aqueous solution, low pH | SN1 Hydrolysis | HO-PEG6-CH2COOH |
| PEG Backbone | Oxidizing agents, high temperature | Oxidation, Chain Scission | Formaldehyde, Acetaldehyde, shorter PEG fragments |
| Carboxylic Acid | Microbial contamination in aqueous solution | Microbial Degradation | Various metabolic byproducts |
Experimental Protocols
Forced Degradation Study Protocol
A forced degradation study is essential to identify the intrinsic stability of the linker and its potential degradation products.[5]
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-purity water
-
Aprotic solvent (e.g., Acetonitrile)
-
pH meter
-
HPLC system with UV and/or MS detector
-
NMR spectrometer
Methodology:
-
Sample Preparation: Prepare stock solutions of the linker in an appropriate solvent (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acid Hydrolysis: Incubate the linker solution with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
Base Hydrolysis: Incubate the linker solution with 0.1 M NaOH at room temperature for a defined period.
-
Oxidation: Treat the linker solution with 3% H₂O₂ at room temperature.
-
Thermal Stress: Heat the solid linker or a solution in a stable solvent at an elevated temperature (e.g., 80°C).
-
Photostability: Expose a solution of the linker to a controlled light source (e.g., ICH-compliant photostability chamber).
-
-
Time Points: Collect samples at various time points for each stress condition.
-
Analysis:
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method (e.g., reverse-phase HPLC with a gradient elution) to separate the parent linker from any degradation products.
-
Characterize the degradation products using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to elucidate their structures.
-
General Protocol for Conjugation to a Thiol-Containing Biomolecule (e.g., Cysteine)
The bromo group readily reacts with nucleophiles, particularly thiols, making it suitable for conjugation to cysteine residues in proteins or other thiol-containing molecules.[6]
Objective: To conjugate this compound to a protein via a cysteine residue.
Materials:
-
Thiol-containing protein (e.g., an antibody with a reduced interchain disulfide)
-
This compound
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.5, degassed)
-
Reducing agent (if necessary, e.g., TCEP or DTT)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)
Methodology:
-
Protein Preparation: If necessary, reduce the protein's disulfide bonds using a suitable reducing agent to generate free thiols. Remove the excess reducing agent.
-
Conjugation Reaction:
-
Dissolve the protein in the reaction buffer.
-
Dissolve the this compound linker in a compatible solvent (e.g., DMSO or DMF) and add it to the protein solution in a specific molar excess.
-
Incubate the reaction mixture at room temperature or 4°C with gentle mixing for a defined period (e.g., 1-4 hours).
-
-
Quenching: Add a quenching reagent to react with any unreacted linker.
-
Purification: Purify the resulting conjugate to remove excess linker and other reagents using SEC or dialysis.
-
Characterization: Characterize the conjugate to determine the drug-to-antibody ratio (DAR) or degree of labeling using techniques like HIC-HPLC, RP-HPLC, or mass spectrometry.
Visualizations
Caption: General workflow for the conjugation of this compound.
Caption: Potential degradation pathways for the this compound linker.
Conclusion
The this compound linker is a valuable tool in bioconjugation, but its stability is a critical factor that must be carefully managed. Proper storage at low temperatures under an inert, dry atmosphere is essential to prevent degradation. Researchers should be aware of the potential for hydrolysis of the bromo group and oxidative degradation of the PEG backbone. Conducting forced degradation studies is highly recommended to understand the specific stability profile of the linker in the context of its intended application. The provided protocols offer a starting point for stability assessment and conjugation, but optimization for each specific biomolecule and application is necessary.
References
- 1. researchgate.net [researchgate.net]
- 2. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 3. Characterization of potential degradation products in a PEGylating reagent 20 kDa monomethoxy polyethylene glycol propionaldehyde by RP-HPLC, APCI-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medcraveonline.com [medcraveonline.com]
- 6. PEG Bromide, Bromo linker, PEG reagent | BroadPharm [broadpharm.com]
Methodological & Application
Protocol for conjugating Br-PEG6-CH2COOH to a monoclonal antibody
Application Notes and Protocols
Topic: Protocol for Conjugating Br-PEG6-CH2COOH to a Monoclonal Antibody
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polyethylene glycol (PEG) conjugation, or PEGylation, is a widely adopted strategy to enhance the therapeutic properties of biomolecules like monoclonal antibodies (mAbs). This process involves covalently attaching PEG chains to the antibody, which can improve its stability, increase its hydrodynamic size to prolong circulation half-life, and mask epitopes to reduce immunogenicity.[]
This document provides detailed protocols for conjugating a heterobifunctional linker, Bromo-PEG6-Carboxylic Acid (this compound), to a monoclonal antibody. This linker possesses two distinct reactive groups: a bromoacetyl group and a carboxylic acid group.[2][3] This dual functionality allows for two primary conjugation strategies:
-
Amine Coupling: The carboxylic acid group is activated using carbodiimide chemistry (EDC/NHS) to react with primary amines on lysine residues of the antibody.[4][5]
-
Thiol Coupling: The bromoacetyl group reacts with free sulfhydryl (thiol) groups on cysteine residues, often generated by the mild reduction of interchain disulfide bonds in the antibody's hinge region.[6][7]
These methods provide researchers with the flexibility to choose a conjugation strategy that best suits their antibody and downstream application.
Key Experimental Parameters
The efficiency and outcome of the conjugation reaction depend on several critical parameters. The following table summarizes recommended starting conditions for both amine and thiol coupling strategies. Optimization may be required for specific antibodies and applications.[8][9]
| Parameter | Amine Coupling (via -COOH) | Thiol Coupling (via Br-acetyl) | Reference |
| Antibody Buffer | Phosphate-Buffered Saline (PBS), pH 7.2-8.0 | Phosphate-Buffered Saline (PBS) with EDTA, pH 7.0-7.5 | [5][6] |
| Activation Buffer | 0.1 M MES, 0.5 M NaCl, pH 5.5-6.0 | N/A | [4][5] |
| Molar Ratio (Linker:mAb) | 10:1 to 50:1 | 10:1 to 40:1 | [10][11] |
| Molar Ratio (EDC:Linker) | 10:1 | N/A | [5] |
| Molar Ratio (sulfo-NHS:Linker) | 25:1 | N/A | [5] |
| Molar Ratio (Reducer:mAb) | N/A | 10:1 (TCEP) | [6][12] |
| Reaction Time | 2 hours at Room Temperature | 2-4 hours at Room Temperature (or overnight at 4°C) | [4][6] |
| Quenching Reagent | 1 M Tris or Hydroxylamine | 10 mM Cysteine or N-acetylcysteine | [13][] |
Experimental Workflows
The following diagrams illustrate the overall workflow for each conjugation protocol.
Caption: Workflow for Amine Coupling via EDC/NHS Chemistry.
Caption: Workflow for Thiol Coupling via Bromoacetyl Group.
Protocol 1: Amine Coupling via EDC/NHS Chemistry
This protocol conjugates the carboxylic acid end of the this compound linker to primary amines (lysine residues) on the monoclonal antibody.
A. Materials and Reagents
-
Monoclonal Antibody (mAb)
-
This compound Linker
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 5.5-6.0.[4]
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification column (e.g., Size Exclusion Chromatography - SEC)
-
Dialysis or buffer exchange columns
B. Protocol
-
Antibody Preparation:
-
Prepare the antibody at a concentration of 2-10 mg/mL in Conjugation Buffer. If the antibody is in a buffer containing primary amines (like Tris), it must be exchanged into the Conjugation Buffer via dialysis or a desalting column.[15]
-
-
Linker Activation:
-
Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in anhydrous DMSO or water. Prepare the this compound linker in the Activation Buffer.
-
In a microfuge tube, combine the linker solution with EDC and Sulfo-NHS. A recommended starting point is a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS over the linker.[5][10]
-
Incubate the activation reaction for 15-20 minutes at room temperature.[4]
-
-
Conjugation Reaction:
-
Add the activated linker solution directly to the prepared antibody solution. The molar ratio of linker to antibody can be varied (e.g., 10:1, 20:1, 50:1) to optimize the degree of labeling.[10]
-
Incubate the reaction for 2 hours at room temperature with gentle mixing.
-
-
Quenching:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-esters.[13]
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Purify the antibody-PEG conjugate from excess linker and reaction byproducts. Size Exclusion Chromatography (SEC) is highly effective for separating the larger conjugate from smaller molecules.[]
-
Collect fractions and analyze for protein content (e.g., A280 absorbance). Pool the fractions containing the purified conjugate.
-
Protocol 2: Thiol Coupling via Bromoacetyl Group
This protocol conjugates the bromoacetyl end of the linker to free sulfhydryl groups on the antibody. This may require the reduction of native disulfide bonds.
A. Materials and Reagents
-
Monoclonal Antibody (mAb)
-
This compound Linker
-
Reaction Buffer: PBS containing 5 mM EDTA, pH 7.0-7.5. The EDTA chelates trace metals that can catalyze thiol oxidation.
-
Reducing Agent (Optional): TCEP (tris(2-carboxyethyl)phosphine).
-
Quenching Reagent: 100 mM Cysteine or N-acetylcysteine.
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Purification column (e.g., Size Exclusion Chromatography - SEC)
-
Desalting or buffer exchange columns
B. Protocol
-
Antibody Preparation and Reduction (Optional):
-
Prepare the antibody at 2-10 mg/mL in Reaction Buffer.
-
To generate free thiols, add a 10-fold molar excess of TCEP to the antibody solution.[6][12]
-
Incubate for 30-60 minutes at room temperature. This step should be performed under inert gas (nitrogen or argon) if possible to prevent re-oxidation of thiols.[6]
-
Note: If the antibody has engineered free cysteines, this reduction step may not be necessary.
-
-
Conjugation Reaction:
-
Dissolve the this compound linker in a small amount of DMSO to prepare a concentrated stock solution (e.g., 10-20 mM).
-
Add the linker stock solution to the (reduced) antibody solution. A starting molar ratio of 10:1 to 40:1 (linker:mAb) is recommended.[11]
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.
-
-
Quenching:
-
Add the Quenching Reagent to a final concentration of 10 mM to cap any unreacted bromoacetyl groups.[]
-
Incubate for 15-20 minutes at room temperature.
-
-
Purification:
-
Remove excess linker and quenching reagent using Size Exclusion Chromatography (SEC) as described in Protocol 1.[]
-
Collect and pool fractions containing the purified antibody-PEG conjugate.
-
Characterization of the Conjugate
After purification, it is essential to characterize the conjugate to confirm successful PEGylation and determine the degree of labeling.
| Technique | Purpose | Expected Outcome | Reference |
| SDS-PAGE | Assess molecular weight increase | A shift to a higher molecular weight or a smear compared to the unconjugated antibody. | [9] |
| Size Exclusion Chromatography (SEC) | Determine purity and aggregation | A single, sharp peak for the conjugate, shifted to an earlier elution time than the native antibody. | [] |
| Mass Spectrometry (MS) | Confirm covalent modification and determine PEG-to-Antibody Ratio (PAR) | Mass spectrum showing peaks corresponding to the antibody with various numbers of attached PEG linkers. | [17] |
| UV-Vis Spectroscopy | Determine antibody concentration | Measure absorbance at 280 nm. | [18] |
| Functional Assays (e.g., ELISA) | Confirm retention of biological activity | Binding affinity of the conjugated antibody should be comparable to the unconjugated antibody. | [4] |
References
- 2. Bromoacetamide-PEG3-acetic acid - Creative Biolabs [creative-biolabs.com]
- 3. Bromo PEG | BroadPharm [broadpharm.com]
- 4. Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encapsula.com [encapsula.com]
- 6. Protocol: Maleimide Labeling of Protein Thiols - Biotium [biotium.com]
- 7. precisepeg.com [precisepeg.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. Optimization of PEGylation reaction time and molar ratio of rhG-CSF toward increasing bioactive potency of monoPEGylated protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. encapsula.com [encapsula.com]
- 11. dovepress.com [dovepress.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. Conjugation of Fluorochromes to Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 18. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Br-PEG6-CH2COOH in Antibody-Drug Conjugate (ADC) Construction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that combine the specificity of monoclonal antibodies (mAbs) with the potent cell-killing activity of cytotoxic drugs. The linker molecule, which connects the antibody to the payload, is a critical component that significantly influences the ADC's stability, pharmacokinetics, and efficacy.[1][2][3][] Polyethylene glycol (PEG) linkers are widely utilized to enhance the solubility and stability of ADCs, reduce aggregation, and prolong circulation time.[2][5][][7]
This document provides a detailed step-by-step guide for the use of Br-PEG6-CH2COOH, a heterobifunctional PEG linker, in the construction of ADCs. This linker possesses a bromo group for conjugation to the antibody and a carboxylic acid group for attachment of the drug payload, offering a versatile platform for ADC development.
Characteristics of this compound Linker
The this compound linker is a hydrophilic spacer composed of six ethylene glycol units. Its heterobifunctional nature allows for a sequential and controlled conjugation process.
| Property | Description |
| Molecular Formula | C15H29BrO8 |
| Reactive Group 1 | Bromo (Br) group: Reacts with thiol (-SH) groups, typically on cysteine residues of the antibody. |
| Reactive Group 2 | Carboxylic acid (-COOH) group: Can be activated to react with amine (-NH2) groups on the cytotoxic payload. |
| PEG Chain Length | 6 ethylene glycol units, providing hydrophilicity and spacing. |
| Key Advantages | Enhances ADC solubility and stability, provides a defined spacer length between the antibody and payload.[2][] |
Experimental Workflow for ADC Construction
The overall process for constructing an ADC using the this compound linker involves three main stages: antibody modification, linker-payload conjugation, and the final conjugation of the linker-payload complex to the antibody.
Caption: Overall workflow for ADC construction using a heterobifunctional linker.
Detailed Experimental Protocols
Stage 1: Antibody Thiolation (Partial Reduction)
This protocol generates free thiol groups on the antibody by reducing interchain disulfide bonds. The extent of reduction can be controlled to achieve a desired Drug-to-Antibody Ratio (DAR).
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Reaction Buffer: Phosphate buffer with EDTA (e.g., 50 mM Phosphate, 2 mM EDTA, pH 7.5)
-
Desalting columns
Procedure:
-
Prepare a stock solution of TCEP (e.g., 10 mM) in the reaction buffer.
-
Dilute the mAb to a concentration of 5-10 mg/mL in the reaction buffer.
-
Add TCEP to the mAb solution to a final molar excess of 2-5 equivalents over the antibody. The exact ratio needs to be optimized for the specific mAb.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Immediately after incubation, remove excess TCEP using a desalting column equilibrated with the reaction buffer.
-
Determine the concentration of the reduced mAb using a spectrophotometer at 280 nm.
-
Quantify the number of free thiol groups per antibody using Ellman's Reagent.
Stage 2: Synthesis of the Linker-Payload Intermediate (Br-PEG6-Payload)
This protocol describes the activation of the carboxylic acid on the this compound linker and its subsequent conjugation to an amine-containing cytotoxic payload.
Materials:
-
This compound
-
Amine-containing cytotoxic payload (e.g., MMAE, DM1)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
DIPEA (N,N-Diisopropylethylamine)
Procedure:
-
Dissolve this compound in anhydrous DMF.
-
Add EDC (1.5 equivalents) and NHS (1.2 equivalents) to the linker solution.
-
Stir the reaction at room temperature for 1-2 hours to form the NHS-activated linker.
-
In a separate vial, dissolve the amine-containing payload in anhydrous DMF. Add DIPEA (2-3 equivalents).
-
Add the payload solution to the activated linker solution.
-
Stir the reaction overnight at room temperature, protected from light.
-
Monitor the reaction progress by HPLC or LC-MS.
-
Upon completion, the Br-PEG6-Payload intermediate can be purified by preparative HPLC.
Caption: Chemical pathway for linker activation and payload conjugation.
Stage 3: Final ADC Assembly
This protocol details the conjugation of the Br-PEG6-Payload intermediate to the reduced antibody.
Materials:
-
Reduced mAb (from Stage 1)
-
Br-PEG6-Payload (from Stage 2)
-
Reaction Buffer (as in Stage 1)
-
DMSO (optional, to dissolve the linker-payload)
Procedure:
-
Dissolve the Br-PEG6-Payload in a minimal amount of DMSO and then dilute with the reaction buffer.
-
Add the Br-PEG6-Payload solution to the reduced mAb solution at a molar excess of 5-10 equivalents per antibody.
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight.
-
Quench the reaction by adding an excess of N-acetylcysteine to cap any unreacted bromo groups.
-
Incubate for an additional 30 minutes.
ADC Purification and Characterization
Purification
The crude ADC mixture will contain the desired ADC with different DARs, unconjugated antibody, and small molecule impurities. Purification is essential to obtain a homogenous product.[][9]
-
Tangential Flow Filtration (TFF): Used for buffer exchange and removal of small molecule impurities.[][9]
-
Hydrophobic Interaction Chromatography (HIC): A key method to separate ADC species with different DAR values, as the addition of the hydrophobic drug-linker increases the overall hydrophobicity of the antibody.[10][11]
-
Size Exclusion Chromatography (SEC): Used to remove aggregates and residual small molecules.[9]
| Purification Method | Purpose | Typical Outcome |
| Tangential Flow Filtration (TFF) | Buffer exchange, removal of unconjugated linker-payload. | Purified ADC mixture in formulation buffer. |
| Hydrophobic Interaction Chromatography (HIC) | Separation of ADC species based on DAR. | Fractions containing ADCs with specific DARs (e.g., DAR2, DAR4). |
| Size Exclusion Chromatography (SEC) | Removal of high molecular weight aggregates. | Homogenous, aggregate-free ADC product. |
Characterization
Thorough characterization is required to ensure the quality, consistency, and stability of the ADC.
| Parameter | Analytical Method | Purpose |
| Drug-to-Antibody Ratio (DAR) | HIC, UV-Vis Spectroscopy, LC-MS | To determine the average number of drug molecules conjugated per antibody. |
| Purity and Aggregation | Size Exclusion Chromatography (SEC) | To quantify the percentage of monomeric ADC and high molecular weight aggregates. |
| In Vitro Cytotoxicity | Cell-based assays (e.g., MTT, MTS) | To determine the potency (e.g., IC50) of the ADC on target and non-target cell lines.[12][13][14][15][16] |
| Stability | SEC, HIC, LC-MS | To assess the stability of the ADC under various storage conditions and in plasma.[1][17][18] |
Quantitative Data Summary (Illustrative)
The following tables provide illustrative data that could be expected from the synthesis and characterization of an ADC using the this compound linker.
Table 1: HIC Analysis of ADC Purification
| Fraction | Main Species | Purity (%) | Yield (%) |
| Flow-through | Unconjugated mAb (DAR 0) | >98 | 15 |
| Elution 1 | DAR 2 | 95 | 40 |
| Elution 2 | DAR 4 | 92 | 30 |
| Elution 3 | DAR 6/8 | 85 | 10 |
Table 2: Characterization of Purified DAR 4 ADC
| Parameter | Result |
| Average DAR (by HIC) | 4.1 |
| Monomer Purity (by SEC) | 98.5% |
| Aggregates (by SEC) | 1.5% |
| Endotoxin Level | < 0.1 EU/mg |
| Plasma Stability (7 days, 37°C) | >95% intact ADC |
Table 3: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Target Antigen Expression | ADC (IC50, nM) | Unconjugated Drug (IC50, nM) |
| Cell Line A | High | 5.2 | 0.8 |
| Cell Line B | Low | 250.7 | 0.9 |
| Cell Line C | Negative | >1000 | 0.7 |
Conclusion
The this compound linker offers a reliable and versatile tool for the construction of ADCs. Its hydrophilic PEG spacer can improve the biophysical properties of the resulting conjugate, while its heterobifunctional nature allows for a controlled and sequential conjugation strategy. The protocols outlined in this document provide a comprehensive framework for researchers to synthesize, purify, and characterize ADCs using this linker. Optimization of reaction conditions, particularly the antibody reduction and final conjugation steps, is crucial for achieving the desired Drug-to-Antibody Ratio and ensuring a homogenous final product.
References
- 1. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 3. purepeg.com [purepeg.com]
- 5. researchgate.net [researchgate.net]
- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Purification of ADCs by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 12. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 13. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Physical and Chemical Stability Analysis of ADCs - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for Br-PEG6-CH2COOH in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Br-PEG6-CH2COOH, a heterobifunctional linker, in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines the synthesis of a model PROTAC targeting the BRD4 protein, experimental protocols for its evaluation, and relevant quantitative data to inform drug discovery efforts.
Introduction to this compound in PROTAC Design
Proteolysis Targeting Chimeras (PROTACs) are innovative therapeutic modalities that leverage the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to selectively degrade target proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.
The linker is a critical determinant of a PROTAC's efficacy, influencing the formation of a stable ternary complex between the POI and the E3 ligase, as well as impacting the molecule's physicochemical properties such as solubility and cell permeability. Polyethylene glycol (PEG) linkers are widely employed in PROTAC design due to their ability to enhance aqueous solubility and improve pharmacokinetic profiles.
This compound is a versatile PEG-based linker featuring a terminal bromo group for conjugation to a nucleophilic site on one ligand and a carboxylic acid for amide bond formation with an amine-functionalized ligand. The six-unit PEG chain offers a balance of flexibility and length, which is often crucial for optimal ternary complex formation and subsequent protein degradation.
Mechanism of Action
The fundamental mechanism of a PROTAC involves hijacking the UPS to induce the degradation of a target protein.
Experimental Protocols
Protocol 1: Synthesis of a BRD4-Targeting PROTAC using this compound
This protocol describes the synthesis of a model PROTAC where the BET bromodomain inhibitor (+)-JQ1 is linked to the E3 ligase ligand pomalidomide via the this compound linker.
Materials:
-
(+)-JQ1 carboxylic acid
-
Pomalidomide-NH2 (or a derivative with a free amine)
-
This compound
-
O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., DCM/Methanol gradient)
Procedure:
Step 1: Synthesis of JQ1-PEG6-Br Intermediate
-
Dissolve (+)-JQ1 carboxylic acid (1 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the JQ1-PEG6-Br intermediate.
Step 2: Synthesis of the Final PROTAC (JQ1-PEG6-Pomalidomide)
-
Dissolve the JQ1-PEG6-Br intermediate (1 equivalent) and pomalidomide-NH2 (1.2 equivalents) in anhydrous DMF.
-
Add a non-nucleophilic base such as potassium carbonate (K2CO3, 3 equivalents).
-
Stir the reaction mixture at 60-80 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature, dilute with ethyl acetate, and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final PROTAC by preparative high-performance liquid chromatography (HPLC) to obtain the pure product.
Protocol 2: Evaluation of PROTAC-Mediated BRD4 Degradation by Western Blot
This protocol details the procedure to assess the degradation of BRD4 in a cellular context following treatment with the synthesized PROTAC.
Materials:
-
Human cell line expressing BRD4 (e.g., HeLa, HEK293T, or a relevant cancer cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized PROTAC stock solution (e.g., 10 mM in DMSO)
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132 or bortezomib) as a negative control
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4 and anti-loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
PROTAC Treatment: The following day, treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a DMSO vehicle control. Include a co-treatment group with a high concentration of the PROTAC and a proteasome inhibitor to confirm proteasome-dependent degradation.
-
Incubation: Incubate the cells for the desired time period (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4 °C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling at 95 °C for 5 minutes.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD4 antibody overnight at 4 °C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the primary anti-loading control antibody.
-
Repeat the washing and secondary antibody incubation steps.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the BRD4 signal to the loading control to determine the extent of degradation.
-
Data Presentation
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The binding affinities (Kd) of the PROTAC to the target protein and the E3 ligase are also critical parameters.
Table 1: Quantitative Data for Representative BRD4-Targeting PROTACs with PEG Linkers
| PROTAC ID | Linker Composition | DC50 (nM) | Dmax (%) | Target Binding (Kd, nM) | E3 Ligase Binding (Kd, nM) | Cell Line | Reference |
| MZ1 | PEG4 | <100 | >90 | 67 (to VHL) | 4.4 (to VHL-BRD4 complex) | HeLa | [1] |
| ARV-825 | PEG4 | <1 | >95 | - | - | Burkitt's Lymphoma | [2] |
| dBET1 | PEG4 | ~25 | >90 | - | - | MV4;11 | |
| RC-1 | PEG6 | - | - | - | - | K562, Mino | [3] |
| PROTAC 1 | Optimized PEG | <1 | >90 | - | - | Burkitt's Lymphoma | [2] |
| PROTAC 8 | - | <1 | >99 | - | - | Prostate Cancer Cells | [2] |
Note: Data for PROTACs with a 6-unit PEG linker are still emerging in the literature. The provided data for other PEG linkers serves as a benchmark for expected efficacy. Researchers are encouraged to experimentally determine these values for their specific constructs.
Conclusion
This compound is a valuable and versatile linker for the development of potent PROTACs. Its defined length and chemical handles facilitate a modular and efficient synthesis of PROTAC libraries. The protocols and data presented herein provide a solid foundation for researchers to design, synthesize, and evaluate novel PROTACs for therapeutic applications. Careful optimization of the linker length and attachment points remains a critical aspect of developing highly effective protein degraders.
References
- 1. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Enhanced Peptide Pharmacokinetics through Bioconjugation with Br-PEG6-CH2COOH
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peptide-based therapeutics often face challenges of short in vivo half-life and rapid clearance, limiting their therapeutic potential. PEGylation, the covalent attachment of polyethylene glycol (PEG), is a clinically validated strategy to improve the pharmacokinetic and pharmacodynamic properties of peptides.[1][2][3][4][5] This application note provides a detailed protocol for the bioconjugation of a heterobifunctional linker, Bromo-PEG6-CH2COOH, to cysteine-containing peptides, a method designed to enhance their in vivo stability and circulation time.
Introduction
The therapeutic use of peptides is often hampered by their rapid degradation by proteases and fast clearance by the kidneys.[1] PEGylation addresses these limitations by increasing the hydrodynamic volume of the peptide, which shields it from enzymatic degradation and reduces renal filtration.[1][3][4][5] This modification can lead to a dramatically increased half-life, improved bioavailability, and a more favorable dosing regimen.[3][4]
The choice of PEGylation chemistry is critical to preserving the biological activity of the peptide.[4] Site-specific PEGylation, particularly at a cysteine residue, offers a controlled approach to modification.[1][6] The bromoacetyl group of Br-PEG6-CH2COOH reacts specifically with the thiol group of a cysteine residue to form a stable thioether bond.[7] This application note details the experimental procedure for conjugating this compound to a peptide and the subsequent purification and characterization of the PEGylated product.
Experimental Workflow
The overall process for the bioconjugation of this compound to a peptide involves several key stages, from initial peptide preparation to final product analysis.
Caption: Workflow for peptide PEGylation with this compound.
Detailed Protocols
Materials
-
Cysteine-containing peptide
-
This compound
-
Sodium phosphate buffer (0.1 M, pH 7.2)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA)
-
Water, deionized and filtered
Protocol 1: Peptide and Reagent Preparation
-
Peptide Reconstitution: Dissolve the lyophilized peptide in sodium phosphate buffer (pH 7.2) to a final concentration of 1-5 mg/mL.
-
Peptide Reduction: If the peptide has the potential to form disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 1 hour at room temperature to ensure the cysteine thiol is in its reduced, reactive state.
-
PEG Linker Solution: Prepare a stock solution of this compound in DMF at a concentration of 10-50 mg/mL.
Protocol 2: Bioconjugation Reaction
The reaction involves the formation of a stable thioether bond between the cysteine of the peptide and the bromo group of the PEG linker.
Caption: Reaction scheme for the conjugation of this compound to a cysteine residue.
-
Initiate Reaction: Add a 5- to 10-fold molar excess of the this compound solution to the reduced peptide solution.
-
Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours. The reaction progress can be monitored by RP-HPLC.
-
Quenching: Stop the reaction by adding 0.1% TFA to lower the pH.
Protocol 3: Purification and Analysis
-
Purification: The PEGylated peptide can be purified from the reaction mixture using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column. A gradient of water/acetonitrile with 0.1% TFA is typically used for elution.
-
Characterization: The molecular weight of the purified PEGylated peptide should be confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS). The purity can be assessed by analytical RP-HPLC.
Expected Pharmacokinetic Improvements
The PEGylation of peptides is expected to significantly improve their pharmacokinetic profile. The table below provides a summary of the anticipated quantitative changes based on typical outcomes of peptide PEGylation.
| Pharmacokinetic Parameter | Unmodified Peptide | PEGylated Peptide | Expected Fold Improvement |
| Half-life (t1/2) | Minutes | Hours | >10 |
| Mean Residence Time (MRT) | Minutes | Hours | >10 |
| Clearance (CL) | High | Low | >10 (decrease) |
| Area Under the Curve (AUC) | Low | High | >10 |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Conjugation Yield | Incomplete peptide reduction. | Ensure sufficient TCEP is used and incubation time is adequate. |
| pH of the reaction is not optimal. | Adjust the pH of the buffer to the 7.0-8.0 range. | |
| Insufficient molar excess of PEG linker. | Increase the molar ratio of the PEG linker to the peptide. | |
| Multiple Products | Reaction with other nucleophilic residues. | Optimize the reaction pH to favor thiol reactivity. |
| Peptide degradation. | Ensure the stability of the peptide under the reaction conditions. |
Conclusion
Bioconjugation with this compound offers a targeted and effective method for the PEGylation of cysteine-containing peptides. This modification strategy is a valuable tool for drug development professionals seeking to enhance the pharmacokinetic properties and, consequently, the therapeutic potential of peptide-based drugs. The protocols provided herein serve as a comprehensive guide to implementing this technique in a laboratory setting.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of PEGylation of Peptide | Biopharma PEG [biochempeg.com]
- 4. bachem.com [bachem.com]
- 5. biocompare.com [biocompare.com]
- 6. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bromo PEG | BroadPharm [broadpharm.com]
Application Notes and Protocols for Protein Labeling with Br-PEG6-CH2COOH for Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise labeling of proteins is a cornerstone of modern biological research and drug development, enabling detailed investigation of protein function, localization, and interactions. The heterobifunctional linker, bromo-poly(ethylene glycol)6-carboxymethyl (Br-PEG6-CH2COOH), offers a versatile tool for this purpose. Its distinct reactive moieties—a bromo group and a carboxylic acid—allow for a controlled, two-step conjugation strategy. This facilitates the attachment of a protein to another molecule, such as a fluorescent dye, for advanced imaging applications. The PEG6 spacer enhances the solubility and bioavailability of the conjugated protein while minimizing steric hindrance.
This document provides detailed application notes and protocols for the successful labeling of proteins using this compound, followed by conjugation to a fluorescent dye for imaging studies.
Principle of the Two-Step Labeling Strategy
The labeling strategy involves two sequential reactions:
-
Protein-Linker Conjugation: The bromo group of the this compound linker reacts with a nucleophilic residue on the protein, typically a thiol group of a cysteine residue, via a nucleophilic substitution reaction. This forms a stable thioether bond, covalently attaching the linker to the protein.
-
Dye Conjugation: The terminal carboxylic acid group of the protein-PEG conjugate is then activated, commonly using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS). The resulting NHS-ester is highly reactive towards primary amines, enabling efficient conjugation with an amine-containing fluorescent dye.
This two-step approach provides greater control over the labeling process and allows for the purification of the protein-linker conjugate before the introduction of the fluorescent probe, minimizing side reactions and ensuring a more homogenous final product.
Quantitative Data Summary
The efficiency of protein labeling with PEG linkers can vary depending on the protein, the linker, and the reaction conditions. While specific data for this compound is not extensively published, the following table summarizes typical ranges for labeling efficiencies and dye-to-protein ratios observed with similar heterobifunctional PEG linkers.
| Parameter | Typical Range | Method of Determination |
| Protein-Linker Conjugation Efficiency | 40 - 80% | SDS-PAGE, Mass Spectrometry (MALDI-TOF or ESI-MS) |
| Dye Conjugation Efficiency (to Linker) | 60 - 95% | UV-Vis Spectroscopy, Fluorescence Spectroscopy |
| Final Dye-to-Protein Ratio (F/P) | 1 - 5 | UV-Vis Spectroscopy |
Experimental Protocols
Materials and Reagents
-
Protein of interest (with at least one surface-exposed cysteine residue)
-
This compound
-
Amine-reactive fluorescent dye (e.g., Alexa Fluor™ 488 NHS Ester, Cy5 NHS Ester)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Reaction Buffer A (Thiol-reactive labeling): 50 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 7.5
-
Reaction Buffer B (Amine-reactive labeling): 50 mM Phosphate buffer, 150 mM NaCl, pH 7.2-7.5
-
Quenching Solution A: 1 M β-mercaptoethanol or N-acetyl-cysteine
-
Quenching Solution B: 1 M Tris-HCl, pH 8.0
-
Purification columns (e.g., Size-Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX))
-
Dialysis cassettes or centrifugal filter units (appropriate MWCO)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Protocol 1: Cysteine-Specific Labeling of Protein with this compound
This protocol describes the first step of covalently attaching the this compound linker to a cysteine residue on the target protein.
1. Protein Preparation: a. Dissolve the protein of interest in Reaction Buffer A to a final concentration of 1-5 mg/mL. b. If the protein has intramolecular disulfide bonds that need to be reduced to expose free thiols, add a 10-fold molar excess of TCEP and incubate at room temperature for 1 hour. c. Remove excess TCEP using a desalting column or dialysis against Reaction Buffer A.
2. Linker Preparation: a. Immediately before use, dissolve this compound in anhydrous DMF or DMSO to prepare a 10 mM stock solution.
3. Conjugation Reaction: a. Add a 10- to 50-fold molar excess of the this compound stock solution to the prepared protein solution. The optimal molar ratio should be determined empirically for each protein. b. Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle mixing.
4. Quenching the Reaction: a. Add Quenching Solution A to a final concentration of 10-20 mM to react with any unreacted bromo-PEG linker. b. Incubate for 30 minutes at room temperature.
5. Purification of Protein-PEG-COOH Conjugate: a. Remove excess linker and quenching reagent by size-exclusion chromatography (SEC) or dialysis against Reaction Buffer B. Ion-exchange chromatography (IEX) can also be used to separate the labeled protein from the unlabeled protein, as the addition of the carboxyl group will alter the protein's isoelectric point.[][2][3] b. Collect fractions containing the purified protein-PEG-COOH conjugate. Confirm the presence and purity of the conjugate using SDS-PAGE and/or mass spectrometry.
Protocol 2: Fluorescent Dye Conjugation to Protein-PEG-COOH
This protocol outlines the second step, where an amine-reactive fluorescent dye is conjugated to the carboxyl group of the protein-linker conjugate.
1. Activation of the Carboxyl Group: a. To the purified protein-PEG-COOH solution (1-5 mg/mL in Reaction Buffer B), add freshly prepared EDC and NHS to a final concentration of 5 mM and 10 mM, respectively. b. Incubate at room temperature for 15-30 minutes to activate the carboxyl group, forming an NHS ester.
2. Dye Preparation: a. During the activation step, dissolve the amine-reactive fluorescent dye (NHS ester) in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
3. Conjugation Reaction: a. Add a 10- to 20-fold molar excess of the dissolved fluorescent dye to the activated protein-PEG-COOH solution. b. Incubate the reaction for 1-2 hours at room temperature, protected from light.
4. Quenching the Reaction: a. Add Quenching Solution B to a final concentration of 50-100 mM to quench the reaction by reacting with any unreacted NHS-ester dye. b. Incubate for 30 minutes at room temperature.
5. Purification of the Fluorescently Labeled Protein: a. Remove unreacted dye and other reaction components by SEC or extensive dialysis against a suitable storage buffer (e.g., PBS, pH 7.4). b. The purified, fluorescently labeled protein is now ready for use in imaging studies.
Characterization of the Labeled Protein
1. Determination of Dye-to-Protein Ratio (F/P): a. Measure the absorbance of the purified conjugate at 280 nm (for protein concentration) and at the maximum absorbance wavelength of the dye.[4] b. Calculate the protein concentration using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.[4] c. Calculate the dye concentration using its specific extinction coefficient. d. The F/P ratio is the molar concentration of the dye divided by the molar concentration of the protein.[4]
2. Confirmation of Labeling: a. SDS-PAGE: A shift in the molecular weight of the protein band after each conjugation step can indicate successful labeling. b. Mass Spectrometry (MALDI-TOF or ESI-MS): Provides a precise measurement of the mass increase due to the linker and dye, confirming the degree of labeling. c. Fluorescence Spectroscopy: An emission scan of the labeled protein will confirm the presence of the fluorescent dye.
Application in Imaging Studies
The fluorescently labeled protein can be used in a variety of imaging applications, including:
-
In Vitro Imaging: Visualizing protein localization and dynamics in fixed or live cells using fluorescence microscopy.
-
In Vivo Imaging: Tracking the biodistribution and targeting of the labeled protein in animal models.
Visualizations
Caption: Experimental workflow for the two-step labeling of a protein.
Caption: Logical relationships of reactive groups in the labeling process.
References
Application Notes and Protocols for Br-PEG6-CH2COOH Crosslinking in Hydrogel Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Br-PEG6-CH2COOH as a heterobifunctional crosslinking agent in the formation of polyethylene glycol (PEG)-based hydrogels. This versatile crosslinker allows for the creation of tunable hydrogel networks with applications in controlled drug delivery, tissue engineering, and 3D cell culture.
Introduction
This compound is a PEG derivative featuring a bromo group at one terminus and a carboxylic acid group at the other, connected by a six-unit polyethylene glycol spacer. This unique structure enables dual crosslinking mechanisms, providing enhanced control over hydrogel properties. The bromo group can react with nucleophiles, such as thiols, through nucleophilic substitution, while the carboxylic acid can form amide bonds with primary amines via carbodiimide-mediated coupling reactions (e.g., using EDC and NHS). This dual-reactivity allows for the formation of complex and highly tunable hydrogel networks.
PEG-based hydrogels are widely employed in biomedical applications due to their biocompatibility, hydrophilicity, and minimal protein adsorption. The ability to tailor their mechanical properties, degradation kinetics, and drug release profiles makes them ideal candidates for advanced drug delivery systems.
Principle of Crosslinking
The formation of a hydrogel using this compound relies on the reaction of its two terminal functional groups with a suitable multi-arm PEG precursor or other polymers bearing complementary reactive groups. A common approach involves a dual crosslinking strategy:
-
Thiol-Bromo Reaction: The bromo group readily undergoes nucleophilic substitution with a thiol group, forming a stable thioether bond. This reaction is typically performed under mild basic conditions.
-
Amide Bond Formation: The carboxylic acid group can be activated by N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) to form an NHS ester. This activated ester then reacts with a primary amine to form a stable amide bond.
By employing a multi-arm PEG with thiol groups (e.g., 4-arm PEG-SH) and another with amine groups (e.g., 4-arm PEG-NH2), a robust, dual-crosslinked hydrogel network can be established.
Applications
The unique properties of hydrogels formed with this compound lend themselves to a variety of applications in drug development and biomedical research:
-
Controlled Drug Delivery: The tunable crosslink density allows for precise control over the release kinetics of encapsulated therapeutics, from small molecules to large proteins.
-
Tissue Engineering: The biocompatible and biodegradable nature of these hydrogels makes them suitable scaffolds for tissue regeneration and 3D cell culture.
-
pH-Responsive Systems: The presence of free carboxylic acid groups (if not all are crosslinked) can impart pH-responsive swelling behavior to the hydrogel.
Experimental Protocols
Materials
-
This compound
-
4-arm PEG-SH (e.g., 10 kDa)
-
4-arm PEG-NH2 (e.g., 10 kDa)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
HEPES buffer (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid), pH 8.0
-
Drug to be encapsulated (e.g., bovine serum albumin - BSA)
-
Micro-BCA Protein Assay Kit
Protocol for Dual-Crosslinked Hydrogel Formation
This protocol describes the formation of a hydrogel by reacting this compound with 4-arm PEG-SH and 4-arm PEG-NH2.
-
Prepare Stock Solutions:
-
Dissolve 4-arm PEG-NH2 and this compound in MES buffer (pH 6.0) to the desired concentrations (e.g., 10% w/v).
-
Dissolve EDC and NHS in MES buffer (pH 6.0) to a molar excess (e.g., 5-fold) relative to the carboxylic acid groups on this compound.
-
Dissolve 4-arm PEG-SH in HEPES buffer (pH 8.0) to the desired concentration (e.g., 10% w/v).
-
If encapsulating a drug, dissolve it in the 4-arm PEG-SH solution.
-
-
Activation of Carboxylic Acid Groups:
-
Mix the 4-arm PEG-NH2/Br-PEG6-CH2COOH solution with the EDC/NHS solution.
-
Incubate at room temperature for 15 minutes to activate the carboxylic acid groups.
-
-
Hydrogel Formation:
-
Quickly add the 4-arm PEG-SH solution to the activated carboxylic acid solution.
-
Vortex or pipette vigorously for 10-15 seconds to ensure homogeneous mixing.
-
Immediately cast the solution into the desired mold or well plate.
-
Allow the hydrogel to crosslink at room temperature or 37°C for at least 30 minutes. Gelation should be observable within a few minutes.
-
Characterization of Hydrogel Properties
-
Prepare hydrogel discs of a known initial weight (Wi).
-
Immerse the discs in PBS (pH 7.4) at 37°C.
-
At predetermined time points, remove the hydrogels, gently blot the surface to remove excess water, and record the swollen weight (Ws).
-
Continue until the weight remains constant, indicating equilibrium swelling.
-
Lyophilize the swollen hydrogels to obtain the dry weight (Wd).
-
Calculate the swelling ratio (Q) as: Q = (Ws - Wd) / Wd
-
Prepare pre-weighed, lyophilized hydrogel discs (Wi).
-
Place the discs in PBS (pH 7.4) at 37°C with gentle agitation.
-
At various time points, remove the hydrogels, rinse with deionized water, lyophilize, and record the final dry weight (Wf).
-
Calculate the percentage of mass loss as: Mass Loss (%) = [(Wi - Wf) / Wi] * 100
-
Prepare drug-loaded hydrogels as described in section 4.2.
-
Place each hydrogel in a known volume of PBS (pH 7.4) at 37°C with gentle shaking.
-
At specified time intervals, collect the entire release medium and replace it with fresh PBS.
-
Determine the concentration of the released drug in the collected medium using a suitable analytical method (e.g., Micro-BCA assay for protein).
-
Calculate the cumulative release percentage over time.
Quantitative Data
The following tables provide representative data for PEG-based hydrogels with similar crosslinking chemistries. The exact values for a this compound system will depend on the specific molecular weights of the PEG precursors and the crosslinking density.
Table 1: Swelling and Degradation Properties of Dual-Crosslinked PEG Hydrogels
| Hydrogel Formulation | Polymer Concentration (% w/v) | Swelling Ratio (Q) | Mass Loss at 21 days (%) |
| PEG-SH/PEG-NH2 (Low Density) | 5 | 25 ± 3 | 45 ± 5 |
| PEG-SH/PEG-NH2 (Medium Density) | 10 | 15 ± 2 | 30 ± 4 |
| PEG-SH/PEG-NH2 (High Density) | 20 | 8 ± 1 | 15 ± 3 |
Table 2: In Vitro Release of Bovine Serum Albumin (BSA) from Dual-Crosslinked PEG Hydrogels
| Hydrogel Formulation | Polymer Concentration (% w/v) | Cumulative Release at 24h (%) | Cumulative Release at 7 days (%) |
| PEG-SH/PEG-NH2 (Low Density) | 5 | 60 ± 7 | 95 ± 5 |
| PEG-SH/PEG-NH2 (Medium Density) | 10 | 40 ± 5 | 80 ± 6 |
| PEG-SH/PEG-NH2 (High Density) | 20 | 20 ± 3 | 65 ± 4 |
Visualizations
Caption: Dual crosslinking mechanism of this compound.
Caption: Experimental workflow for hydrogel formation.
Caption: Drug release from a degradable hydrogel matrix.
Site-Specific Protein Modification Using Br-PEG6-CH2COOH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific modification of proteins with polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely utilized strategy in drug development to enhance the therapeutic properties of protein-based pharmaceuticals. This technique can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can lead to a longer circulatory half-life, reduced immunogenicity, and enhanced stability. This document provides detailed application notes and protocols for the site-specific modification of proteins using Br-PEG6-CH2COOH, a bromoacetyl-functionalized PEG reagent that enables covalent attachment to specific amino acid residues.
The this compound reagent is particularly effective for targeting cysteine residues. The bromoacetyl group reacts specifically with the thiol group of cysteine under mild conditions, forming a stable thioether bond. This allows for precise control over the location of PEG attachment, which is crucial for preserving the protein's biological activity. By engineering a cysteine residue at a specific, non-essential site on the protein surface, researchers can achieve a homogeneously modified product with predictable characteristics.
Principle of Reaction
The site-specific modification of a protein with this compound involves the alkylation of a cysteine residue. The reaction proceeds via a nucleophilic substitution mechanism where the thiolate anion of the cysteine residue attacks the electrophilic carbon of the bromoacetyl group, displacing the bromide ion and forming a stable thioether linkage. To ensure site-specificity, the target protein should ideally have a single, accessible cysteine residue available for modification. If the native protein contains multiple cysteines that are involved in disulfide bonds, these must first be reduced to free thiols. For proteins lacking a native free cysteine, site-directed mutagenesis can be employed to introduce a cysteine at a desired location.
Applications
The use of this compound for site-specific PEGylation has several important applications in research and drug development:
-
Prolonging Plasma Half-Life: Increasing the hydrodynamic volume of a therapeutic protein reduces its renal clearance, thereby extending its circulation time in the body.
-
Reducing Immunogenicity: The PEG chain can mask antigenic epitopes on the protein surface, minimizing the potential for an immune response.
-
Improving Stability: PEGylation can protect proteins from proteolytic degradation, enhancing their stability in biological fluids.
-
Enhancing Solubility: The hydrophilic nature of the PEG chain can improve the solubility of hydrophobic proteins.
-
Targeted Drug Delivery: The carboxyl group on the this compound linker can be further functionalized with targeting ligands to direct the PEGylated protein to specific cells or tissues.
Quantitative Data on Protein Modification
The efficiency of protein PEGylation can be influenced by several factors, including the specific protein, the properties of the PEG reagent, and the reaction conditions. The following table summarizes representative conjugation yields for the modification of different proteins with PEG linkers of varying lengths. While this data does not specifically use this compound, it provides a valuable reference for the expected efficiency of cysteine-directed PEGylation.
| Protein | PEG Linker | Conjugation Yield (%) |
| Bovine Serum Albumin (BSA) | pPEGA (1 EG unit) | 10 |
| Bovine Serum Albumin (BSA) | pPEGA (3 EG units) | 24 |
| Bovine Serum Albumin (BSA) | pPEGA (4 EG units) | 24 |
| Bovine Serum Albumin (BSA) | pPEGA (6 EG units) | 24 |
| β-Lactoglobulin (βLG) | pPEGA (1 EG unit) | 9 |
| β-Lactoglobulin (βLG) | pPEGA (3 EG units) | 18 |
| β-Lactoglobulin (βLG) | pPEGA (4 EG units) | 25 |
| β-Lactoglobulin (βLG) | pPEGA (6 EG units) | 33 |
| Bovine Serum Albumin (BSA) | Linear PDS-PEG | 56 |
| β-Lactoglobulin (βLG) | Linear PDS-PEG | 58 |
Data adapted from "Enhancing Conjugation Yield of Brush Polymer-Protein Conjugates by Increasing Linker Length at the Polymer End-Group" to illustrate typical conjugation efficiencies. pPEGA refers to a brush polymer with oligoethylene glycol side chains, and the number of ethylene glycol (EG) units in the linker is varied. PDS-PEG is a linear PEG with a pyridyl disulfide reactive group.
Experimental Protocols
Protocol 1: Site-Specific PEGylation of a Cysteine-Containing Protein
This protocol describes the general procedure for the covalent attachment of this compound to a protein with an accessible cysteine residue.
Materials:
-
Cysteine-containing protein
-
This compound
-
Reduction buffer: 20 mM Tris, pH 8.0
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching solution: 1 M β-mercaptoethanol
-
Purification column (e.g., size-exclusion or ion-exchange chromatography)
-
SDS-PAGE analysis reagents and equipment
-
Mass spectrometer for characterization
Procedure:
-
Protein Preparation:
-
Dissolve the cysteine-containing protein in the reduction buffer to a final concentration of 1-5 mg/mL.
-
If the protein contains disulfide bonds, add a 15-fold molar excess of TCEP to the protein solution. Incubate at room temperature for 1 hour to reduce the disulfide bonds.
-
-
PEGylation Reaction:
-
Quenching the Reaction:
-
To stop the reaction, add a 100-fold molar excess of β-mercaptoethanol to the reaction mixture to quench any unreacted this compound.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the PEGylated Protein:
-
Dilute the reaction mixture 20-fold with an appropriate buffer for chromatography.[1]
-
Purify the mono-PEGylated protein from unreacted protein, excess PEG reagent, and quenching agent using size-exclusion or ion-exchange chromatography.
-
Monitor the elution profile by measuring the absorbance at 280 nm.
-
-
Characterization:
-
Analyze the purified fractions by SDS-PAGE to confirm the increase in molecular weight corresponding to the attached PEG chain.
-
Confirm the identity and purity of the PEGylated protein by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
Protocol 2: Analysis of PEGylation Site by Mass Spectrometry
This protocol outlines a general workflow for identifying the site of PEGylation using mass spectrometry.
Materials:
-
Purified PEGylated protein
-
Denaturing buffer (e.g., 8 M urea)
-
Reducing agent (e.g., DTT)
-
Alkylating agent (e.g., iodoacetamide)
-
Trypsin
-
LC-MS/MS system
Procedure:
-
Protein Denaturation, Reduction, and Alkylation:
-
Denature the purified PEGylated protein in a denaturing buffer.
-
Reduce any remaining disulfide bonds with DTT.
-
Alkylate the free cysteine residues with iodoacetamide to prevent disulfide bond reformation.
-
-
Tryptic Digestion:
-
Dilute the denatured and alkylated protein solution to reduce the urea concentration to less than 1 M.
-
Add trypsin at a 1:50 (w/w) ratio of trypsin to protein.
-
Incubate overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Acidify the peptide mixture with formic acid.
-
Analyze the peptide mixture by LC-MS/MS.
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein database containing the sequence of the target protein.
-
Include a variable modification corresponding to the mass of the this compound adduct on cysteine residues.
-
The identification of a peptide with this specific mass shift will confirm the site of PEGylation.
-
Visualizations
Experimental Workflow for Site-Specific Protein PEGylation
Caption: Workflow for site-specific protein modification.
Signaling Pathway Analogy: Targeted Drug Delivery
Caption: Targeted drug delivery via a functionalized PEG-protein conjugate.
References
Application Notes and Protocols for Br-PEG6-CH2COOH in Biosensor Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of Br-PEG6-CH2COOH, a heterobifunctional polyethylene glycol (PEG) linker, in the development of high-performance biosensors. The unique properties of this linker, featuring a terminal bromo group for surface attachment and a carboxyl group for biomolecule conjugation, enable the creation of stable, sensitive, and specific biosensing platforms.
Introduction to this compound
This compound is a versatile crosslinker designed to modify surfaces and immobilize biological recognition elements such as antibodies, enzymes, or nucleic acids. The PEG component, consisting of six ethylene glycol units, provides a hydrophilic spacer arm that extends the attached biomolecule from the sensor surface. This spatial separation minimizes steric hindrance and enhances the accessibility of the biomolecule's active sites to its target analyte. Furthermore, the PEG linker is well-known for its ability to reduce non-specific protein adsorption, a critical factor in minimizing background noise and improving the signal-to-noise ratio in biosensing applications.
The bifunctional nature of this compound allows for a two-step immobilization strategy:
-
Surface Attachment: The bromo group serves as a reactive site for covalent attachment to various sensor surfaces. While it can react with nucleophiles like thiols, its application can be tailored to different substrate materials.
-
Biomolecule Conjugation: The terminal carboxylic acid (COOH) group provides a readily accessible point for the covalent attachment of biomolecules containing primary amine groups (e.g., lysine residues in proteins) through well-established carbodiimide chemistry (EDC/NHS).
Key Applications in Biosensor Development
The properties of this compound make it suitable for a wide range of biosensor platforms, including:
-
Electrochemical Biosensors: By creating an anti-fouling surface on electrodes (e.g., gold, glassy carbon), this linker can improve the sensitivity and stability of electrochemical measurements.[1]
-
Surface Plasmon Resonance (SPR) Biosensors: The formation of a well-defined self-assembled monolayer (SAM) on gold surfaces helps in reducing non-specific binding and allows for the precise orientation of immobilized ligands, leading to more accurate kinetic analysis of molecular interactions.[2][3]
-
Quartz Crystal Microbalance (QCM) Biosensors: The anti-fouling properties are crucial for QCM-based sensors to ensure that frequency changes are primarily due to the specific binding of the target analyte.
-
Fluorescence-Based Biosensors: By preventing the non-specific adsorption of fluorescently labeled molecules, this compound can significantly enhance the sensitivity and specificity of fluorescence-based detection methods.
Data Presentation: Performance of Biosensors Utilizing PEG Linkers
The following table summarizes quantitative data from various studies that have employed heterobifunctional PEG linkers for biosensor development. This data provides an insight into the expected performance metrics when using a linker such as this compound.
| Biosensor Type | Linker Type | Analyte | Limit of Detection (LOD) | Dynamic Range | Surface Coverage/Immobilization | Reference |
| Electrochemical | Thiol-PEG-COOH | Aβ1-40 | 9.51 fM | 10 fM - 10 pM | Not specified | [4] |
| Electrochemical | Thiol-PEG-COOH | Aβ1-42 | 8.65 fM | 10 fM - 50 pM | Not specified | [4] |
| Electrochemical | Carboxylated Graphene Oxide | tlh gene sequence | 1.69 x 10⁻¹³ mol L⁻¹ | 1.0x10⁻¹² - 1.0x10⁻⁶ mol L⁻¹ | Not specified | [5] |
| Electrochemical | PEG and Peptide | HER2 | 0.44 pg mL⁻¹ | 1.0 pg mL⁻¹ - 1.0 µg mL⁻¹ | Not specified | [1] |
| SPR | ProLinker™ & PEG | Protein Biomarker | 30.8 ng/mL | Not specified | Antibody concentration: 20 µg/mL | [6] |
| LSPR | ProLinker™ & PEG | Protein Biomarker | 16.2 ng/mL | Not specified | Antibody concentration: 20 µg/mL | [6] |
| QCM | Biotinylated PEG | Streptavidin | 104 pM | Not specified | Not specified | [7] |
| Gold Nanostructures | HS-PEG3000-NH2 | - | - | - | 2.21 chains/nm² | [8] |
| Gold Nanostructures | HS-PEG5000-NH2 | - | - | - | 1.33 chains/nm² | [8] |
Experimental Protocols
Detailed methodologies for the immobilization of this compound on common biosensor surfaces and subsequent biomolecule conjugation are provided below.
Protocol 1: Immobilization on Gold Surfaces
This protocol describes the formation of a self-assembled monolayer (SAM) on a gold surface. The bromo-terminated PEG linker is adapted to react with a thiol-modified surface, a common strategy for gold. A more direct approach would involve a thiol-terminated PEG linker. For the purpose of this protocol, we will assume a surface pre-functionalized with thiol groups.
Materials:
-
Gold-coated sensor chip
-
This compound
-
Thiol-modifier (e.g., 11-mercaptoundecanoic acid for creating a base layer, or a dithiol for linking)
-
Ethanol, absolute
-
Deionized (DI) water
-
Phosphate-buffered saline (PBS), pH 7.4
-
Nitrogen gas
Workflow Diagram:
Caption: Workflow for gold surface functionalization.
Procedure:
-
Gold Surface Cleaning:
-
Immerse the gold chip in piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
-
Rinse thoroughly with DI water and then with absolute ethanol.
-
Dry the surface under a gentle stream of nitrogen gas.
-
-
Thiol Modification (if necessary):
-
Prepare a 1 mM solution of a dithiol linker in absolute ethanol.
-
Immerse the clean gold chip in the thiol solution and incubate for 12-24 hours at room temperature to form a dense SAM.
-
Rinse the chip with ethanol and DI water to remove non-covalently bound thiols.
-
Dry under a stream of nitrogen.
-
-
This compound Immobilization:
-
Prepare a 1-10 mg/mL solution of this compound in absolute ethanol.
-
Immerse the thiol-modified gold chip in the PEG linker solution and incubate for 2-4 hours at room temperature. The bromo group will undergo nucleophilic substitution with the surface thiol groups.
-
Rinse the chip sequentially with ethanol and DI water to remove unbound linker.
-
Dry the surface under a gentle stream of nitrogen.
-
-
Biomolecule Conjugation (via EDC/NHS Chemistry):
-
Prepare a fresh solution of 0.4 M EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 0.1 M NHS (N-hydroxysuccinimide) in a suitable buffer (e.g., 0.1 M MES, pH 6.0).
-
Activate the carboxyl groups on the surface by incubating the chip in the EDC/NHS solution for 15-30 minutes at room temperature.
-
Rinse the chip with PBS (pH 7.4).
-
Immediately immerse the activated chip in a solution of the biomolecule (e.g., 10-100 µg/mL antibody in PBS) and incubate for 1-2 hours at room temperature or overnight at 4°C.
-
To block any remaining active NHS esters, incubate the chip in a blocking solution (e.g., 1 M ethanolamine, pH 8.5, or a solution of bovine serum albumin) for 30 minutes.
-
Rinse with PBS and store the functionalized sensor chip at 4°C until use.
-
Protocol 2: Immobilization on Silica or Glass Surfaces
This protocol is based on the use of a silane-PEG-COOH linker, which is the standard for silica-based surfaces. A this compound linker would require a surface pre-functionalized with a group reactive towards the bromo- end, such as an amine. For a more direct and robust method with silica, a silane-terminated PEG linker is recommended. The following protocol outlines this more common approach.
Materials:
-
Silica or glass sensor chip
-
(3-Aminopropyl)triethoxysilane (APTES)
-
This compound
-
Toluene, anhydrous
-
Ethanol, absolute
-
DI water
-
PBS, pH 7.4
-
Nitrogen gas
Workflow Diagram:
Caption: Workflow for silica surface functionalization.
Procedure:
-
Silica Surface Cleaning and Activation:
-
Clean the silica or glass surface by sonicating in acetone and then isopropanol for 15 minutes each.
-
Rinse with DI water and dry with nitrogen.
-
Activate the surface to generate hydroxyl (-OH) groups by treating with an oxygen plasma cleaner for 5 minutes or by immersing in piranha solution for 10 minutes.
-
Rinse thoroughly with DI water and dry with nitrogen.
-
-
Amine Functionalization:
-
Prepare a 2% (v/v) solution of APTES in anhydrous toluene.
-
Immerse the cleaned and activated silica chip in the APTES solution and incubate for 1-2 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Rinse the chip with toluene, followed by ethanol, to remove excess APTES.
-
Cure the silane layer by baking the chip in an oven at 110°C for 30-60 minutes.
-
-
This compound Immobilization:
-
Prepare a 10 mg/mL solution of this compound in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Immerse the amine-functionalized silica chip in the PEG linker solution and incubate for 4-12 hours at room temperature. The bromo group will react with the surface amine groups.
-
Rinse the chip with the solvent (DMF or DMSO), followed by ethanol and DI water.
-
Dry the surface under a gentle stream of nitrogen.
-
-
Biomolecule Conjugation (via EDC/NHS Chemistry):
-
Follow the same procedure as described in step 4 of Protocol 1.
-
Signaling Pathway and Logical Relationships
The logical flow of creating a functional biosensor using this compound involves a series of dependent steps, each critical for the final performance of the device.
Caption: Logical flow of biosensor fabrication and operation.
Conclusion
The this compound linker offers a robust and versatile platform for the development of highly sensitive and specific biosensors. Its heterobifunctional nature allows for controlled, stepwise surface modification and biomolecule immobilization. The inclusion of a PEG spacer arm is instrumental in preserving the bioactivity of the immobilized receptor and in minimizing non-specific interactions, thereby enhancing the overall performance of the biosensor. The protocols and data presented here provide a solid foundation for researchers and scientists to effectively integrate this powerful tool into their biosensor development workflows.
References
- 1. An electrochemical biosensor for HER2 detection in complex biological media based on two antifouling materials of designed recognizing peptide and PEG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Electrochemical deoxyribonucleic acid biosensor based on carboxyl functionalized graphene oxide and poly-L-lysine modified electrode for the detection of tlh gene sequence related to vibrio parahaemolyticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Direct Detection of Protein Biomarkers in Human Fluids Using Site-Specific Antibody Immobilization Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iris.cnr.it [iris.cnr.it]
- 8. Quantifying the Coverage Density of Poly(ethylene glycol) Chains on the Surface of Gold Nanostructures - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Protein Conjugation with Br-PEG6-CH2COOH
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the conjugation of Br-PEG6-CH2COOH to proteins.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of this compound to protein for initial experiments?
A1: The optimal molar ratio is highly dependent on the protein of interest, including the number of available reactive residues (e.g., lysines, cysteines) and their accessibility. A good starting point for optimization is to test a range of molar excess of PEG reagent to the protein. We recommend starting with ratios of 3:1, 5:1, and 10:1 (PEG:protein).[1] Subsequent experiments can then narrow down the optimal ratio based on the desired degree of PEGylation and preservation of protein activity.
Q2: Which functional groups on the protein does this compound react with?
A2: this compound has two reactive moieties. The bromoacetyl group (Br-CH2CO-) primarily reacts with the thiol group of cysteine residues under neutral to slightly alkaline conditions (pH 7-8.5). It can also react with the imidazole group of histidine and the amino group of lysine at higher pH, though the reaction with cysteines is generally more specific and efficient. The carboxylic acid group (-COOH) can be activated (e.g., using EDC/NHS chemistry) to react with primary amines, such as the N-terminal alpha-amine and the epsilon-amine of lysine residues.
Q3: How can I control which functional group on the PEG reagent reacts?
A3: The reaction can be directed by controlling the pH and the use of activating agents. To favor the reaction of the bromoacetyl group with cysteines, perform the conjugation in a buffer at pH 7.0-8.5 without any carboxyl-activating agents. To target primary amines with the carboxyl group, the reaction should be carried out in the presence of a carboxyl-activating agent like EDC and NHS, typically at a pH between 6.0 and 7.5.
Q4: How do I remove unreacted this compound after the conjugation reaction?
A4: Unreacted PEG reagent can be removed using techniques that separate molecules based on size. Size-exclusion chromatography (SEC) and dialysis are the most common and effective methods.[2][3] For smaller sample volumes, spin desalting columns can also be utilized.
Q5: What methods can be used to characterize the PEGylated protein?
A5: Characterization of the conjugate is crucial to determine the degree of PEGylation and confirm the integrity of the protein.[4] Commonly used techniques include:
-
SDS-PAGE: To visualize the increase in molecular weight of the PEGylated protein compared to the native protein.
-
Size-Exclusion Chromatography (SEC): To assess the purity and heterogeneity of the conjugate.[2]
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the precise molecular weight of the conjugate and thus the number of attached PEG chains.[5][6]
-
Ion-Exchange Chromatography (IEX): Can be used to separate different species of PEGylated proteins based on charge.[2][6]
-
Activity Assays: To ensure the biological activity of the protein is retained after conjugation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no conjugation efficiency | Incorrect buffer composition or pH. | Ensure the reaction buffer is free of primary amines (e.g., Tris) if targeting carboxyl groups, or free of thiols (e.g., DTT) if targeting cysteines. Optimize the reaction pH for the specific functional group being targeted. |
| Inactive PEG reagent. | The bromoacetyl and activated carboxyl groups are susceptible to hydrolysis. Use fresh reagent and prepare solutions immediately before use.[7] Store the PEG reagent under dry conditions. | |
| Insufficient molar excess of PEG. | Increase the molar ratio of this compound to protein. Test a wider range, for example, up to 50:1 or 100:1, in small-scale pilot reactions. | |
| Protein instability under reaction conditions. | Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration. Ensure the pH of the reaction buffer is within the stability range of the protein. | |
| Protein precipitation during conjugation | High concentration of protein or PEG reagent. | Reduce the concentration of the protein and/or the PEG reagent. Add the PEG reagent solution to the protein solution slowly and with gentle mixing. |
| Change in protein solubility due to PEGylation. | The addition of PEG can sometimes alter the solubility characteristics of a protein.[8] Screen different buffer conditions (e.g., varying pH, ionic strength, or including excipients). | |
| High degree of polydispersity (multiple PEG chains attached) | High molar ratio of PEG to protein. | Decrease the molar excess of the PEG reagent in the reaction mixture. |
| Long reaction time. | Optimize the reaction time by taking aliquots at different time points and analyzing them by SDS-PAGE or SEC. Quench the reaction once the desired degree of PEGylation is achieved. | |
| Reactive surface residues are highly accessible. | Consider site-directed mutagenesis to remove highly reactive, non-essential residues if a more homogenous product is required. | |
| Loss of protein biological activity | PEGylation at or near the active site. | If possible, protect the active site before conjugation by adding a ligand or substrate. Alternatively, explore different conjugation strategies that target residues further away from the active site.[9] |
| Denaturation of the protein during the reaction. | As mentioned previously, optimize reaction conditions such as temperature and pH to maintain the protein's native conformation. |
Experimental Protocols
Protocol 1: Conjugation of this compound to Protein Cysteine Residues
-
Protein Preparation: Dissolve the protein in a dégazé conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.5). If the protein has disulfide bonds that need to be reduced to generate free thiols, incubate with a 10-fold molar excess of a reducing agent like DTT for 1 hour at room temperature. Remove the reducing agent using a desalting column equilibrated with the conjugation buffer.
-
PEG Reagent Preparation: Immediately before use, dissolve this compound in the conjugation buffer to a final concentration of 10 mM.
-
Conjugation Reaction: Add the desired molar excess of the this compound solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Quench the reaction by adding a 20-fold molar excess of a small molecule thiol, such as L-cysteine or 2-mercaptoethanol, and incubate for an additional hour.
-
Purification: Remove the unreacted PEG reagent and quenching agent by size-exclusion chromatography or dialysis.
Protocol 2: Conjugation of this compound to Protein Amine Residues
-
Protein Preparation: Exchange the protein into an amine-free buffer (e.g., 100 mM MES, 150 mM NaCl, pH 6.0).
-
PEG Reagent Activation and Conjugation (One-Step):
-
Dissolve this compound, EDC, and NHS in the reaction buffer to prepare stock solutions.
-
Add a 10 to 50-fold molar excess of this compound to the protein solution.
-
Add a 2-fold molar excess of EDC and a 5-fold molar excess of NHS (relative to the PEG reagent) to the reaction mixture.
-
-
Incubation: Incubate the reaction for 2 hours at room temperature with gentle mixing.
-
Quenching: Stop the reaction by adding a quenching buffer containing a primary amine, such as Tris or glycine, to a final concentration of 50 mM.
-
Purification: Purify the PEGylated protein from the reaction byproducts and unreacted reagents using size-exclusion chromatography or dialysis.
Visualizations
Caption: Experimental workflow for protein conjugation.
Caption: Troubleshooting logic for low conjugation yield.
References
- 1. Optimization of PEGylation reaction time and molar ratio of rhG-CSF toward increasing bioactive potency of monoPEGylated protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biopharminternational.com [biopharminternational.com]
- 3. lup.lub.lu.se [lup.lub.lu.se]
- 4. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Characterization of a PEGylated protein therapeutic by ion exchange chromatography with on-line detection by native ESI MS and MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. scielo.br [scielo.br]
- 9. creativepegworks.com [creativepegworks.com]
Technical Support Center: Troubleshooting Low Conjugation Efficiency with Br-PEG6-CH2COOH
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with low conjugation efficiency using the heterobifunctional linker, Br-PEG6-CH2COOH. The following frequently asked questions (FAQs) and troubleshooting guides will help you identify and resolve common issues in your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the reactive ends of this compound and what do they target?
A1: this compound is a heterobifunctional linker with two distinct reactive moieties. The Carboxylic Acid (-COOH) group is designed for conjugation to primary amines (-NH2), such as the N-terminus of a protein or the side chain of a lysine residue. This reaction is typically mediated by carbodiimide chemistry, most commonly using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) or its water-soluble analog, Sulfo-NHS. The Bromo (Br-) group is reactive towards thiol groups (-SH), found on cysteine residues.
Q2: I am not seeing any conjugation. What is the most common reason for complete reaction failure?
A2: The most frequent cause of complete conjugation failure is a misunderstanding of the linker's reactivity. Ensure you are attempting to conjugate the carboxyl end to an amine-containing molecule and the bromo end to a thiol-containing molecule. Using incompatible functional groups will result in no reaction. Another common issue is the use of inappropriate buffers. Buffers containing primary amines (like Tris or glycine) will compete with your target molecule for reaction with the activated NHS-ester, effectively quenching the reaction.[1] Similarly, buffers containing carboxylates can interfere with the EDC/NHS activation step.[2]
Q3: My conjugation efficiency is low. What are the key reaction parameters I should optimize?
A3: Several factors can contribute to low conjugation efficiency. The most critical parameters to optimize are:
-
pH: The pH of the reaction buffer is crucial for both activation and coupling steps.
-
Molar Ratio: The ratio of linker to your molecule, as well as the EDC/NHS to linker ratio, will significantly impact the outcome.
-
Reagent Quality and Preparation: The stability of EDC and NHS esters is a major factor.
-
Reaction Time and Temperature: These parameters influence both the reaction rate and the extent of side reactions like hydrolysis.
The following sections will delve deeper into troubleshooting each of these parameters.
Troubleshooting Guide
Problem 1: Inefficient Carboxylic Acid Activation (EDC/NHS Chemistry)
Low efficiency in the initial activation of the -COOH group is a primary suspect in poor overall conjugation.
Possible Causes & Solutions:
-
Suboptimal pH for Activation: The activation of the carboxyl group with EDC/NHS is most efficient at a slightly acidic pH.
-
Hydrolysis of EDC and NHS Ester: EDC is moisture-sensitive and hydrolyzes rapidly in aqueous solutions. The resulting NHS ester is also susceptible to hydrolysis, especially at higher pH.[6]
-
Inappropriate Buffer Composition: As mentioned in the FAQs, buffers containing primary amines (Tris, glycine) or carboxylates (acetate, citrate) should be avoided during the activation and coupling steps.[1][2]
-
Insufficient Molar Ratio of EDC/NHS: An inadequate amount of activating reagents will lead to incomplete conversion of the carboxyl groups to NHS esters.
-
Recommendation: A molar excess of both EDC and NHS over the this compound is recommended. See the table below for starting recommendations.
-
Table 1: Recommended Molar Ratios for Carboxyl Activation
| Reagent | Recommended Molar Ratio (relative to this compound) |
| EDC | 2-10 fold molar excess |
| NHS/Sulfo-NHS | 2-5 fold molar excess |
Problem 2: Low Amine Coupling Efficiency
Even with successful carboxyl activation, the subsequent reaction with the primary amine on your target molecule can be inefficient.
Possible Causes & Solutions:
-
Suboptimal pH for Coupling: The reaction between the NHS ester and a primary amine is most efficient at a slightly alkaline pH.
-
Hydrolysis of NHS Ester: The NHS ester is more prone to hydrolysis at the higher pH required for amine coupling.[3]
-
Recommendation: Add the amine-containing molecule to the activated linker as soon as possible after the activation step. Minimize the time the activated linker spends in the higher pH buffer before the target molecule is introduced.
-
-
Steric Hindrance: The accessibility of the primary amines on your target molecule can be limited. The relatively short PEG6 chain may not be long enough to overcome significant steric hindrance.
-
Recommendation: Consider increasing the molar excess of the activated linker to your target molecule. You may also explore linkers with longer PEG chains if steric hindrance is a significant issue. Studies have shown that longer PEG chains can sometimes improve targeting and reduce cellular uptake by macrophages.[7][8]
-
Problem 3: Issues with Thiol-Bromo Reaction
The second step of the heterobifunctional conjugation involves the reaction of the bromo group with a thiol.
Possible Causes & Solutions:
-
Oxidized Thiols: The thiol groups on your molecule (e.g., cysteine residues) can oxidize to form disulfide bonds, rendering them unreactive towards the bromo group.
-
Recommendation: Ensure your thiol-containing molecule is in a reduced state. This can be achieved by pre-treating the molecule with a reducing agent like DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine). It is critical to remove the reducing agent before adding the bromo-PEG linker, as the reducing agent can also react with the linker. This is typically done using a desalting column.
-
-
Suboptimal pH for Thiol Reaction: The reaction between an alkyl bromide and a thiol is generally more efficient at a slightly alkaline pH, where the thiol is deprotonated to the more nucleophilic thiolate anion.
-
Recommendation: Perform the thiol-bromo coupling reaction at a pH between 7.5 and 8.5.
-
Problem 4: Post-Conjugation Purification and Characterization Issues
Difficulty in purifying the final conjugate and confirming its identity can be misinterpreted as low conjugation efficiency.
Possible Causes & Solutions:
-
Heterogeneity of the Reaction Mixture: The reaction mixture will likely contain the desired conjugate, unreacted starting materials, and potentially di- or poly-PEGylated products.[]
-
Recommendation: A multi-step purification strategy is often necessary.
-
Size Exclusion Chromatography (SEC): Effective for removing unreacted small molecules like the PEG linker and byproducts from the much larger protein conjugate.[]
-
Ion Exchange Chromatography (IEX): Can separate molecules based on charge differences between the unreacted protein and the PEGylated product.[]
-
Hydrophobic Interaction Chromatography (HIC): Can also be used to separate PEGylated and non-PEGylated species.[]
-
Reverse Phase Chromatography (RPC): Useful for purifying smaller conjugates like PEGylated peptides.[]
-
-
-
Difficulty in Characterization: Standard protein quantification methods may be affected by the presence of the PEG chain.
-
Recommendation: Use a combination of characterization techniques to confirm conjugation.
-
SDS-PAGE: Successful conjugation will result in a shift in the molecular weight of the protein, which can be visualized as a higher band on the gel.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Provides a precise mass of the conjugate, confirming the addition of the linker.
-
UV-Vis Spectroscopy: Can be used if the linker or the target molecule has a unique absorbance signature.
-
-
Experimental Protocols
Two-Step Protocol for Conjugating this compound to an Amine-Containing Protein
This protocol first activates the carboxyl group of the linker and then reacts the resulting NHS ester with the primary amines on the target protein.
-
Reagent Preparation:
-
Allow EDC and Sulfo-NHS to equilibrate to room temperature before opening.
-
Prepare fresh solutions of EDC and Sulfo-NHS in an activation buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).[4]
-
Dissolve the this compound in the same activation buffer.
-
Prepare your amine-containing protein in a coupling buffer (e.g., 1X PBS, pH 7.2-7.5).
-
-
Activation of this compound:
-
In a microcentrifuge tube, mix the this compound solution with a 5-fold molar excess of EDC and a 5-fold molar excess of Sulfo-NHS.
-
Incubate at room temperature for 15-30 minutes.
-
-
Conjugation to Protein:
-
Immediately add the activated linker solution to your protein solution. A 10-20 fold molar excess of the linker to the protein is a good starting point.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.
-
-
Quenching the Reaction:
-
Add a quenching solution such as hydroxylamine or Tris to a final concentration of 10-50 mM to stop the reaction by reacting with any remaining NHS esters.[3]
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove unreacted linker and byproducts using a desalting column or dialysis.
-
Further purify the conjugate using chromatography techniques such as SEC or IEX as needed.
-
Visualizations
Logical Workflow for Troubleshooting Low Conjugation Efficiency
Caption: A step-by-step workflow for diagnosing common issues leading to low conjugation efficiency.
Signaling Pathway of EDC/NHS Amine Coupling
Caption: The two-step reaction mechanism for conjugating a carboxyl group to a primary amine using EDC/NHS chemistry.
References
- 1. broadpharm.com [broadpharm.com]
- 2. heterobifunctional pegs [jenkemusa.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Br-PEG2-CH2COOH | C6H11BrO4 | CID 54507410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. dovepress.com [dovepress.com]
- 8. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]
Preventing aggregation during Br-PEG6-CH2COOH conjugation reactions
Welcome to the technical support center for Br-PEG6-CH2COOH conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful conjugation outcomes and minimize aggregation.
Frequently Asked Questions (FAQs)
1. What is this compound and what is it used for?
This compound is a heterobifunctional polyethylene glycol (PEG) linker. It contains two different reactive groups at its ends: a bromo group and a carboxylic acid group, connected by a 6-unit PEG chain.
-
The bromo group is a haloacetamide derivative that readily reacts with nucleophiles, particularly the thiol groups of cysteine residues on proteins and peptides, through an alkylation reaction to form a stable thioether bond.
-
The carboxylic acid group can be used for subsequent conjugation reactions after activation (e.g., with EDC/NHS to react with primary amines) or can help to improve the solubility of the molecule.
-
The PEG chain provides a hydrophilic spacer, which can enhance the solubility and stability of the resulting conjugate and reduce immunogenicity.
2. What is the optimal pH for conjugation with this compound?
The optimal pH for the alkylation of cysteine residues with bromo-PEG reagents is typically in the range of 7.5 to 8.5. At these slightly basic conditions, the thiol group of cysteine is deprotonated to the more nucleophilic thiolate anion, which facilitates the reaction with the bromo group. It is crucial to maintain a stable pH throughout the reaction, as significant fluctuations can lead to side reactions and aggregation. Performing the reaction at a pH below neutral can improve specificity but may slow down the reaction rate.
3. What are the common causes of aggregation during the conjugation reaction?
Aggregation during PEGylation can be caused by several factors:
-
Improper pH: Deviations from the optimal pH range can lead to changes in protein conformation, exposing hydrophobic patches that can cause aggregation.
-
High Protein Concentration: Higher concentrations of the protein can increase the likelihood of intermolecular interactions and aggregation.
-
Disulfide Bond Formation: Oxidation of free thiol groups on cysteine residues can lead to the formation of intermolecular disulfide bonds, resulting in aggregation.
-
Non-specific Cross-linking: While the bromo group is relatively specific for thiols, some side reactions with other nucleophilic residues like lysine or histidine can occur, especially at higher pH, potentially leading to cross-linking and aggregation.
-
Instability of the Protein: The protein itself may be inherently unstable under the reaction conditions (e-g., temperature, buffer composition).
4. How can I monitor the progress of the conjugation reaction?
Several analytical techniques can be used to monitor the reaction progress and characterize the final product:
-
SDS-PAGE: A simple and common method to visualize the increase in molecular weight of the protein after PEGylation. The appearance of a new, higher molecular weight band and the disappearance of the unmodified protein band indicate a successful reaction.
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. It can be used to separate the PEGylated protein from the unreacted protein and PEG reagent, as well as to detect and quantify aggregates.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Provides a precise measurement of the molecular weight of the conjugate, confirming the number of PEG chains attached to the protein.
-
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used to separate the PEGylated protein from the unreacted starting materials.
5. How do I remove unreacted this compound and aggregates after the reaction?
Purification is a critical step to obtain a homogenous product. The following methods are commonly used:
-
Size Exclusion Chromatography (SEC): This is a very effective method for separating the larger PEGylated protein from smaller unreacted PEG reagent and for removing high molecular weight aggregates.
-
Ion Exchange Chromatography (IEX): The attachment of the PEG chain can alter the overall charge of the protein. This change can be exploited to separate the PEGylated product from the unmodified protein. The terminal carboxylic acid on the this compound will impart a negative charge at neutral pH, which can be useful for separation.
-
Hydrophobic Interaction Chromatography (HIC): PEGylation can also alter the hydrophobicity of the protein, which can be used as a basis for separation with HIC.
Troubleshooting Guides
Problem 1: Low Conjugation Efficiency
| Possible Cause | Recommended Solution |
| Suboptimal pH | Verify the pH of the reaction buffer is between 7.5 and 8.5. Use a stable buffer system like phosphate or HEPES. |
| Low Molar Ratio of PEG to Protein | Increase the molar excess of this compound to the protein. A 5 to 20-fold molar excess is a good starting point. |
| Reduced Cysteine Residues | Ensure that the cysteine residues on the protein are in their reduced, free thiol form. If necessary, pre-treat the protein with a reducing agent like DTT or TCEP, followed by removal of the reducing agent before adding the PEG reagent. |
| Short Reaction Time | Increase the reaction time. Monitor the reaction at different time points (e.g., 1, 2, 4, and 24 hours) to determine the optimal duration. |
| Low Reaction Temperature | While the reaction is often performed at room temperature or 4°C to maintain protein stability, a slight increase in temperature (e.g., to 25°C) can increase the reaction rate. Monitor for any signs of protein instability. |
| Degraded PEG Reagent | This compound is sensitive to moisture. Ensure the reagent is stored properly under dry conditions. Use freshly prepared solutions of the PEG reagent for the reaction. |
Problem 2: Significant Aggregation During the Reaction
| Possible Cause | Recommended Solution |
| High Protein Concentration | Reduce the concentration of the protein in the reaction mixture. |
| Oxidation of Thiols | Perform the reaction in a deoxygenated buffer and/or under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of free thiols. |
| Inappropriate Buffer Conditions | Screen different buffer systems and ionic strengths to find conditions that maintain the stability of your protein. |
| Presence of Aggregates in Starting Material | Purify the protein using size exclusion chromatography immediately before the conjugation reaction to remove any pre-existing aggregates. |
| Use of Aggregation-Suppressing Additives | Consider adding excipients to the reaction buffer that are known to reduce aggregation, such as arginine (0.1-0.5 M), glycerol (5-20%), or sucrose (5-10%). |
| Non-specific Cross-linking | Lower the pH of the reaction to the lower end of the optimal range (e.g., pH 7.5) to increase the specificity for thiol groups over other nucleophilic residues. |
Quantitative Data Summary
The following tables provide a summary of how different reaction parameters can influence the efficiency of thiol-reactive PEGylation and the level of aggregation. While specific data for this compound is limited in the literature, the trends observed with similar thiol-reactive PEGs (e.g., maleimide-PEG) are generally applicable.
Table 1: Effect of pH on Conjugation Efficiency and Aggregation
| pH | Relative Conjugation Efficiency (%) | Aggregation (%) |
| 6.5 | 45 | < 2 |
| 7.0 | 70 | 3 |
| 7.5 | 95 | 5 |
| 8.0 | 98 | 8 |
| 8.5 | 99 | 12 |
| Data is illustrative and based on general trends for thiol-reactive PEGylation. Optimal conditions will be protein-specific. |
Table 2: Effect of Molar Ratio (PEG:Protein) on Conjugation Efficiency and Aggregation
| Molar Ratio (PEG:Protein) | Conjugation Efficiency (%) | Aggregation (%) |
| 1:1 | 30 | < 1 |
| 5:1 | 75 | 2 |
| 10:1 | 90 | 4 |
| 20:1 | 95 | 7 |
| 50:1 | >98 | 10 |
| Reaction conditions: pH 7.8, 4 hours, room temperature. Data is illustrative. |
Experimental Protocols
General Protocol for Conjugation of this compound to a Protein
This protocol provides a starting point for the conjugation reaction. Optimization of the conditions for your specific protein is recommended.
Materials:
-
Protein with at least one free cysteine residue
-
This compound
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.8
-
Quenching Solution: 100 mM L-cysteine in reaction buffer
-
Purification system (e.g., SEC or IEX chromatography)
Procedure:
-
Protein Preparation:
-
If the protein has been stored with reducing agents, they must be removed prior to conjugation. This can be done by dialysis against the reaction buffer or by using a desalting column.
-
Ensure the protein solution is clear and free of aggregates by centrifugation or filtration (0.22 µm filter).
-
Adjust the protein concentration to 1-5 mg/mL in the reaction buffer.
-
-
PEG Reagent Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the this compound in the reaction buffer to a concentration of 10-20 mg/mL.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound solution to the protein solution. A 10-fold molar excess is a good starting point.
-
Gently mix the reaction mixture and incubate at room temperature for 2-4 hours, or at 4°C for 12-24 hours. The optimal time and temperature should be determined empirically.
-
-
Quenching the Reaction:
-
To stop the reaction, add the quenching solution to a final concentration of 10 mM L-cysteine. The free thiol groups of L-cysteine will react with any remaining unreacted this compound.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the PEGylated protein from unreacted PEG reagent, quenching agent, and any aggregates using a suitable chromatography method such as Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX).
-
-
Characterization:
-
Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight.
-
Use SEC to assess the purity and quantify any remaining aggregates.
-
Determine the degree of PEGylation using mass spectrometry.
-
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Troubleshooting guide for aggregation issues.
Technical Support Center: Br-PEG6-CH2COOH in Amine-Based Conjugation
This technical support center provides researchers, scientists, and drug development professionals with guidance on using Br-PEG6-CH2COOH for conjugation with amine-containing molecules. The information is presented in a question-and-answer format to directly address potential issues and provide clear solutions.
Troubleshooting Guide
Q1: My reaction yield is low. What are the potential causes and how can I improve it?
A1: Low yield in your conjugation reaction can stem from several factors. Here's a systematic approach to troubleshooting:
-
Suboptimal Reaction Conditions:
-
pH: The nucleophilic attack of the amine on the bromo group is pH-dependent. For primary amines, a pH range of 8-10 is generally recommended to ensure a significant portion of the amine is deprotonated and thus nucleophilic. However, excessively high pH can promote side reactions.
-
Temperature: While gentle heating can increase the reaction rate, excessive heat can lead to degradation of the PEG reagent or the target molecule. A temperature range of 25-40°C is a good starting point.
-
Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction progress using techniques like LC-MS to determine the optimal reaction time.
-
-
Reagent Quality and Stoichiometry:
-
This compound Quality: Ensure the reagent has not degraded. Store it under recommended conditions (typically at -20°C, desiccated).
-
Amine Purity: Impurities in your amine-containing molecule can interfere with the reaction.
-
Stoichiometry: The molar ratio of the reactants is crucial. To minimize overalkylation (a common side reaction), it is often beneficial to use a significant excess of the amine (e.g., 5 to 10-fold molar excess).[1]
-
-
Presence of Interfering Substances:
-
Competing Nucleophiles: Buffers containing primary amines (e.g., Tris) will compete with your target molecule for reaction with the bromo group. Use non-nucleophilic buffers such as HEPES, PBS, or borate buffer.
-
Water Content: While many PEGylation reactions are performed in aqueous buffers, excessive water can sometimes lead to hydrolysis of the bromo group, although this is generally slow. If working in an organic solvent, ensure it is anhydrous.
-
Q2: I am observing multiple products in my final sample. What are these and how can I minimize them?
A2: The presence of multiple products is a common issue, primarily due to side reactions involving the bromo group.
-
Overalkylation: This is the most significant side reaction.[2][3][4] The primary amine, after reacting with one molecule of this compound, forms a secondary amine. This secondary amine is often more nucleophilic than the starting primary amine and can react with another molecule of the PEG reagent, leading to a di-PEGylated product. In some cases, this can proceed to form a tertiary amine or even a quaternary ammonium salt.[3][5]
-
Solution: To favor mono-alkylation, use a large molar excess of the amine relative to the this compound.[1] This increases the statistical probability that a PEG molecule will react with a primary amine rather than the mono-PEGylated product.
-
-
Elimination Reaction (Hofmann Elimination): Under strongly basic conditions and/or elevated temperatures, an elimination reaction can occur, leading to the formation of an alkene on the PEG chain and the release of the amine.[2][5][6][7] This is generally a minor side reaction with primary alkyl bromides under typical PEGylation conditions but can become more significant with hindered amines or harsh reaction conditions.
-
Solution: Maintain a moderate pH (around 8-9) and avoid excessive temperatures.
-
The following table summarizes the expected products and influencing factors:
| Product Type | Description | Factors Favoring Formation | How to Minimize |
| Desired Product | Mono-alkylation of the primary amine | Molar excess of amine, moderate pH (8-9), room temperature | Optimize stoichiometry and reaction conditions |
| Side Product | Di-alkylation (Overalkylation) | Equimolar or excess of this compound | Use a large molar excess of the amine |
| Side Product | Tri-alkylation/Quaternary Salt | High concentration of this compound | Use a large molar excess of the amine |
| Side Product | Elimination Product | High pH (>10), elevated temperatures | Maintain moderate pH and temperature |
Frequently Asked Questions (FAQs)
Q3: What is the primary reaction mechanism between this compound and a primary amine?
A3: The primary reaction is a nucleophilic substitution (SN2) reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the carbon atom attached to the bromine. Bromine, being a good leaving group, is displaced, forming a new carbon-nitrogen bond.
Q4: Can the carboxylic acid group of this compound react with the amine?
A4: Under the conditions used for the alkylation of the bromo group, the carboxylic acid is generally unreactive towards the amine. To form a stable amide bond between the carboxylic acid and an amine, an activating agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is required.
Q5: What analytical techniques are recommended for monitoring the reaction and characterizing the product?
A5:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool to monitor the disappearance of starting materials and the appearance of the desired product and any side products. It can also be used to confirm the molecular weight of the final conjugate.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or other suitable detectors can be used to assess the purity of the final product and quantify the extent of the reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the structure of the final product by observing the disappearance of the signal corresponding to the CH₂-Br protons and the appearance of new signals corresponding to the CH₂-N protons.
Q6: How should I purify my final PEGylated product?
A6: The choice of purification method depends on the properties of your target molecule. Common techniques include:
-
Size Exclusion Chromatography (SEC): This is effective for separating the PEGylated product from unreacted smaller molecules like excess amine.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique can be used to separate the desired mono-PEGylated product from unreacted starting materials and over-PEGylated side products based on differences in hydrophobicity.
-
Ion-Exchange Chromatography (IEX): If your target molecule has a net charge, IEX can be a useful purification method.
Experimental Protocols
Protocol: General Procedure for Conjugation of this compound to a Primary Amine-Containing Molecule
-
Reagent Preparation:
-
Dissolve the amine-containing molecule in a suitable non-amine-containing buffer (e.g., 100 mM sodium borate buffer, pH 8.5). The concentration will depend on the solubility of the molecule.
-
Prepare a stock solution of this compound in the same buffer or a compatible organic solvent like DMF or DMSO.
-
-
Reaction Setup:
-
In a clean reaction vessel, add the solution of the amine-containing molecule.
-
While stirring, add the desired molar excess of the this compound solution to the amine solution. A 5 to 10-fold molar excess of the amine is a good starting point to minimize overalkylation.
-
-
Reaction Conditions:
-
Allow the reaction to proceed at room temperature (or slightly elevated, e.g., 37°C) with continuous stirring.
-
Protect the reaction from light if either of the components is light-sensitive.
-
-
Reaction Monitoring:
-
Periodically (e.g., every 1-2 hours), withdraw a small aliquot of the reaction mixture.
-
Analyze the aliquot by LC-MS to monitor the consumption of the starting materials and the formation of the desired product.
-
-
Reaction Quenching:
-
Once the reaction has reached the desired level of completion, the reaction can be stopped by adding a small molecule with a primary amine (e.g., Tris or glycine) to react with any remaining this compound.
-
-
Purification:
-
Purify the reaction mixture using an appropriate chromatographic technique as described in Q6.
-
Visualizations
Caption: Main reaction pathway and potential side reactions of this compound with a primary amine.
Caption: A logical workflow for troubleshooting common issues in this compound and amine conjugation reactions.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Hofmann Elimination and Cope Elimination- Chad's Prep® [chadsprep.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Quantitative analysis of polyethylene glycol (PEG) in PEG-modified proteins/cytokines by aqueous two-phase systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Hofmann Elimination - Chemistry Steps [chemistrysteps.com]
- 6. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Hydrolysis of the carboxylic acid group in Br-PEG6-CH2COOH
This technical support center provides troubleshooting guidance and frequently asked questions regarding the hydrolysis of the carboxylic acid group in Br-PEG6-CH2COOH. It is intended for researchers, scientists, and drug development professionals working with PEGylation and bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a heterobifunctional polyethylene glycol (PEG) linker. It possesses two distinct terminal functional groups: a bromo group and a carboxylic acid group, separated by a six-unit PEG chain. This structure allows for sequential conjugation reactions. The carboxylic acid can be activated to react with primary amines (e.g., on proteins or peptides), while the bromo group can react with nucleophiles like thiols. Its applications are widespread in drug delivery, bioimaging, and surface modification to enhance the solubility, stability, and pharmacokinetic profiles of biomolecules.[1][]
Q2: How stable is the carboxylic acid group on this compound to hydrolysis?
The carboxylic acid group itself is relatively stable and does not undergo hydrolysis under typical physiological conditions (neutral pH).[3] However, for it to react with amines, it is often converted into a more reactive "activated ester," such as an N-hydroxysuccinimide (NHS) ester.[4][5] These activated esters are significantly more susceptible to hydrolysis, especially in aqueous solutions.[6][7] The rate of hydrolysis is influenced by pH, temperature, and the specific type of activating group used.[8]
Q3: Under what conditions can the carboxylic acid group (or its activated form) hydrolyze?
Hydrolysis of the carboxylic acid group is generally not a significant concern. The primary issue is the hydrolysis of its activated ester form (e.g., NHS-ester), which reverts it back to the less reactive carboxylic acid. Conditions that promote the hydrolysis of activated PEG esters include:
-
High pH: Basic conditions (pH > 8.5) significantly accelerate the rate of hydrolysis.[9]
-
Prolonged exposure to aqueous environments: The longer the activated PEG is in an aqueous buffer, the greater the extent of hydrolysis.[6]
-
Elevated temperatures: Higher temperatures increase the rate of all chemical reactions, including hydrolysis.[10]
Q4: Can I store this compound in solution?
For long-term storage, it is recommended to store this compound as a dry solid under desiccated conditions. If a stock solution is required, use an anhydrous organic solvent like DMF or DMSO and store it at a low temperature (e.g., -20°C) with protection from moisture. Avoid storing it in aqueous buffers for extended periods, especially after activation of the carboxylic acid group.
Troubleshooting Guides
Problem 1: Low conjugation yield when reacting the carboxylic acid group.
| Possible Cause | Suggested Solution |
| Hydrolysis of Activated Ester | Prepare the activated PEG-NHS ester solution immediately before use. Minimize the time the activated PEG is in an aqueous buffer. |
| Suboptimal Reaction pH | The optimal pH for the reaction of NHS esters with primary amines is typically between 7.2 and 8.5.[9][11] Perform a pH optimization study for your specific biomolecule. |
| Inefficient Activation | Ensure the carbodiimide coupling agents (e.g., EDC, DCC) and NHS are fresh and have been stored under anhydrous conditions. Use an appropriate molar excess of the activating agents. |
| Steric Hindrance | The reaction site on the target molecule may be sterically hindered. Consider using a longer PEG linker to provide more spatial separation.[11] |
| Presence of Competing Nucleophiles | Buffers containing primary amines (e.g., Tris) will compete with the target molecule for the activated PEG. Use non-nucleophilic buffers such as PBS, HEPES, or borate buffer. |
Problem 2: Inconsistent results between experimental batches.
| Possible Cause | Suggested Solution |
| Variability in Reagent Quality | Use high-purity this compound and activation reagents. Source materials from a reliable vendor and check for lot-to-lot consistency. |
| Moisture Contamination | Moisture can lead to the hydrolysis of activated esters. Use anhydrous solvents for preparing stock solutions and handle solid reagents in a dry environment (e.g., glove box or under an inert atmosphere). |
| Inconsistent Reaction Times | Standardize all incubation times, especially the time between the activation of the carboxylic acid and its addition to the target molecule. |
| Temperature Fluctuations | Perform all reactions at a consistent and controlled temperature. |
Quantitative Data Summary
Table 1: pH Influence on the Stability of PEG-NHS Esters
| pH | Relative Hydrolysis Rate | Recommended Use |
| 6.0 | Low | Stable, but amine conjugation is slow |
| 7.4 | Moderate | Good balance for conjugation and stability |
| 8.5 | High | Fast conjugation, but rapid hydrolysis |
| > 9.0 | Very High | Significant hydrolysis, generally not recommended |
Table 2: Common Buffers for PEGylation Reactions
| Buffer | pKa (at 25°C) | Comments |
| Phosphate Buffered Saline (PBS) | 7.2 | Commonly used, non-interfering. |
| HEPES | 7.5 | Good buffering capacity in the optimal pH range. |
| Borate | 9.2 | Can be used for reactions at slightly higher pH. |
| Tris | 8.1 | Avoid. Contains a primary amine that will react with activated esters. |
Experimental Protocols
Protocol 1: Activation of this compound with EDC/NHS
This protocol describes the in-situ activation of the carboxylic acid group to an NHS ester for immediate use in a conjugation reaction with an amine-containing molecule.
-
Reagent Preparation:
-
Dissolve this compound in a non-nucleophilic buffer (e.g., PBS, pH 7.4) or an anhydrous organic solvent like DMF or DMSO.
-
Prepare fresh solutions of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) in the same buffer or solvent.
-
-
Activation Reaction:
-
To the this compound solution, add a 1.5 to 2-fold molar excess of both EDC and NHS.
-
Incubate the reaction mixture at room temperature for 15-30 minutes to form the PEG-NHS ester.
-
-
Conjugation:
-
Immediately add the freshly activated PEG-NHS ester solution to your target molecule (e.g., protein in PBS buffer).
-
Allow the conjugation reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching and Purification:
-
Quench any unreacted PEG-NHS ester by adding a small molecule with a primary amine (e.g., Tris buffer or glycine).
-
Purify the resulting conjugate using appropriate methods such as size-exclusion chromatography (SEC) or dialysis to remove excess PEG and byproducts.
-
Protocol 2: Monitoring Hydrolysis via HPLC
The extent of hydrolysis of activated PEG-esters can be monitored by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Sample Preparation: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the activated PEG solution in the aqueous reaction buffer.
-
HPLC Analysis:
-
Inject the aliquot onto a C18 RP-HPLC column.
-
Use a gradient of water and acetonitrile (both often containing 0.1% TFA) as the mobile phase.
-
Monitor the elution profile using a UV detector (e.g., at 214 nm).
-
-
Data Interpretation: The hydrolyzed PEG-acid will have a different retention time than the activated PEG-NHS ester. By integrating the peak areas, you can quantify the percentage of hydrolyzed PEG over time.
Visualizations
References
- 1. labinsights.nl [labinsights.nl]
- 3. sydney.edu.au [sydney.edu.au]
- 4. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
- 5. idosi.org [idosi.org]
- 6. Bis-PEG-acid, PEG di(carboxylic acid) - ADC Linkers | AxisPharm [axispharm.com]
- 7. creativepegworks.com [creativepegworks.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 10. Kinetics of the esterification of active pharmaceutical ingredients containing carboxylic acid functionality in polyethylene glycol: formulation implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. precisepeg.com [precisepeg.com]
Technical Support Center: Post-Conjugation Purification of Br-PEG6-CH2COOH Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of excess Br-PEG6-CH2COOH following conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing excess this compound after conjugation?
A1: The most common methods for removing excess PEG reagents are based on differences in size, charge, or hydrophobicity between the PEGylated conjugate and the unreacted PEG. These techniques include:
-
Size Exclusion Chromatography (SEC): This method separates molecules based on their hydrodynamic radius. The larger PEGylated conjugate will elute before the smaller, unreacted this compound.[1][][] SEC is highly efficient at removing low molecular weight by-products and unreacted PEG.[1][]
-
Ion Exchange Chromatography (IEX): This technique separates molecules based on their net charge. The attachment of PEG chains can shield the surface charges of the protein, altering its interaction with the IEX resin compared to the unreacted, charged this compound.[1][]
-
Tangential Flow Filtration (TFF) / Dialysis: These methods utilize a semi-permeable membrane with a specific molecular weight cut-off (MWCO) to separate the larger conjugate from the smaller, excess PEG.[4][5][6] Dialysis is a passive process, while TFF is a more rapid, pressure-driven method suitable for larger volumes.[7][8]
-
Hydrophobic Interaction Chromatography (HIC): This method separates molecules based on their hydrophobicity. PEGylation can alter the hydrophobicity of a molecule, allowing for its separation from the unreacted PEG.[1][]
Q2: How do I choose the most appropriate purification method?
A2: The choice of purification method depends on several factors, including the size of your conjugate, the scale of your experiment, and the required final purity.
-
For high-resolution separation and analytical purposes, Size Exclusion Chromatography (SEC) and Ion Exchange Chromatography (IEX) are often preferred.[1][9]
-
For large-scale processing and buffer exchange, Tangential Flow Filtration (TFF) is a highly efficient and scalable method.[10][11]
-
For smaller scale and desalting applications, dialysis is a simple and effective, though slower, option.[12][13]
The following diagram illustrates a general decision-making workflow for selecting a purification method.
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guides
This section addresses common issues encountered during the removal of excess this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of PEGylated Conjugate | Precipitation during purification: The buffer conditions (pH, salt concentration) may be causing the conjugate to precipitate. | Optimize buffer conditions. Consider adding excipients to improve solubility.[14] For HIC, arginine or hexylene glycol can improve recovery.[15] |
| Non-specific binding to chromatography resin: The conjugate may be irreversibly binding to the column matrix. | Modify the mobile phase to reduce non-specific interactions. For SEC, adding arginine to the mobile phase can help.[16] For HIC, select a resin with appropriate hydrophobicity. | |
| Incomplete elution from the column: The elution buffer may not be strong enough to release the conjugate. | Optimize the elution conditions (e.g., increase salt gradient in IEX, change pH). | |
| Loss during TFF/Dialysis: The MWCO of the membrane may be too large, leading to loss of the conjugate. | Select a membrane with an MWCO that is at least 3-5 times smaller than the molecular weight of your conjugate.[13] | |
| Residual this compound in Final Product | Inefficient separation: The chosen purification method may not have sufficient resolution to separate the conjugate from the excess PEG. | Consider a multi-step purification approach, combining two different methods (e.g., IEX followed by SEC).[9] |
| Co-elution in SEC: If the hydrodynamic volumes are too similar, the excess PEG may co-elute with the conjugate. | Optimize SEC column and mobile phase. A longer column or a resin with a different pore size may improve resolution. | |
| Incomplete removal by TFF/Dialysis: Insufficient diafiltration volumes or dialysis time. | Increase the number of diavolumes in TFF or extend the dialysis time with more frequent buffer changes.[5][7] | |
| Conjugate Instability (Aggregation/Degradation) | Harsh buffer conditions: Extreme pH or high salt concentrations can lead to protein denaturation and aggregation. | Ensure the pH of the buffers is within the stability range of your protein.[15] Minimize exposure to harsh conditions. |
| Shear stress during TFF: High pump speeds can cause mechanical stress on the conjugate. | Optimize the cross-flow rate and transmembrane pressure to minimize shear stress. | |
| Protease contamination: Residual proteases from the expression system can degrade the protein component of the conjugate. | Add protease inhibitors to your buffers. |
Troubleshooting Workflow: Low Yield
Caption: A logical workflow to troubleshoot low yield issues.
Experimental Protocols
Protocol 1: Removal of Excess this compound using Dialysis
Objective: To remove unreacted this compound from a PEGylated protein solution.
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (at least 3-5 times smaller than the conjugate).
-
Dialysis buffer (e.g., PBS, Tris-HCl) at a volume 200-500 times that of the sample.[7]
-
Stir plate and stir bar.
-
Beaker or container large enough to hold the dialysis buffer and the sample.
Procedure:
-
Prepare the dialysis membrane according to the manufacturer's instructions. This may involve pre-wetting.
-
Load the sample into the dialysis tubing or cassette, ensuring no air bubbles are trapped.
-
Securely close the tubing or cassette.
-
Place the sample into the beaker containing the dialysis buffer.
-
Begin stirring the buffer at a gentle speed.
-
Dialyze for 2-4 hours at room temperature or 4°C.
-
Change the dialysis buffer. For efficient removal, at least three buffer changes are recommended.[5][7]
-
For the final dialysis step, let it proceed overnight at 4°C.
-
Carefully remove the sample from the dialysis tubing or cassette.
Protocol 2: Purification by Size Exclusion Chromatography (SEC)
Objective: To separate the PEGylated conjugate from unreacted this compound based on size.
Materials:
-
SEC column with a fractionation range appropriate for the size of the conjugate and the excess PEG.
-
HPLC or FPLC system.
-
Mobile phase (e.g., phosphate-buffered saline, pH 7.4).
-
Sample clarified by centrifugation or filtration (0.22 µm or 0.45 µm filter).
Procedure:
-
Equilibrate the SEC column with at least two column volumes of the mobile phase until a stable baseline is achieved.
-
Inject the clarified sample onto the column. The injection volume should typically be 1-2% of the total column volume for optimal resolution.
-
Run the mobile phase at a constant flow rate.
-
Monitor the elution profile using a UV detector (typically at 280 nm for proteins).
-
Collect fractions corresponding to the different peaks. The larger PEGylated conjugate will elute first, followed by the smaller unreacted this compound.
-
Analyze the collected fractions by SDS-PAGE or another suitable method to confirm the presence of the purified conjugate.
Protocol 3: Purification using Tangential Flow Filtration (TFF)
Objective: To remove unreacted this compound and perform buffer exchange using TFF.
Materials:
-
TFF system (pump, reservoir, membrane cassette).
-
TFF membrane with an appropriate MWCO.
-
Diafiltration buffer.
Procedure:
-
Assemble the TFF system according to the manufacturer's instructions.
-
Flush the system with water or buffer to remove any storage solution and wet the membrane.
-
Add the post-conjugation reaction mixture to the sample reservoir.
-
Begin recirculating the sample through the system at the recommended cross-flow rate.
-
Apply pressure to the system to start the filtration process (diafiltration).
-
Continuously add diafiltration buffer to the sample reservoir at the same rate as the permeate is being removed to maintain a constant volume.
-
Perform diafiltration for at least 5-10 diavolumes to ensure complete removal of the excess PEG.
-
Once the diafiltration is complete, the concentrated and purified PEGylated conjugate remains in the retentate.
Quantitative Data Summary
The efficiency of removing excess PEG can vary depending on the method and experimental conditions. The following table provides a general comparison.
| Purification Method | Typical Purity Achieved | Typical Recovery | Key Advantages | Key Disadvantages |
| Size Exclusion Chromatography (SEC) | >95% | 80-95% | High resolution, good for analytical and preparative scales.[1][] | Sample dilution, limited loading capacity.[17] |
| Ion Exchange Chromatography (IEX) | >95% | 85-98% | High capacity, can separate based on PEGylation degree.[9][17] | Requires charge difference, may require optimization of buffer conditions. |
| Tangential Flow Filtration (TFF) | >99% (for small molecules) | >95% | Highly scalable, rapid, combines concentration and purification.[7][8][10] | Can cause shear stress on molecules, potential for membrane fouling. |
| Dialysis | Dependent on MWCO and buffer changes | >90% | Simple, gentle on the sample.[12][13] | Slow, not easily scalable.[17] |
Note: The values presented are typical and can vary based on the specific conjugate, PEG reagent, and experimental setup.
References
- 1. PEGylated Human Serum Albumin: Review of PEGylation, Purification and Characterization Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dialysis Methods for Protein Research | Thermo Fisher Scientific - RU [thermofisher.com]
- 6. Purification of PEGylated nanoparticles using tangential flow filtration (TFF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. PEG Removal | Dana-Farber Cancer Institute [dana-farber.org]
- 9. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 10. Membrane-Based Hybrid Method for Purifying PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 14. journals.ekb.eg [journals.ekb.eg]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Br-PEG6-CH2COOH Conjugation to Lysine Residues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Br-PEG6-CH2COOH conjugation to lysine residues.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound to lysine residues?
The optimal pH for modifying lysine residues is in the range of 8.5-9.5.[1] This is because the primary amine on the lysine side chain needs to be in its deprotonated, nucleophilic state (-NH2) to react with the electrophilic bromoacetyl group. The pKa of the lysine ε-amino group is approximately 10.5.[1] At a pH close to the pKa, a significant portion of the lysine residues will be deprotonated and available for conjugation.
Q2: What are the primary competing reactions I should be aware of?
The main competing reaction is the hydrolysis of the bromoacetyl group, which is more pronounced at higher pH values. Hydroxide ions in the solution can attack the bromoacetyl group, rendering the this compound reagent inactive. Therefore, a balance must be struck between having a sufficiently high pH to deprotonate the lysine and avoiding excessive hydrolysis of the reagent.
Q3: Can I use Tris buffer for this conjugation reaction?
No, it is not recommended to use buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane). The primary amine in the Tris buffer will compete with the lysine residues on your protein for reaction with the this compound, leading to lower conjugation efficiency.
Q4: How can I remove unreacted this compound and byproducts after the conjugation reaction?
Standard protein purification techniques such as dialysis, size-exclusion chromatography (SEC), or tangential flow filtration (TFF) can be used to effectively remove unreacted PEG reagent and any small molecule byproducts from the conjugated protein.
Q5: How can I determine the extent of PEGylation on my protein?
Several methods can be used to quantify the degree of PEGylation, including:
-
SDS-PAGE: PEGylated proteins will show a characteristic increase in apparent molecular weight.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): This provides a precise measurement of the mass of the conjugated protein, allowing for the determination of the number of attached PEG chains.
-
UV-Vis Spectroscopy: If the PEG reagent contains a chromophore, its concentration can be determined spectrophotometrically.
-
Colorimetric Assays: Assays like the TNBSA assay can be used to quantify the number of remaining free primary amines after conjugation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no conjugation efficiency | Incorrect pH of the reaction buffer. | Ensure the pH of the reaction buffer is between 8.5 and 9.5 to facilitate the deprotonation of lysine residues. Verify the pH of your buffer with a calibrated pH meter. |
| Hydrolysis of the this compound reagent. | Prepare the this compound solution immediately before use. Avoid prolonged incubation times at very high pH. Consider performing the reaction at a slightly lower temperature (e.g., room temperature instead of 37°C) to reduce the rate of hydrolysis. | |
| Presence of competing nucleophiles in the buffer. | Avoid buffers containing primary amines like Tris. Use non-reactive buffers such as phosphate, borate, or carbonate/bicarbonate buffers. | |
| Low purity of the protein. | Ensure the protein is of high purity (>95%). Impurities with reactive nucleophiles can consume the PEG reagent. Perform buffer exchange to remove any small molecule contaminants from the protein solution. | |
| Inaccessible lysine residues. | The lysine residues on your protein may be buried within the protein structure and inaccessible to the PEG reagent. Consider using a longer PEG linker or performing the conjugation under partially denaturing conditions (use with caution as this may affect protein activity). | |
| Protein precipitation during or after conjugation | Change in protein solubility due to PEGylation. | Optimize the degree of PEGylation; over-PEGylation can sometimes lead to insolubility. Screen different buffer conditions (pH, ionic strength) for the final conjugated product. |
| Instability of the protein at the reaction pH. | Confirm that your protein is stable at the chosen reaction pH (8.5-9.5). If not, you may need to perform the reaction at a lower pH, accepting a lower reaction rate, or for a shorter duration. | |
| Heterogeneous product with multiple PEG chains attached | High molar excess of the PEG reagent. | Reduce the molar ratio of this compound to protein. Perform a titration experiment to find the optimal ratio for your desired degree of PEGylation. |
| Multiple accessible lysine residues with similar reactivity. | This is an inherent challenge with lysine-based conjugation. To achieve site-specific PEGylation, consider alternative strategies such as N-terminal specific modification at a lower pH or engineering a cysteine residue at a specific site for thiol-reactive PEGylation. |
Data Presentation
Table 1: Impact of pH on Key Parameters in this compound Conjugation
| pH | Lysine Amine Reactivity (Relative) | Bromoacetyl Group Hydrolysis Rate (Relative) | Overall Conjugation Efficiency (Expected Trend) |
| 7.0 | Low | Low | Very Low |
| 7.5 | Moderate | Low | Low to Moderate |
| 8.0 | Good | Moderate | Moderate |
| 8.5 | High | Moderate to High | High |
| 9.0 | Very High | High | Optimal/High |
| 9.5 | Very High | Very High | Moderate to High (may decrease due to hydrolysis) |
| 10.0 | Very High | Extremely High | Low (hydrolysis dominates) |
Note: The values in this table represent expected trends and relative rates. The optimal pH for a specific protein may vary depending on the pKa of its surface-exposed lysine residues.
Experimental Protocols
Protocol: Conjugation of this compound to a Model Protein (e.g., Bovine Serum Albumin - BSA)
Materials:
-
Bovine Serum Albumin (BSA)
-
This compound
-
Conjugation Buffer: 100 mM Sodium Bicarbonate Buffer, pH 8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Dialysis tubing (10 kDa MWCO) or size-exclusion chromatography column
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Protein Preparation:
-
Dissolve BSA in the Conjugation Buffer to a final concentration of 10 mg/mL.
-
If the initial BSA solution contains interfering substances, perform a buffer exchange into the Conjugation Buffer using dialysis or a desalting column.
-
-
PEG Reagent Preparation:
-
Immediately before use, dissolve this compound in the Conjugation Buffer to a concentration that will result in the desired molar excess (e.g., a 10-fold molar excess over BSA).
-
-
Conjugation Reaction:
-
Add the prepared this compound solution to the BSA solution while gently stirring.
-
Incubate the reaction mixture at room temperature for 2 hours with gentle agitation.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 50 mM Tris. This will react with any remaining unreacted this compound.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Transfer the reaction mixture to a dialysis bag (10 kDa MWCO) and dialyze against PBS (pH 7.4) at 4°C with at least three buffer changes over 24 hours.
-
Alternatively, purify the conjugate using a size-exclusion chromatography column equilibrated with PBS.
-
-
Analysis and Storage:
-
Analyze the purified conjugate by SDS-PAGE and mass spectrometry to confirm PEGylation.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Store the purified conjugate at 4°C for short-term use or at -20°C or -80°C for long-term storage.
-
Visualizations
Caption: Reaction mechanism of this compound conjugation to a lysine residue.
Caption: Experimental workflow for protein conjugation with this compound.
Caption: Troubleshooting decision tree for low conjugation efficiency.
References
Strategies to improve the solubility of Br-PEG6-CH2COOH conjugates
Welcome to the technical support center for Br-PEG6-CH2COOH and its conjugates. This guide provides troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols to help researchers and drug development professionals overcome solubility challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is solubility a concern?
This compound is a heterobifunctional linker that contains a bromo group, a terminal carboxylic acid, and a hydrophilic hexaethylene glycol (PEG6) spacer.[1] The PEG spacer is designed to increase the aqueous solubility of the molecule or any conjugate it is attached to.[1][2] However, the overall solubility of the final conjugate depends on the properties of the molecule it is attached to. A large, hydrophobic drug can significantly reduce the aqueous solubility of the entire conjugate, leading to precipitation or aggregation.[3]
Q2: My this compound conjugate has poor solubility in aqueous buffer. What is the first step I should take?
The most common and effective method is to first dissolve the conjugate in a minimal amount of a water-miscible organic solvent before adding it to your aqueous buffer.[4][5] Solvents like dimethylsulfoxide (DMSO) or dimethylformamide (DMF) are excellent choices for creating a concentrated stock solution.[4][6] This stock solution can then be slowly added to the aqueous buffer while vortexing to achieve the desired final concentration.
Q3: Which solvents are recommended for dissolving PEG-acid conjugates?
Polyethylene glycol (PEG) and its derivatives are soluble in a wide range of solvents. The choice of solvent can depend on the properties of the conjugated molecule.
-
High Solubility: Water, dimethylsulfoxide (DMSO), dimethylformamide (DMF), dichloromethane (DCM), and various alcohols.[7][8]
-
Moderate Solubility: Tetrahydrofuran (THF) and acetonitrile.[7][9] Solubility in THF can sometimes be slow at room temperature but improves with mild heating.[9]
-
Insoluble: Nonpolar solvents such as hydrocarbons.[8]
Q4: How does pH affect the solubility of this compound conjugates?
The carboxylic acid (-COOH) group on the linker is ionizable.
-
At acidic pH (below its pKa): The carboxyl group will be protonated (-COOH), making it less polar and potentially reducing aqueous solubility.
-
At neutral or basic pH (above its pKa): The carboxyl group will be deprotonated (-COO⁻), forming a carboxylate salt. This ionized form is significantly more water-soluble.
Therefore, using a buffer with a neutral to slightly basic pH (e.g., PBS at pH 7.4) is generally recommended to maximize the solubility of the conjugate.[4][5]
Q5: Can I heat the solution to help dissolve my conjugate?
Mild heating can be an effective strategy to dissolve PEG compounds, especially in organic solvents like THF.[9] PEGs are stable and can be dissolved in warm water (80-90°C) without adverse effects.[8] However, caution is advised. The stability of your conjugated molecule (e.g., protein, peptide, or small molecule) to heat must be considered. Always start with gentle warming and monitor for any signs of degradation or aggregation.
Troubleshooting Guide
If you are experiencing solubility issues with your this compound conjugate, follow this troubleshooting workflow to identify and resolve the problem.
Caption: A step-by-step workflow for troubleshooting solubility issues.
Data Summary
The choice of solvent is critical for successfully dissolving your this compound conjugate. The following table summarizes the compatibility of PEG linkers with various common laboratory solvents.
| Solvent Class | Examples | Solubility of PEG Conjugates | Reference(s) |
| Aqueous Buffers | Water, PBS, MES, Borate Buffer | High, especially at neutral to basic pH. | [7][8] |
| Polar Aprotic | DMSO, DMF | High. Recommended for preparing initial stock solutions. | [4][7] |
| Chlorinated | Dichloromethane (DCM), Chloroform | High. | [7][8] |
| Alcohols | Methanol, Ethanol | High. | [7][8] |
| Ethers | Tetrahydrofuran (THF) | Moderate. May require mild heating for complete dissolution. | [9] |
| Nitriles | Acetonitrile | Moderate. | [7] |
| Nonpolar | Hydrocarbons (e.g., Hexane, Toluene) | Insoluble. | [8] |
Experimental Protocols
Protocol 1: Recommended Solubilization of this compound Conjugates
This protocol uses the recommended two-step method of creating an organic stock solution before dilution in an aqueous buffer. This method minimizes the risk of precipitation.
Caption: A workflow diagram for the two-step solubilization protocol.
Detailed Steps:
-
Equilibrate Reagent: Allow the vial of your lyophilized this compound conjugate to reach room temperature before opening to prevent moisture condensation.[5]
-
Prepare Stock Solution: Add a minimal volume of a high-purity, anhydrous water-miscible organic solvent (e.g., DMSO, DMF) to the vial.[4] Aim for a high concentration (e.g., 10-50 mg/mL).
-
Dissolve: Vortex or sonicate the vial until all solid material is completely dissolved. The solution should be clear.
-
Prepare Aqueous Buffer: Have your final, sterile-filtered aqueous buffer ready in a separate tube. For conjugates with a carboxylic acid, a buffer at pH 7.2-7.5 is ideal for solubility.[4]
-
Dilute: While vigorously vortexing the aqueous buffer, slowly and dropwise add the required volume of the concentrated stock solution. This rapid mixing prevents localized high concentrations that can lead to precipitation.
-
Final Check: Inspect the final solution to ensure it is clear and free of particulates. If the solution appears cloudy, you may need to troubleshoot further using the guide above.
Diagram: Structure and Functional Groups of this compound
Understanding the structure of the linker can help in predicting its solubility behavior. The hydrophilic PEG chain is the primary driver of water solubility, while the terminal functional groups dictate its reactivity and response to pH.
Caption: Key functional components influencing reactivity and solubility.
References
- 1. Bromo-PEG2-acid, 1807503-92-9 | BroadPharm [broadpharm.com]
- 2. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 3. PEG–Ursolic Acid Conjugate: Synthesis and In Vitro Release Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Poly(ethylene glycol)-Prodrug Conjugates: Concept, Design, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Minimizing linker-linker dimerization with Br-PEG6-CH2COOH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing linker-linker dimerization when using Br-PEG6-CH2COOH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional polyethylene glycol (PEG) linker. It contains two different reactive functional groups at its termini: a bromo group and a carboxylic acid group. The PEG component is a flexible, hydrophilic spacer that can improve the solubility and pharmacokinetic properties of the resulting conjugate.[1][2] This linker is commonly used in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs), where it connects a cytotoxic drug to an antibody.[3] The bromo group can react with nucleophiles, such as thiol groups on proteins, while the carboxylic acid can be activated to react with primary amines, such as lysine residues on antibodies.[1][4]
Q2: What is linker-linker dimerization and why is it a concern?
Linker-linker dimerization is an unwanted side reaction where two molecules of the this compound linker react with each other to form a dimer. This is a concern because it consumes the active linker, reducing the efficiency of the desired conjugation reaction. Furthermore, the presence of linker dimers in the final product can lead to impurities that are difficult to remove and may compromise the homogeneity and characterization of the bioconjugate.[5]
Q3: What is the potential chemical mechanism for this compound dimerization?
The most probable mechanism for the self-dimerization of this compound is an intermolecular Williamson ether synthesis-like reaction. In this reaction, the carboxylate anion of one linker molecule acts as a nucleophile and attacks the electrophilic carbon atom bonded to the bromine atom of a second linker molecule. This results in the formation of an ester bond, linking the two PEG chains together. This reaction is more likely to occur under basic conditions, which can deprotonate the carboxylic acid to form the more nucleophilic carboxylate.
Troubleshooting Guides
Issue 1: Low Yield of Desired Bioconjugate and Presence of Unknown Impurities
Possible Cause: Linker-linker dimerization of this compound may be occurring as a significant side reaction, consuming the linker and introducing impurities.
Troubleshooting Steps:
-
Reaction Condition Optimization:
-
pH Control: Avoid strongly basic conditions that favor the deprotonation of the carboxylic acid, which increases its nucleophilicity and the likelihood of attacking the bromo group of another linker molecule. Maintain a pH range that is optimal for your desired conjugation chemistry while minimizing dimerization. For reactions involving N-hydroxysuccinimide (NHS) esters, a pH of 7-9 is typically used.[6]
-
Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate for the desired conjugation. Higher temperatures can accelerate the rate of the undesired dimerization reaction.
-
Concentration: Use the linker at an appropriate concentration. Very high concentrations of the linker may increase the probability of intermolecular reactions leading to dimerization.
-
-
Order of Reagent Addition:
-
If activating the carboxylic acid (e.g., with EDC/NHS) for reaction with an amine on your biomolecule, it is advisable to perform this activation step first and then add the activated linker to the biomolecule solution. This minimizes the time the free linker is present under conditions that might promote dimerization.
-
-
Purification:
-
Employ stringent purification methods to remove any potential linker dimers from your final product. Techniques such as size-exclusion chromatography (SEC), reversed-phase high-performance liquid chromatography (RP-HPLC), or ion-exchange chromatography can be effective in separating the desired bioconjugate from smaller dimeric linker species.[7]
-
Table 1: Recommended Adjustments to Minimize Dimerization
| Parameter | Standard Condition | Recommended Adjustment for Troubleshooting | Rationale |
| pH | 7.0 - 9.0 | Maintain pH closer to 7.0 if possible | Reduces carboxylate formation, minimizing nucleophilic attack. |
| Temperature | Room Temperature (20-25°C) | 4°C to Room Temperature | Lower temperature slows down the rate of the dimerization side reaction. |
| Linker Concentration | Varies by application | Use the lowest effective concentration | Reduces the probability of intermolecular collisions leading to dimerization. |
| Reaction Time | Varies by application | Monitor reaction progress and stop when the desired conjugation is maximized | Minimizes the time for the dimerization side reaction to occur. |
Issue 2: Difficulty in Characterizing the Final Bioconjugate
Possible Cause: The presence of heterogeneous species, including linker dimers and conjugates formed from these dimers, can complicate analytical characterization.
Troubleshooting Steps:
-
Analytical Method Development:
-
Mass Spectrometry (MS): Use high-resolution mass spectrometry to identify the molecular weights of all species in your sample. The expected mass of the dimer will be twice the molecular weight of the monomer minus the mass of HBr.
-
Chromatography (HPLC/SEC): Employ analytical HPLC or SEC to separate different species based on size and hydrophobicity. Dimerization will result in species with different retention times compared to the monomeric linker and the desired conjugate.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation of impurities, NMR can be a powerful tool to confirm the structure of the dimer if it can be isolated.
-
-
Purity Assessment:
Table 2: Analytical Techniques for Detecting Linker Dimerization
| Technique | Expected Observation for Dimer | Purpose |
| Mass Spectrometry (MS) | A peak corresponding to the molecular weight of the dimer. | Identification of dimeric species. |
| HPLC (Reversed-Phase) | A new peak with a different retention time from the monomer. | Separation and quantification of the dimer. |
| Size-Exclusion Chromatography (SEC) | A peak eluting earlier than the monomer, indicating a larger size. | Separation based on hydrodynamic volume. |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound Dimerization.
Caption: Troubleshooting Workflow for Linker Dimerization.
References
- 1. precisepeg.com [precisepeg.com]
- 2. chempep.com [chempep.com]
- 3. PEG Linker, Discrete PEG | BroadPharm [broadpharm.com]
- 4. medkoo.com [medkoo.com]
- 5. enovatia.com [enovatia.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Characterization and separation of PEG polymer linkers and IEkMCC-PEG conjugates. [plos.figshare.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Controlling the Degree of Labeling with Br-PEG6-CH2COOH
Welcome to the technical support center for Br-PEG6-CH2COOH. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent for precise bioconjugation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the labeling process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a heterobifunctional PEGylation reagent. It contains a bromoacetyl group at one end of the polyethylene glycol (PEG) chain and a carboxylic acid group at the other. The bromoacetyl group is a reactive moiety that primarily targets sulfhydryl (thiol) groups on molecules like proteins and peptides, forming a stable thioether bond. The PEG spacer (a chain of 6 ethylene glycol units) enhances the solubility and can reduce the immunogenicity of the conjugated molecule. The terminal carboxylic acid can be used for subsequent conjugation to other molecules containing primary amines using carbodiimide chemistry (e.g., EDC).
Q2: What functional groups does the bromoacetyl group of this compound react with?
The bromoacetyl group is highly reactive towards nucleophiles. Its primary target is the sulfhydryl group (-SH) of cysteine residues in proteins and peptides.[1] It can also react with other nucleophilic side chains, such as the imidazole group of histidine and the amino group of lysine, but these reactions are generally slower and require higher pH conditions.[2]
Q3: How does pH affect the labeling reaction?
The pH of the reaction buffer is a critical parameter for controlling the specificity of the labeling reaction.
-
For selective labeling of cysteine residues , it is recommended to perform the reaction at a pH between 6.5 and 7.5.[3] In this pH range, the thiol group is sufficiently nucleophilic to react with the bromoacetyl group, while primary amines (like the side chain of lysine) are protonated and thus less reactive.
-
At higher pH values (pH > 8.0) , the reactivity of other nucleophiles, particularly the ε-amino group of lysine, increases, which can lead to non-specific labeling.[4]
Q4: What is the role of the carboxylic acid group in this compound?
The terminal carboxylic acid (-COOH) group is generally unreactive under the conditions used for the bromoacetyl-thiol conjugation. Its primary purpose is to serve as a functional handle for a secondary conjugation step. After the initial labeling via the bromoacetyl group, the carboxylic acid can be activated (e.g., with EDC and NHS) to react with primary amines, allowing for the creation of more complex bioconjugates.
Q5: How should I store this compound?
It is recommended to store this compound at -20°C, protected from moisture.[4] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation. For preparing stock solutions, use a dry, inert solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Troubleshooting Guide
This guide addresses common issues that may arise during the labeling of biomolecules with this compound.
| Problem | Possible Cause | Suggested Solution |
| Low Degree of Labeling | 1. Insufficient Molar Excess of PEG Reagent: The ratio of this compound to the target molecule is too low. | Increase the molar excess of the this compound reagent. It is advisable to perform a series of small-scale reactions with varying molar ratios to determine the optimal concentration for your specific application.[1][5] |
| 2. Presence of Reducing Agents: Reducing agents like Dithiothreitol (DTT) or β-mercaptoethanol in the protein solution will react with the bromoacetyl group, consuming the PEG reagent. | Ensure that all reducing agents are removed from the protein solution before adding the this compound. This can be achieved by dialysis, diafiltration, or using a desalting column. TCEP (tris(2-carboxyethyl)phosphine) is a non-thiol reducing agent and can be an alternative in some cases, but its compatibility should be verified.[3] | |
| 3. Incorrect Reaction pH: The pH of the reaction buffer is too low, leading to a less nucleophilic thiol group on the cysteine residue. | Ensure the reaction buffer is within the optimal pH range of 6.5-7.5 for thiol-selective labeling.[3] | |
| 4. Hydrolysis of the Bromoacetyl Group: Although relatively stable, the bromoacetyl group can undergo hydrolysis, especially at higher pH and over extended reaction times. | Prepare the this compound stock solution immediately before use. Avoid prolonged incubation times and consider performing the reaction at a lower temperature (e.g., 4°C) to minimize hydrolysis. | |
| High Degree of Labeling / Non-Specific Labeling | 1. Molar Excess of PEG Reagent is Too High: An excessive amount of this compound can lead to the modification of less reactive sites. | Reduce the molar excess of the this compound reagent. Refer to the optimization experiments mentioned above to find a suitable ratio. |
| 2. Reaction pH is Too High: A pH above 8.0 increases the reactivity of other nucleophilic amino acid side chains, such as lysine and histidine, leading to non-specific conjugation.[4] | Lower the pH of the reaction buffer to the recommended range of 6.5-7.5 for thiol-specific labeling. | |
| 3. Presence of Highly Reactive, Solvent-Exposed Nucleophiles: The target protein may have particularly reactive lysine or histidine residues that can compete with cysteine for the PEG reagent. | If thiol-specific labeling is crucial, consider site-directed mutagenesis to remove the target cysteine and introduce it in a less reactive region or protect other reactive groups. Alternatively, carefully control the reaction pH and stoichiometry. | |
| Protein Aggregation or Precipitation | 1. Change in Protein Surface Properties: The addition of PEG chains can alter the surface charge and hydrophobicity of the protein, leading to aggregation. | Optimize the degree of labeling; a lower degree of PEGylation might be sufficient to achieve the desired properties without causing aggregation. Screen different buffer conditions (e.g., varying pH, ionic strength, or including stabilizing excipients). |
| 2. Cross-linking (if using a di-functional PEG): This is less of a concern with the monofunctional bromoacetyl group of this compound, but impurities could potentially cause cross-linking. | Ensure the purity of your this compound reagent. SEC-MALS can be used to detect protein-PEG-protein complexes.[2] |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with this compound
This protocol provides a starting point for the conjugation of this compound to a protein containing free sulfhydryl groups.
Materials:
-
Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
This compound.
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2.
-
Quenching Solution: 1 M β-mercaptoethanol or L-cysteine in water.
-
Desalting column or dialysis cassette for purification.
Procedure:
-
Protein Preparation:
-
If the protein has disulfide bonds that need to be reduced to generate free thiols, incubate the protein with a 10-fold molar excess of a reducing agent like DTT or TCEP for 1 hour at room temperature.
-
Remove the reducing agent completely using a desalting column or dialysis, exchanging the buffer with the Reaction Buffer.
-
Determine the protein concentration using a standard method (e.g., BCA assay).
-
-
PEG Reagent Preparation:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Prepare a stock solution of this compound (e.g., 10-50 mM) in anhydrous DMF or DMSO immediately before use.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound stock solution to the protein solution. A good starting point is a 10 to 20-fold molar excess of the PEG reagent over the protein.
-
Gently mix and incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction from light.
-
-
Quenching the Reaction:
-
To stop the reaction, add the Quenching Solution to a final concentration of 10-20 mM. This will react with any unreacted this compound.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove the excess PEG reagent and quenching agent by size-exclusion chromatography (SEC), dialysis, or using a desalting column.
-
-
Characterization:
-
Analyze the degree of labeling using methods described in Protocol 2.
-
Protocol 2: Determination of the Degree of Labeling
The degree of labeling (DOL), which is the average number of PEG molecules conjugated to each protein molecule, can be determined using several analytical techniques.
A. SDS-PAGE Analysis (Qualitative):
-
Run samples of the unlabeled protein and the purified PEGylated protein on an SDS-PAGE gel.
-
The PEGylated protein will show a shift to a higher apparent molecular weight compared to the unlabeled protein. The magnitude of the shift can give a qualitative indication of the degree of labeling.
B. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS):
-
MALDI-TOF MS is a powerful technique for determining the exact mass of the protein before and after PEGylation.
-
The mass difference will correspond to the number of attached PEG molecules. A heterogeneous mixture of PEGylated species can also be identified.
C. UV-Visible Spectrophotometry (for proteins with known extinction coefficients):
-
This method is more commonly used for colored or fluorescent labels but can be adapted if the PEG reagent contains a chromophore. For this compound, this method is not directly applicable unless a secondary chromophoric label is attached to the carboxylic acid end.
D. High-Performance Liquid Chromatography (HPLC):
-
Techniques like Size-Exclusion Chromatography (SEC) and Reverse-Phase HPLC (RP-HPLC) can be used to separate unreacted protein, PEGylated protein species with different degrees of labeling, and excess PEG reagent.[1][6]
-
By integrating the peak areas, the relative amounts of each species can be quantified.
Quantitative Data on Degree of Labeling
The degree of PEGylation is highly dependent on the molar ratio of the PEG reagent to the protein. Below are illustrative examples from the literature using different PEG reagents that demonstrate this principle.
Table 1: Effect of Molar Ratio of PEG Reagent to Protein on the Degree of Labeling.
| Target Protein | PEG Reagent | Molar Ratio (PEG:Protein) | Average Degree of Labeling | Reference |
| rhG-CSF | mPEG-ALD | 5:1 | ~1 | Behi et al., 2018[5] |
| rMETase | MEGC-PEG-5000 | 30:1 | ~4 | Yang et al., 2003 |
| rMETase | MEGC-PEG-5000 | 60:1 | ~6 | Yang et al., 2003 |
| rMETase | MEGC-PEG-5000 | 120:1 | ~8 | Yang et al., 2003 |
Note: This data is illustrative and the optimal molar ratio for this compound with your specific protein must be determined empirically.
Visualizations
Experimental Workflow
Caption: Workflow for protein labeling with this compound.
Signaling Pathway/Reaction Mechanism
Caption: Thiol-selective reaction of this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common labeling issues.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 3. Strategies for labeling proteins with PARACEST agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
A Head-to-Head Battle for Thiol-Specific Bioconjugation: Br-PEG6-CH2COOH vs. Maleimide-PEG-COOH
In the landscape of bioconjugation, the precise and stable linkage of molecules to proteins and other biomolecules is paramount for the development of targeted therapeutics, diagnostics, and research tools. For researchers aiming to modify cysteine residues, two prominent thiol-reactive PEGylated linkers, Br-PEG6-CH2COOH and Maleimide-PEG-COOH, offer distinct advantages and disadvantages. This guide provides an objective comparison of their performance, supported by experimental data, to aid scientists in selecting the optimal reagent for their specific application.
At a Glance: Key Performance Characteristics
| Feature | This compound | Maleimide-PEG-COOH |
| Reactive Group | Bromoacetyl | Maleimide |
| Reaction Mechanism | Nucleophilic Substitution (SN2) | Michael Addition |
| Optimal pH for Thiol Reaction | 7.5 - 9.0[1][2] | 6.5 - 7.5[1][2][3][4][] |
| Reaction Kinetics with Thiols | Slower, 2-3 orders of magnitude slower than maleimide at pH 6.5[1][2] | Rapid, with reactions often reaching completion in <2 minutes to 2 hours.[2][6] |
| Resulting Linkage | Stable Thioether Bond | Thiosuccinimide Adduct |
| Linkage Stability | Highly Stable | Susceptible to retro-Michael reaction (deconjugation) and hydrolysis[3][7][8][9][10][11] |
| Off-Target Reactivity | Can react with other nucleophiles like amines and imidazole at higher pH.[1][2] | Highly selective for thiols at pH 6.5-7.5; reactivity with amines is ~1000 times slower.[3][] |
Delving into the Chemistry: Mechanism of Action
The fundamental difference between these two linkers lies in their reaction mechanism with thiol groups.
This compound reacts with thiols via a nucleophilic substitution (SN2) reaction. The thiol, in its deprotonated thiolate form, attacks the carbon atom bearing the bromine, displacing the bromide and forming a stable thioether bond. This reaction is generally favored at a slightly alkaline pH (7.5-9.0) to ensure a sufficient concentration of the more nucleophilic thiolate anion.[1][2]
Maleimide-PEG-COOH , on the other hand, undergoes a Michael addition reaction with thiols.[3][12] The thiol attacks one of the carbon atoms of the maleimide's double bond, leading to the formation of a thiosuccinimide adduct. This reaction is highly efficient and proceeds rapidly at a near-neutral pH range of 6.5-7.5.[1][3][4][]
References
- 1. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 4. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. research-portal.uu.nl [research-portal.uu.nl]
- 7. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. prolynxinc.com [prolynxinc.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bachem.com [bachem.com]
A Comparative Guide to the Characterization of Br-PEG6-CH2COOH Conjugates
For researchers, scientists, and drug development professionals, the precise characterization of polyethylene glycol (PEG) conjugates is paramount to ensure the quality, efficacy, and safety of novel therapeutics and functionalized materials. This guide provides a comparative analysis of mass spectrometry for the characterization of Br-PEG6-CH2COOH, a heterobifunctional PEG linker, and presents alternative analytical techniques with supporting data and detailed protocols.
Mass Spectrometry: A Primary Tool for PEG Conjugate Analysis
Mass spectrometry (MS) is a cornerstone technique for the analysis of PEGylated molecules, offering insights into molecular weight, purity, and structural integrity. The two most common MS methods for this purpose are Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI).
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a powerful technique for determining the molecular weight distribution of polymers like PEG. It provides a rapid and relatively simple way to assess the polydispersity of the PEG chain.
Electrospray Ionization Mass Spectrometry (ESI-MS) , often coupled with liquid chromatography (LC-MS), is another valuable technique. ESI-MS is particularly useful for analyzing smaller, more discrete PEG molecules and can provide information about the charge state and fragmentation patterns of the conjugate, aiding in structural elucidation.[1] However, the inherent polydispersity of PEG can lead to complex spectra with overlapping charge patterns, which can be a challenge to interpret.[1]
Quantitative Comparison of Analytical Techniques
The following table summarizes the quantitative data obtained for a comparable methoxy-PEG (mPEG) polymer series using Mass Spectrometry, Size Exclusion Chromatography (SEC), and Nuclear Magnetic Resonance (NMR) spectroscopy. This data, adapted from a study on mPEG analysis, provides a useful benchmark for what can be expected when characterizing this compound.[2]
| Analytical Technique | Parameter Measured | mPEG 500 Da | mPEG 2000 Da | mPEG 5000 Da |
| Mass Spectrometry (MALDI-TOF) | Peak Molecular Weight (Mp) | 524 | 2035 | 5010 |
| Polydispersity Index (PDI) | 1.02 | 1.01 | 1.01 | |
| Size Exclusion Chromatography (SEC) | Peak Molecular Weight (Mp) | 550 | 2150 | 5300 |
| Polydispersity Index (PDI) | 1.05 | 1.04 | 1.03 | |
| ¹H Nuclear Magnetic Resonance (NMR) | Number-Average Molecular Weight (Mn) | 530 | 2080 | 5150 |
Alternative Characterization Methods
While mass spectrometry is a primary tool, a multi-faceted approach utilizing other techniques provides a more comprehensive characterization of this compound conjugates.
High-Performance Liquid Chromatography (HPLC) is a robust method for separating and quantifying PEG conjugates.[] When coupled with detectors like Refractive Index (RI) or Evaporative Light Scattering (ELSD), HPLC can determine the purity and concentration of the conjugate.[] Reversed-phase HPLC is particularly effective for separating PEG oligomers.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy offers detailed structural information. ¹H NMR can be used to confirm the presence of the bromine, the carboxylic acid, and the PEG backbone, as well as to determine the degree of functionalization.[2][5] It is also a powerful tool for quantifying the amount of PEG in a sample.[6]
Experimental Protocols
MALDI-TOF-MS Analysis of this compound
Objective: To determine the molecular weight distribution and polydispersity of the this compound conjugate.
Materials:
-
This compound sample
-
MALDI Matrix: α-Cyano-4-hydroxycinnamic acid (CHCA)
-
Solvent: 50:50 Acetonitrile:Water with 0.1% Trifluoroacetic acid (TFA)
-
MALDI target plate
-
Micropipettes
Procedure:
-
Prepare a 10 mg/mL stock solution of the CHCA matrix in the solvent.
-
Prepare a 1 mg/mL solution of the this compound sample in the solvent.
-
Mix the sample and matrix solutions in a 1:1 (v/v) ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry completely, allowing for co-crystallization.
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire the mass spectrum in positive ion reflector mode over a mass range appropriate for the expected molecular weight of the conjugate (e.g., m/z 300-1000).
-
Analyze the resulting spectrum to determine the peak molecular weight (Mp) and calculate the polydispersity index (PDI).
ESI-MS Analysis of this compound
Objective: To confirm the molecular weight and obtain structural information of the this compound conjugate.
Materials:
-
This compound sample
-
Solvent: 50:50 Acetonitrile:Water with 0.1% Formic acid
-
ESI-capable mass spectrometer
Procedure:
-
Prepare a 10 µg/mL solution of the this compound sample in the solvent.
-
Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in positive ion mode.
-
Optimize ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable signal and minimize fragmentation.
-
Analyze the spectrum to identify the protonated molecule [M+H]⁺ and any other adducts (e.g., [M+Na]⁺, [M+K]⁺). The presence of multiple charged species can be reduced by post-column addition of a charge-stripping agent like triethylamine (TEA).[7]
¹H NMR Spectroscopy of this compound
Objective: To confirm the chemical structure and purity of the this compound conjugate.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))
-
NMR tube
Procedure:
-
Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum using a 400 MHz or higher NMR spectrometer.
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks and assign them to the corresponding protons in the this compound structure. Key signals to look for include the methylene protons adjacent to the bromine, the ethylene glycol repeat units of the PEG chain, and the methylene protons adjacent to the carboxylic acid.
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate the general experimental workflow for the characterization of this compound conjugates and a conceptual signaling pathway where such a conjugate might be employed.
Caption: Experimental workflow for the characterization of this compound.
Caption: Conceptual signaling pathway for a targeted drug delivery system.
References
- 1. analusis.edpsciences.org [analusis.edpsciences.org]
- 2. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ingenieria-analitica.com [ingenieria-analitica.com]
A Comparative Guide to HPLC Analysis for Determining the Purity of Br-PEG6-CH2COOH Conjugates
For researchers, scientists, and drug development professionals, ensuring the purity of polyethylene glycol (PEG) conjugates is a critical step in the development of therapeutics and other advanced materials. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of Bromo-PEG6-Carboxylic Acid (Br-PEG6-CH2COOH) conjugates. We will delve into experimental protocols, compare different analytical approaches, and provide supporting data to aid in method selection and optimization.
HPLC: The Workhorse for Purity Determination
Reversed-phase HPLC (RP-HPLC) is a powerful and widely adopted technique for assessing the purity of PEGylated compounds.[] It separates molecules based on their hydrophobicity, allowing for the resolution of the main conjugate from impurities such as starting materials, reaction byproducts, and incompletely functionalized species.
Potential Impurities in this compound Synthesis
A thorough purity analysis requires an understanding of potential impurities. In a typical synthesis of this compound, the following impurities may be present:
-
Starting Materials: Unreacted Br-PEG6-OH and reagents used for the introduction of the carboxylic acid moiety.
-
Di-acid Impurity: HOOC-CH2-PEG6-CH2-COOH, a di-substituted byproduct.
-
Other PEG-related impurities: PEGs of different chain lengths if the starting PEG material is not monodisperse.
Key Considerations for HPLC Method Development
The successful separation of this compound and its impurities by RP-HPLC depends on several factors, including the choice of stationary phase (column) and the detection method.
Column Selection: C18 vs. C8
The most common stationary phases for reversed-phase chromatography are C18 (octadecylsilane) and C8 (octylsilane). The choice between them depends on the hydrophobicity of the analyte.
-
C18 Columns: With their longer carbon chains, C18 columns are more hydrophobic and generally provide stronger retention for non-polar and moderately polar compounds. This can lead to better separation of closely related species.[2]
-
C8 Columns: C8 columns have shorter carbon chains and are less hydrophobic than C18 columns. They are often used for more polar compounds or when shorter retention times are desired.
For a relatively polar molecule like this compound, a C18 column is often a good starting point to ensure sufficient retention and resolution from potential impurities.
Detection Methods for Non-Chromophoric PEGs
A significant challenge in the HPLC analysis of PEG compounds is their lack of a strong UV-Vis chromophore, making detection by standard UV detectors inefficient.[3] Therefore, alternative detection methods are often employed:
-
Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector that measures the light scattered by analyte particles after the mobile phase has been evaporated. It is compatible with gradient elution and is a popular choice for PEG analysis.[3][4][5]
-
Charged Aerosol Detector (CAD): CAD is another universal detector that generates a response proportional to the mass of the non-volatile analyte. It is also compatible with gradient elution and is known for its high sensitivity and consistent response for a wide range of compounds.[6]
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides not only quantitative data but also valuable structural information, allowing for the definitive identification of the main peak and any impurities.[]
Experimental Protocols
Below are detailed experimental protocols for the HPLC analysis of this compound conjugates.
Sample Preparation
-
Dissolve the this compound conjugate in the mobile phase starting condition (e.g., a high percentage of water with a low percentage of organic solvent) to a concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Recommended HPLC Method
This method is a good starting point and can be optimized for specific applications.
| Parameter | Condition |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | ELSD, CAD, or MS |
Performance Comparison
The following tables summarize the expected performance of different HPLC columns and detectors for the analysis of this compound.
Table 1: Comparison of HPLC Columns
| Feature | C18 Column | C8 Column |
| Retention | Stronger retention, longer analysis time | Weaker retention, shorter analysis time |
| Resolution | Potentially higher resolution for closely eluting impurities | May be sufficient for simple mixtures |
| Selectivity | Good for a wide range of polarities | Better for more polar analytes |
Table 2: Comparison of HPLC Detectors
| Feature | ELSD | CAD | MS |
| Principle | Light scattering | Charged aerosol detection | Mass-to-charge ratio |
| Universality | Yes | Yes | Yes |
| Sensitivity | Good | Excellent | Excellent |
| Quantitative Accuracy | Good | Excellent | Excellent (with standards) |
| Gradient Compatibility | Yes | Yes | Yes |
| Structural Information | No | No | Yes |
| Cost | Moderate | Moderate to High | High |
Visualization of the Analytical Workflow
The following diagrams illustrate the experimental workflow for HPLC analysis and a comparison of the different analytical techniques.
Caption: Experimental Workflow for HPLC Analysis.
References
In Vitro Plasma Stability of Br-PEG6-CH2COOH Linker: A Comparative Guide
In the development of targeted therapeutics such as antibody-drug conjugates (ADCs), the stability of the linker connecting the payload to the antibody is a critical determinant of both efficacy and safety.[1] An ideal linker must remain stable in systemic circulation to prevent premature release of the cytotoxic drug, which could otherwise lead to off-target toxicity and a diminished therapeutic window.[2][3] This guide provides a comparative analysis of the in vitro plasma stability of a Br-PEG6-CH2COOH linker, benchmarked against other commonly used linker technologies.
The this compound linker is a polyethylene glycol (PEG)-based linker featuring a terminal carboxylic acid for conjugation to amine-containing molecules and a bromo group which can be used for further chemical modifications or as a reactive handle. PEG linkers are generally incorporated into ADC design to improve solubility and pharmacokinetic properties.[4][5][6] The stability of the final conjugate in plasma is largely dependent on the nature of the bond formed between the linker and the payload/antibody, rather than the core PEG structure itself, which is typically stable.
Comparative Plasma Stability Data
The following table summarizes hypothetical in vitro plasma stability data for an antibody conjugated with a model payload via three different linkers: a PEG-based linker derived from this compound (forming a stable amide bond), a peptide-based linker (Val-Cit), and a non-cleavable thioether linker. The data represents the percentage of intact antibody-drug conjugate remaining after incubation in human plasma at 37°C over seven days.
| Linker Type | % Intact ADC Remaining (Day 1) | % Intact ADC Remaining (Day 3) | % Intact ADC Remaining (Day 7) | Half-life (t½) in days |
| Amide (from this compound) | >98% | >95% | >92% | > 21 |
| Valine-Citrulline (Val-Cit) | ~95% | ~88% | ~75% | ~ 14 |
| Thioether (Non-cleavable) | >99% | >98% | >97% | > 30 |
Note: This data is representative and intended for comparative purposes. Actual stability will vary depending on the specific antibody, payload, and conjugation chemistry.
Non-cleavable linkers, such as thioethers, generally exhibit the highest plasma stability.[7] Peptide-based linkers, like the Val-Cit linker, are designed to be cleaved by enzymes such as cathepsins within the lysosomal compartment of target cells and can show some degree of degradation in plasma.[2][7][8] The amide bond formed from the carboxylic acid of the PEG linker is expected to have high stability in plasma, comparable to non-cleavable linkers.[9]
Experimental Workflow & Signaling Pathways
The workflow for a typical in vitro plasma stability assay is depicted below. This process is designed to mimic physiological conditions and assess the linker's resilience to plasma enzymes and chemical hydrolysis.[2][10][11]
Experimental Protocol: In Vitro Plasma Stability Assay
This protocol outlines a typical procedure for evaluating the stability of an antibody-drug conjugate (ADC) in plasma.
1. Materials and Reagents:
-
Test ADC (e.g., conjugated via this compound linker)
-
Control ADCs (e.g., with Val-Cit and thioether linkers)
-
Pooled human plasma (with anticoagulant, e.g., heparin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile, cold
-
Internal standard for LC-MS analysis
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system
2. Procedure:
-
Preparation of ADC Stock Solution: Prepare a stock solution of the test and control ADCs in PBS at a concentration of 1 mg/mL.
-
Incubation: Spike the ADC stock solution into pre-warmed human plasma to a final concentration of 100 µg/mL.[12] Gently mix and immediately take the t=0 time point aliquot.
-
Time-Point Sampling: Incubate the plasma samples at 37°C.[2] At designated time points (e.g., 0, 24, 72, and 168 hours), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.
-
Sample Quenching: To stop enzymatic reactions and precipitate plasma proteins, add the aliquot to a tube containing a 3-fold volume of cold acetonitrile with an internal standard.[10][11] Vortex vigorously.
-
Protein Precipitation: Incubate the samples on ice for 20 minutes and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Sample Analysis: Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.
-
LC-MS/MS Analysis: Quantify the amount of intact ADC in the supernatant using a validated LC-MS/MS method.[13][14] This can be achieved by monitoring the parent ADC molecule or by quantifying a signature peptide after enzymatic digestion.
-
Data Analysis: Calculate the percentage of intact ADC remaining at each time point relative to the amount at t=0. The plasma half-life (t½) can be determined by plotting the percentage of remaining ADC versus time and fitting the data to a first-order decay model.[11]
This comparative guide underscores the importance of linker stability in the design of ADCs and provides a framework for the experimental evaluation of novel linkers like this compound. The high predicted stability of the amide bond formed from this linker makes it a promising candidate for applications requiring minimal premature payload release.
References
- 1. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. PEG Linker, Discrete PEG | BroadPharm [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. adcreview.com [adcreview.com]
- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. purepeg.com [purepeg.com]
- 10. charnwooddiscovery.com [charnwooddiscovery.com]
- 11. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. mdpi.com [mdpi.com]
- 13. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 14. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
A Comparative Guide to the Validation of Conjugation Sites: Peptide Mapping with MS/MS and Its Alternatives
The precise location of conjugation is a critical quality attribute (CQA) for bioconjugates like antibody-drug conjugates (ADCs), influencing their efficacy, stability, and safety.[1][2] For researchers, scientists, and drug development professionals, robust analytical methods to confirm these conjugation sites are paramount. This guide provides an objective comparison of the industry-standard peptide mapping with tandem mass spectrometry (MS/MS) against alternative methods, supported by experimental data and detailed protocols.
Primary Method: Peptide Mapping coupled with Tandem Mass Spectrometry (MS/MS)
Peptide mapping is a powerful and widely adopted analytical technique for the comprehensive characterization of biopharmaceuticals.[3] For bioconjugates, it provides site-specific information, making it an essential tool for identifying the exact locations of drug-linker attachment.[4][5][6] The method involves enzymatically digesting the conjugate into smaller peptides, which are then separated and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass shift caused by the attached drug-linker allows for the precise identification of the conjugated peptide and, through fragmentation analysis (MS/MS), the specific amino acid residue.
Experimental Protocol: Peptide Mapping of an Antibody-Drug Conjugate
This protocol outlines a typical workflow for identifying conjugation sites on an ADC.[5][6]
1. Sample Preparation: Denaturation, Reduction, and Alkylation
-
Denaturation : The ADC sample is diluted to approximately 1 mg/mL in a denaturing buffer, such as 8 M urea in 100 mM Tris-HCl, to unfold the protein and make cleavage sites accessible to the enzyme.[5]
-
Reduction : Dithiothreitol (DTT) is added to a final concentration of 5-10 mM to reduce disulfide bonds. The sample is incubated at 37°C for 30-120 minutes.[5][6]
-
Alkylation : Iodoacetamide (IAM) is added to a final concentration of 10-20 mM to cap the free sulfhydryl groups, preventing them from reforming disulfide bonds. The reaction proceeds at room temperature in the dark for 30-60 minutes.[5][6]
-
Buffer Exchange : The sample is buffer-exchanged into a digestion-compatible buffer (e.g., 100 mM Tris-HCl, pH 7.8) using a spin desalting column to remove denaturants and excess reagents.[5]
2. Enzymatic Digestion
-
The protein concentration of the prepared sample is measured.
-
A proteolytic enzyme, most commonly trypsin, is added at a specific enzyme-to-protein ratio (e.g., 1:20 to 1:50 w/w).[5][7] Trypsin specifically cleaves at the carboxylic side of lysine and arginine residues.[5] For proteins resistant to trypsin, other enzymes like Lys-C can be used.[8]
-
The digestion mixture is incubated overnight at 37°C.[6]
-
The reaction is quenched by adding an acid, such as trifluoroacetic acid (TFA), to a final concentration of 0.5-1%.[2][6]
3. LC-MS/MS Analysis
-
Chromatography : The digested peptide mixture is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[5] Peptides are separated on a C18 reversed-phase column using a gradient of increasing organic solvent (e.g., acetonitrile) with an ion-pairing agent (e.g., formic acid).[2] Due to the hydrophobicity of drug-linkers, a higher percentage of organic solvent may be required to elute the conjugated peptides.[5][9]
-
Mass Spectrometry : The eluting peptides are ionized, typically using electrospray ionization (ESI), and introduced into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[2][7]
-
The instrument acquires MS scans to determine the mass-to-charge ratio (m/z) of the intact peptides, followed by data-dependent MS/MS scans where precursor ions are fragmented to generate a fragmentation spectrum.[2][5]
4. Data Analysis
-
Specialized software is used to compare the experimental MS/MS spectra against a theoretical database containing the protein's sequence.[6]
-
Conjugated peptides are identified by searching for the expected mass shift of the drug-linker on specific amino acids (e.g., lysine or cysteine).
-
The identification of a conjugation site is confirmed by high-quality MS/MS spectra showing a series of fragment ions (b- and y-ions) that cover the peptide sequence, allowing for unambiguous localization of the modification.[6] The presence of signature fragment ions from the payload itself can further confirm the identification.[5][6]
References
- 1. bohrium.com [bohrium.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Conjugation Site Analysis by MS/MS Protein Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conjugation Site Analysis by MS/MS Protein Sequencing - Creative Biolabs [creative-biolabs.com]
- 6. agilent.com [agilent.com]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
A Head-to-Head Battle: Cleavable vs. Non-Cleavable Linkers for Antibody-Drug Conjugates
A Comparative Guide for Researchers and Drug Developers
The efficacy and safety of Antibody-Drug Conjugates (ADCs) are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload. The choice between a cleavable and a non-cleavable linker represents a fundamental decision in ADC design, with profound implications for the therapeutic window and overall success of the drug candidate. This guide provides an objective comparison of these two linker strategies, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their ADC programs.
At a Glance: Key Differences and Performance Metrics
The selection of a linker technology dictates the mechanism of payload release, which in turn influences the ADC's stability, potency, and toxicity profile. The following tables summarize the key characteristics and comparative performance data for cleavable and non-cleavable linkers.
Table 1: General Characteristics of Cleavable and Non-Cleavable Linkers
| Feature | Cleavable Linkers | Non-Cleavable Linkers |
| Payload Release Mechanism | Triggered by specific conditions in the tumor microenvironment or inside the cancer cell (e.g., enzymes, pH, glutathione concentration).[1][2][3] | Relies on the complete degradation of the antibody backbone in the lysosome to release the payload-linker-amino acid complex.[1][2][4] |
| Released Payload | Unmodified, native drug.[4] | Payload attached to the linker and a residual amino acid.[1][5] |
| Plasma Stability | Generally lower, with a risk of premature payload release.[6] | Generally higher, leading to a longer ADC half-life.[1][4][5][7] |
| Bystander Effect | Often pronounced, as the released, membrane-permeable payload can diffuse and kill neighboring antigen-negative tumor cells.[6] | Limited or absent, as the released payload is typically charged and cannot readily cross cell membranes.[5] |
| Dependence on Target Biology | Less dependent on high rates of internalization and lysosomal degradation. | Highly dependent on efficient internalization and lysosomal processing of the ADC.[1] |
Table 2: Comparative Performance Data
| Parameter | Cleavable Linker ADCs | Non-Cleavable Linker ADCs | Data Source |
| In Vitro Cytotoxicity (IC50) | Generally more potent, especially in co-culture models demonstrating the bystander effect. | Potent against antigen-positive cells but less effective in killing neighboring antigen-negative cells. | Inferred from multiple studies |
| In Vivo Efficacy (Tumor Growth Inhibition) | Can be highly effective, particularly in heterogeneous tumors due to the bystander effect. | Can be very effective, especially with highly expressed and rapidly internalizing targets.[1] | Inferred from multiple studies |
| Systemic Toxicity (Grade ≥3 Adverse Events) | 47% of patients | 34% of patients | Meta-analysis of 11 FDA-approved ADCs[6] |
| Plasma Stability (% Intact ADC over time) | Variable, with some linkers showing significant payload loss over time. | Generally high, with minimal premature payload release.[1][8] | Inferred from multiple studies |
Note: The data in Table 2 is synthesized from multiple sources, including a meta-analysis of clinical trial data for various approved ADCs. Direct head-to-head comparative data from a single study using the same antibody and payload is limited in the public domain.
Delving Deeper: Mechanisms of Action and Payload Release
The fundamental difference between cleavable and non-cleavable linkers lies in how they liberate the cytotoxic payload.
Cleavable Linkers: A Targeted Detonation
Cleavable linkers are designed to be stable in the systemic circulation and to release their payload upon encountering specific triggers that are more prevalent in the tumor microenvironment or within cancer cells.[1][3]
There are three main classes of cleavable linkers:
-
Enzyme-Sensitive Linkers: These are the most common type and typically incorporate a peptide sequence (e.g., valine-citrulline) that is cleaved by lysosomal proteases like Cathepsin B, which are highly active in tumor cells.[2]
-
pH-Sensitive Linkers: These linkers, such as those containing a hydrazone bond, are stable at the physiological pH of blood (pH 7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[3]
-
Glutathione-Sensitive Linkers: These linkers contain a disulfide bond that is cleaved in the reducing environment of the cytoplasm, which has a much higher glutathione concentration than the bloodstream.[2]
The release of the unmodified payload by cleavable linkers is a key contributor to the bystander effect . This phenomenon, where the released drug can diffuse out of the target cancer cell and kill neighboring antigen-negative tumor cells, is particularly advantageous in treating heterogeneous tumors.[6]
Non-Cleavable Linkers: A Journey to Degradation
In contrast, non-cleavable linkers form a stable covalent bond between the antibody and the payload.[1] The release of the cytotoxic agent is entirely dependent on the proteolytic degradation of the antibody backbone after the ADC has been internalized by the cancer cell and trafficked to the lysosome.[4] This process liberates the payload, which remains attached to the linker and a single amino acid residue from the antibody.[1]
Because the resulting payload-linker-amino acid complex is typically charged and membrane-impermeable, ADCs with non-cleavable linkers generally do not exhibit a significant bystander effect.[5] Their efficacy is therefore more reliant on the high expression and efficient internalization of the target antigen on all cancer cells. The primary advantage of this approach is the enhanced plasma stability, which can lead to a longer half-life and potentially reduced off-target toxicity.[1][7]
Visualizing the Pathways
To better understand the distinct mechanisms of action, the following diagrams illustrate the key signaling and processing pathways for ADCs with cleavable and non-cleavable linkers.
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
Caption: Payload release mechanisms for cleavable vs. non-cleavable linkers.
Experimental Protocols for Key Performance Assays
The following sections provide detailed methodologies for the key experiments cited in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50).
Caption: Workflow for a typical in vitro cytotoxicity (MTT) assay.
Methodology:
-
Cell Seeding: Seed target cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate overnight to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADC in cell culture medium. Remove the old medium from the cells and add the ADC dilutions. Include untreated cells as a control.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (typically 72-96 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Plasma Stability Assay (LC-MS based)
This assay assesses the stability of the ADC in plasma by measuring the amount of intact ADC and released payload over time.
Caption: Workflow for an LC-MS based plasma stability assay.
Methodology:
-
Incubation: Incubate the ADC in plasma (human, mouse, or other species of interest) at 37°C.
-
Time Points: Collect aliquots of the plasma-ADC mixture at various time points (e.g., 0, 1, 6, 24, 48, 72 hours).
-
Sample Preparation: Process the plasma samples to separate the ADC and free payload from plasma proteins. This can be achieved through protein precipitation, solid-phase extraction, or immunocapture using beads coated with an anti-antibody.
-
LC-MS/MS Analysis: Analyze the processed samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Develop specific methods to detect and quantify the intact ADC (or a signature peptide) and the free payload.
-
Data Analysis: Calculate the percentage of intact ADC remaining at each time point relative to the 0-hour time point. Plot the percentage of intact ADC versus time to determine the stability profile.
In Vivo Efficacy Study (Xenograft Model)
This study evaluates the anti-tumor activity of the ADC in a living organism.
Caption: Workflow for an in vivo efficacy study using a xenograft model.
Methodology:
-
Tumor Implantation: Subcutaneously implant human tumor cells that express the target antigen into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into different treatment groups, including a vehicle control group and one or more ADC dose groups.
-
ADC Administration: Administer the ADC, typically via intravenous injection, according to the planned dosing schedule.
-
Monitoring: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week). Body weight is monitored as an indicator of toxicity.
-
Data Analysis: At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group. Plot the mean tumor volume over time for each group.
Conclusion: Selecting the Optimal Linker for Your ADC
The choice between a cleavable and a non-cleavable linker is not a one-size-fits-all decision. It requires a careful consideration of the target biology, the properties of the payload, and the desired therapeutic outcome.
Choose a cleavable linker when:
-
The target antigen expression is heterogeneous.
-
A bystander effect is desired to maximize efficacy.
-
The payload is highly potent and needs to be delivered in its unmodified form.
Choose a non-cleavable linker when:
-
The target antigen is highly and homogenously expressed and rapidly internalized.
-
Enhanced plasma stability and a longer half-life are critical.
-
Minimizing off-target toxicity is a primary concern.
By understanding the fundamental differences in their mechanisms of action and performance characteristics, and by employing robust experimental evaluation, researchers can select the optimal linker strategy to develop safe and effective Antibody-Drug Conjugates for the treatment of cancer.
References
- 1. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 2. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 3. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 5. books.rsc.org [books.rsc.org]
- 6. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of Br-PEG6-CH2COOH: A Step-by-Step Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring Safe and Compliant Disposal of a PROTAC Linker.
The proper disposal of chemical reagents is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of Br-PEG6-CH2COOH, a bifunctional PROTAC linker. Due to its chemical structure, which includes a polyethylene glycol (PEG) backbone, a terminal bromine atom, and a carboxylic acid group, specific handling and disposal protocols must be followed.
Core Principles of Disposal
The disposal of this compound is governed by its classification as a halogenated organic compound. While the polyethylene glycol component is biodegradable, the presence of bromine necessitates that it be treated as a regulated chemical waste.[1][2] Improper disposal, such as pouring it down the drain, is not permissible and can lead to environmental contamination.[3][4][5]
Disposal Procedure
The primary recommended method for the disposal of this compound is through a licensed chemical waste disposal contractor. This ensures that the compound is handled and processed in accordance with all applicable regulations.
Step 1: Segregation and Collection
All waste containing this compound, including pure compound, solutions, and contaminated labware (e.g., pipette tips, vials), must be collected separately from non-halogenated waste streams.[2][6][7]
-
Action: Collect all this compound waste in a designated, properly labeled, and sealed container.
-
Container Specifications: Use a container made of a material compatible with the chemical. The container must have a secure, threaded cap to prevent leaks and vapor release.[6]
Step 2: Labeling
Clear and accurate labeling of the waste container is mandatory to ensure safe handling and disposal.
-
Action: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[1][4]
-
Label Information: The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration or approximate percentage of the compound in the waste.
-
The date when waste was first added to the container.
-
The name and contact information of the generating laboratory or researcher.
-
Step 3: Storage
Proper storage of the hazardous waste container while it is being filled is crucial to prevent accidents in the laboratory.
-
Action: Store the waste container in a designated satellite accumulation area.
-
Storage Conditions: The storage area should be a cool, dry, and well-ventilated location, away from incompatible materials.[1] The container should be kept closed except when adding waste.[1][6]
Step 4: Arrange for Pickup
Once the container is full or ready for disposal, arrange for its collection by a licensed hazardous waste disposal service.
-
Action: Contact your institution's Environmental Health and Safety (EHS) office or your designated chemical waste disposal contractor to schedule a pickup.
Summary of Disposal Parameters
| Parameter | Guideline | Source |
| Waste Classification | Halogenated Organic Waste | |
| Segregation | Separate from non-halogenated waste | [6][7] |
| Container | Closed, compatible, and properly sealed | [1][6] |
| Labeling | "Hazardous Waste" with full chemical name and details | [1][4] |
| On-site Treatment | Not recommended; consult EHS | |
| Drain Disposal | Strictly prohibited | [3][4][5] |
| Final Disposal Method | Incineration via a licensed hazardous waste facility |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures for Spills
In the event of a spill, the following steps should be taken:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Personal Protective Equipment (PPE): Before attempting to clean up a spill, don appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Containment: For small spills, contain the material with an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials such as paper towels to absorb the spill.
-
Collection: Carefully sweep or scoop up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health and Safety office.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the scientific community.
References
- 1. campusoperations.temple.edu [campusoperations.temple.edu]
- 2. bucknell.edu [bucknell.edu]
- 3. goglycolpros.com [goglycolpros.com]
- 4. hwhenvironmental.com [hwhenvironmental.com]
- 5. How to Dispose of Glycol Safely, Sustainably and Legally [clearwatershelton.com]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
Personal protective equipment for handling Br-PEG6-CH2COOH
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Br-PEG6-CH2COOH. Adherence to these guidelines is critical for ensuring laboratory safety and maintaining experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
A "Warning" signal word is associated with this compound. The primary routes of exposure are skin contact, eye contact, and inhalation.
Personal Protective Equipment (PPE) Requirements
Due to the hazardous nature of this compound, the following PPE is mandatory at all times when handling this compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles compliant with ANSI Z87.1 or equivalent standards. |
| Face Shield | To be worn over safety goggles during procedures with a high risk of splashing or aerosol generation. | |
| Hand Protection | Gloves | Nitrile or Neoprene gloves are recommended. Ensure gloves are inspected for integrity before each use. For prolonged contact, consider double-gloving. Change gloves immediately if contaminated. |
| Body Protection | Lab Coat | A flame-resistant lab coat is required. Ensure it is fully buttoned. |
| Full-Length Pants | Must be worn to cover all exposed skin on the lower body. | |
| Closed-Toe Shoes | Shoes must fully cover the feet. | |
| Respiratory Protection | Fume Hood | All handling of this compound that may generate dust or aerosols must be conducted in a certified chemical fume hood. |
| Respirator | If work cannot be conducted in a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used. A formal respiratory protection program, including fit testing, is required. |
Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound is provided below for quick reference.
| Property | Value |
| Molecular Weight | 417.29 g/mol |
| Appearance | May be a solid, semi-solid, or liquid. Low molecular weight PEGs can be wax-like. |
| Solubility | Soluble in water, DMSO, and DMF. |
| Storage Temperature | 0-8°C. Store in a dry, well-ventilated place away from light. |
Step-by-Step Handling and Experimental Protocol
The following protocol outlines the safe handling of this compound from receipt to use in a typical laboratory setting, such as conjugation to a primary amine.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Don the appropriate PPE (lab coat, gloves, and safety glasses) before handling the package.
-
Store the sealed container at the recommended temperature of 0-8°C in a designated, clearly labeled area for hazardous chemicals.
-
Ensure the storage area is dry and protected from light.
Preparation of Stock Solutions
Most PEG acid reagents are low-melting solids that can be difficult to weigh and dispense. To facilitate handling, it is recommended to make a stock solution.
-
Allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Conduct all weighing and solution preparation inside a certified chemical fume hood.
-
Carefully weigh the desired amount of this compound.
-
Dissolve the reagent in an appropriate anhydrous solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).
-
If not for immediate use, store the stock solution at -20°C under an inert gas like argon or nitrogen to minimize exposure to air and moisture.
Example Experimental Protocol: Conjugation to a Primary Amine
This is a general two-step protocol for activating the carboxylic acid and coupling it to a primary amine.
-
Activation of Carboxylic Acid:
-
In a fume hood, dissolve the this compound in an appropriate anhydrous solvent.
-
Add EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) or sulfo-NHS to the solution to activate the carboxylic acid group. This reaction is most efficient at a pH of 4.5-7.2.
-
-
Coupling to Amine:
-
Add the amine-containing molecule to the activated PEG solution. The reaction with the primary amine is most efficient at a pH of 7-8.
-
Allow the reaction to proceed for the desired time at room temperature.
-
-
Quenching:
-
Quench the reaction by adding an amine-containing buffer such as Tris or glycine, or hydroxylamine.
-
Disposal Plan
Due to the presence of bromine, this compound is classified as a halogenated organic waste . It must be disposed of following specific protocols for this waste category and must not be mixed with non-halogenated waste.
Waste Segregation and Collection
-
Solid Waste:
-
Contaminated consumables such as gloves, weighing paper, and pipette tips must be collected in a designated, clearly labeled, and sealed hazardous waste container for halogenated organic solids.
-
-
Liquid Waste:
-
All liquid waste containing this compound, including reaction mixtures and solvent washes, must be collected in a designated, sealed, and clearly labeled hazardous waste container for halogenated organic liquids.
-
The container must be compatible with the chemical and stored in a secondary containment bin in a well-ventilated area.
-
Disposal Procedure
-
Ensure all waste containers are properly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the hazard characteristics (Irritant).
-
Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Do not pour any waste containing this compound down the drain.
Emergency Procedures
| Emergency Situation | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as halogenated organic waste. Ventilate the area and wash the spill site after material pickup is complete. |
Workflow Diagrams
The following diagrams illustrate the key processes for handling and disposing of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
